Product packaging for N-Palmitoyl Taurine(Cat. No.:CAS No. 83982-06-3)

N-Palmitoyl Taurine

Numéro de catalogue: B024273
Numéro CAS: 83982-06-3
Poids moléculaire: 363.6 g/mol
Clé InChI: LPDJCYFKKSLKRO-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

N-hexadecanoyltaurine is a fatty acid-taurine conjugate derived from hexadecanoic acid. It has a role as a mouse metabolite. It is functionally related to a hexadecanoic acid. It is a conjugate acid of a N-hexadecanoyltaurine(1-).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H37NO4S B024273 N-Palmitoyl Taurine CAS No. 83982-06-3

Propriétés

IUPAC Name

2-(hexadecanoylamino)ethanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H37NO4S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(20)19-16-17-24(21,22)23/h2-17H2,1H3,(H,19,20)(H,21,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPDJCYFKKSLKRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)NCCS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H37NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50561075
Record name 2-(Hexadecanoylamino)ethane-1-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50561075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

363.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83982-06-3
Record name 2-(Hexadecanoylamino)ethane-1-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50561075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-Palmitoyltaurine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0240594
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

What are the endogenous functions of N-Palmitoyl Taurine?

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Endogenous Functions of N-Palmitoyl Taurine (B1682933)

For Researchers, Scientists, and Drug Development Professionals

N-Palmitoyl Taurine is an endogenous N-acyl taurine (NAT), a class of bioactive lipids with emerging roles in a variety of physiological processes. This technical guide provides a comprehensive overview of the endogenous functions of this compound, including its biosynthesis, metabolism, and key physiological roles in metabolic regulation, wound healing, and inflammation. Detailed experimental protocols for the study of these functions, quantitative data, and visualizations of key pathways are presented to support further research and drug development efforts in this area.

Introduction to N-Acyl Taurines (NATs)

N-acyl taurines are a class of endogenous lipid mediators formed by the conjugation of a fatty acid to the amino group of taurine.[1] These molecules are structurally related to other bioactive fatty acid amides, such as the N-acylethanolamines (NAEs), which include the endocannabinoid anandamide.[2] While the functions of NAEs have been extensively studied, the physiological roles of NATs, including this compound, are a more recent area of investigation.[3]

Biosynthesis and Metabolism

The endogenous levels of this compound are tightly regulated by its synthesis and degradation.

Biosynthesis

This compound is synthesized by the enzymatic conjugation of palmitoyl-CoA and taurine. This reaction is catalyzed by N-acyltransferases. Two key enzymes implicated in this process are:

  • Acyl-CoA:amino acid N-acyltransferase (ACNAT1): This peroxisomal enzyme has been shown to efficiently conjugate long-chain and very long-chain fatty acids to taurine.[4]

  • Bile acid-CoA:amino acid N-acyltransferase (BAAT): While primarily known for its role in bile acid conjugation, BAAT has also been identified as a hepatic NAT synthase, particularly for polyunsaturated fatty acids.[5] However, studies have shown that BAAT has no significant activity with palmitoyl-CoA, suggesting other enzymes like ACNAT1 are primarily responsible for this compound synthesis.

cluster_synthesis Biosynthesis Palmitoyl-CoA Palmitoyl-CoA ACNAT1 ACNAT1 Palmitoyl-CoA->ACNAT1 Taurine Taurine Taurine->ACNAT1 N-Palmitoyl_Taurine_S This compound ACNAT1->N-Palmitoyl_Taurine_S

Biosynthesis of this compound.
Degradation

The primary enzyme responsible for the hydrolysis of N-acyl taurines, including this compound, is Fatty Acid Amide Hydrolase (FAAH) . FAAH is a serine hydrolase that breaks down this compound into palmitic acid and taurine. Inhibition of FAAH leads to a significant elevation in the endogenous levels of various NATs.

cluster_degradation Degradation N-Palmitoyl_Taurine_D This compound FAAH FAAH N-Palmitoyl_Taurine_D->FAAH Palmitic_Acid Palmitic_Acid FAAH->Palmitic_Acid Taurine_D Taurine FAAH->Taurine_D

Degradation of this compound.

Endogenous Functions and Signaling Pathways

This compound and other NATs have been implicated in several key physiological processes.

Metabolic Regulation

NATs play a significant role in glucose homeostasis and energy balance. N-oleoyl taurine, a closely related NAT, has been shown to improve glucose tolerance and stimulate the secretion of glucagon-like peptide-1 (GLP-1), an incretin (B1656795) hormone that potentiates insulin (B600854) release. This effect is mediated, at least in part, through the activation of the G protein-coupled receptor GPR119 .

N-Palmitoyl_Taurine This compound GPR119 GPR119 N-Palmitoyl_Taurine->GPR119 AC Adenylate Cyclase GPR119->AC activates cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates GLP-1_Secretion GLP-1 Secretion PKA->GLP-1_Secretion stimulates

GPR119 Signaling Pathway for this compound.
Skin Wound Healing

Endogenous NATs, particularly long-chain saturated species, have been identified as regulators of skin wound healing. Pharmacological or genetic inhibition of FAAH, which leads to an accumulation of NATs, accelerates wound closure. This is associated with increased migration of keratinocytes, a critical step in re-epithelialization. This process is believed to involve the activation of Transient Receptor Potential Vanilloid 1 (TRPV1) channels, leading to an increase in intracellular calcium.

N-Palmitoyl_Taurine_W This compound TRPV1 TRPV1 N-Palmitoyl_Taurine_W->TRPV1 Ca2_Influx Ca2+ Influx TRPV1->Ca2_Influx activates EGFR_Phosphorylation EGFR Phosphorylation Ca2_Influx->EGFR_Phosphorylation leads to Keratinocyte_Migration Keratinocyte Migration EGFR_Phosphorylation->Keratinocyte_Migration promotes

TRPV1 Signaling in Wound Healing.
Inflammation

While specific studies on the anti-inflammatory effects of this compound are limited, taurine itself is known to have anti-inflammatory properties. Taurine can suppress the activation of the pro-inflammatory transcription factor NF-κB . Given that this compound is a conjugate of palmitic acid and taurine, it is plausible that it may also modulate inflammatory pathways.

Quantitative Data

Quantitative data for this compound is still emerging. The following tables summarize available data for this compound and related N-acyl taurines.

Table 1: Endogenous Levels of N-Acyl Taurines in Mouse Tissues

N-Acyl TaurineTissueConcentration (pmol/g)MethodReference
This compound (C16:0)Liver~10-50UPLC-MS/MS
This compound (C16:0)Intestine (Colon)~50-150UPLC-MS/MS
N-Eicosanoyl Taurine (C20:0)Skin (WT mice)~100LC-MS/MS
N-Eicosanoyl Taurine (C20:0)Skin (FAAH -/- mice)~800LC-MS/MS
N-Tetracosanoyl Taurine (C24:0)Skin (WT mice)~200LC-MS/MS
N-Tetracosanoyl Taurine (C24:0)Skin (FAAH -/- mice)~1500LC-MS/MS

Table 2: Receptor Activation Data

LigandReceptorAssayEC50Reference
This compoundGPR119cAMP AssayData not available
N-Oleoylethanolamine (OEA)GPR119cAMP Assay5 µM
N-Palmitoleoylethanolamine (POEA)GPR119cAMP Assay5 µM
AS1269574 (synthetic agonist)GPR119cAMP Assay2.5 µM
This compoundTRPV1Ca2+ Influx / ElectrophysiologyData not available
CapsaicinTRPV1Electrophysiology0.36 ± 0.09 µM

Experimental Protocols

Quantification of this compound by UPLC-MS/MS

This protocol is adapted from a validated method for N-acyl taurine analysis in biological tissues.

cluster_workflow UPLC-MS/MS Workflow Sample_Prep 1. Sample Preparation - Homogenize tissue in cold solvent - Add internal standard (e.g., d4-C20:4 NAT) - Protein precipitation Extraction 2. Lipid Extraction - Liquid-liquid extraction - Evaporate and reconstitute Sample_Prep->Extraction UPLC 3. UPLC Separation - C18 column - Gradient elution Extraction->UPLC MSMS 4. MS/MS Detection - ESI in negative mode - Multiple Reaction Monitoring (MRM) UPLC->MSMS Quantification 5. Quantification - Generate standard curve - Calculate concentration based on peak area ratio MSMS->Quantification

References

N-Palmitoyl Taurine in Brain Tissue: A Technical Guide to its Discovery, Isolation, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

N-Palmitoyl Taurine (B1682933) is an endogenous N-acyl amide lipid that has garnered increasing interest within the scientific community for its potential role in neuromodulation and cytoprotection. This technical guide provides a comprehensive overview of the discovery, isolation, and quantification of N-Palmitoyl Taurine in brain tissue. It details the seminal findings that led to its identification, outlines validated experimental protocols for its extraction and analysis, and presents available quantitative data on its distribution. Furthermore, this document explores the current understanding of the signaling pathways modulated by this compound, offering a valuable resource for researchers investigating its physiological functions and therapeutic potential in the central nervous system.

Discovery and Background

The discovery of N-acyl taurines (NATs), including this compound, as a class of endogenous bioactive lipids is a relatively recent development in the field of lipidomics. Initial identification of NATs in the central nervous system (CNS) arose from global metabolite profiling studies in mice lacking the enzyme Fatty Acid Amide Hydrolase (FAAH)[1]. FAAH is an integral membrane enzyme known to catabolize other bioactive lipids like the N-acyl ethanolamines (NAEs), which include the endocannabinoid anandamide[1].

In 2006, Saghatelian and colleagues reported high concentrations of long-chain saturated NATs in the CNS of FAAH knockout (FAAH-/-) mice, suggesting that these lipids are endogenous substrates for this enzyme[1]. This seminal work established NATs as a second major class of lipid signaling molecules regulated by FAAH in vivo[1]. This compound is a prominent member of this family, characterized by a palmitic acid molecule linked to a taurine molecule via an amide bond. While the enzymatic machinery for NAT biosynthesis in the brain is not fully elucidated, studies in the liver have identified bile acid-CoA:amino acid N-acyltransferase (BAAT) as a key enzyme for the synthesis of polyunsaturated NATs.

Taurine, a precursor for this compound, is one of the most abundant free amino acids in the brain and is known to have various physiological roles, including osmoregulation, anti-inflammatory functions, and modulation of neuronal excitability. The synthesis of taurine in the CNS occurs predominantly in astrocytes, which can then supply taurine or its precursor, hypotaurine, to neurons[2].

Quantitative Data

The quantification of this compound in brain tissue is still an emerging area of research, and comprehensive data on its distribution in various brain regions of wild-type animals are limited. The majority of the initial quantitative data comes from studies on FAAH knockout mice, which exhibit significantly elevated levels of NATs compared to their wild-type counterparts.

Table 1: N-Acyl Taurine Levels in FAAH-/- Mouse Brain

N-Acyl Taurine SpeciesConcentration (pmol/g) in FAAH-/- BrainFold Increase vs. Wild-Type
N-Lignoceroyl Taurine (24:0)~150>20
N-Behenoyl Taurine (22:0)~100>20
N-Stearoyl Taurine (18:0)~50>10
This compound (16:0) ~25 >5

Data adapted from Saghatelian et al., 2006. Note: These are approximate values derived from graphical representations in the original publication and represent a mixture of long-chain saturated NATs.

Table 2: Taurine Concentration in Different Brain Regions of Adult Rats

Brain RegionTaurine Concentration (μmol/g wet tissue)
Cerebellum1.8 ± 0.1
Cortex1.5 ± 0.1
Hippocampus1.6 ± 0.1

Data adapted from El Idrissi et al., 2016. Note: This table shows the concentration of the precursor, taurine, and not this compound.

Experimental Protocols

The accurate isolation and quantification of this compound from the complex lipid matrix of the brain requires robust and validated methodologies. The following protocol is a synthesized approach based on established lipid extraction techniques and a validated UPLC-MS/MS method for N-acyl taurines[3].

Workflow for Isolation and Quantification of this compound from Brain Tissue

G A Brain Tissue Homogenization B Lipid Extraction (Folch or MTBE Method) A->B Homogenate C Solid-Phase Extraction (SPE) (Optional Cleanup) B->C Lipid Extract D UPLC-MS/MS Analysis C->D Purified Extract E Data Processing and Quantification D->E Raw Data G NPT This compound TRPV1 TRPV1 Channel NPT->TRPV1 Activates Ca_influx Ca²⁺ Influx TRPV1->Ca_influx Downstream Downstream Signaling (e.g., Kinase Cascades, Neurotransmitter Release) Ca_influx->Downstream G NPT This compound GPR119 GPR119 NPT->GPR119 Binds to Gs Gαs GPR119->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response G NPT This compound (Putative Ligand) PPARa PPARα NPT->PPARa Activates RXR RXR PPARa->RXR Heterodimerizes with PPRE PPRE (in DNA) RXR->PPRE Binds to Gene_Expression Target Gene Expression PPRE->Gene_Expression Regulates

References

N-Palmitoyl Taurine: An In-depth Technical Guide on its Interaction with the Endocannabinoid System

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Palmitoyl Taurine (B1682933) (NPT) is an endogenous N-acyl amide, belonging to the broader class of N-acyl taurines (NATs), which are increasingly recognized as significant signaling lipids. While research on specific N-acyl amides like anandamide (B1667382) is extensive, the precise role and interactions of NPT within the endocannabinoid system are still being elucidated. This technical guide provides a comprehensive overview of the current understanding of NPT's synthesis, metabolism, and molecular targets, with a focus on its interplay with key components of the endocannabinoid system. This document summarizes available quantitative data, details relevant experimental protocols, and presents signaling pathways and experimental workflows through structured diagrams to facilitate further research and drug development efforts in this promising area.

Introduction

N-acyl amides are a diverse class of lipid signaling molecules involved in a wide array of physiological processes.[1] N-Palmitoyl Taurine is a specific conjugate of palmitic acid and taurine, and its endogenous presence suggests a role in physiological homeostasis. Its interaction with the endocannabinoid system is primarily understood through its relationship with the key metabolic enzyme Fatty Acid Amide Hydrolase (FAAH) and its potential activity at various receptor targets, including Transient Receptor Potential (TRP) channels and G-protein coupled receptors (GPCRs).

Biosynthesis and Metabolism of this compound

The synthesis and degradation of NPT are critical regulatory points for its signaling activity.

Biosynthesis

While the complete biosynthetic pathway for all NATs is not fully elucidated, a key enzyme involved in their formation is Acyl-CoA:amino acid N-acyltransferase (ACNAT1). This peroxisomal enzyme has been shown to conjugate fatty acids to taurine.

  • Proposed Biosynthesis Pathway: The primary proposed pathway involves the enzymatic conjugation of palmitoyl-CoA with taurine, catalyzed by an N-acyltransferase.

Palmitoyl-CoA Palmitoyl-CoA ACNAT1 ACNAT1 Palmitoyl-CoA->ACNAT1 Taurine Taurine Taurine->ACNAT1 This compound This compound ACNAT1->this compound Conjugation

Biosynthesis of this compound.

Degradation

The primary enzyme responsible for the degradation of N-acyl taurines, including NPT, is Fatty Acid Amide Hydrolase (FAAH).[2] FAAH is an integral membrane enzyme that hydrolyzes NPT into its constituent fatty acid (palmitic acid) and taurine.[2] This enzymatic inactivation terminates the signaling activity of NPT.

  • Degradation Pathway: FAAH-mediated hydrolysis of the amide bond.

This compound This compound FAAH FAAH This compound->FAAH Hydrolysis Palmitic Acid Palmitic Acid FAAH->Palmitic Acid Taurine Taurine FAAH->Taurine

Degradation of this compound by FAAH.

Pharmacological or genetic inhibition of FAAH leads to a significant elevation of endogenous NAT levels, including NPT, in various tissues.[2]

Molecular Targets and Pharmacological Effects

NPT and other NATs have been shown to interact with several molecular targets, suggesting a complex pharmacological profile.

Transient Receptor Potential (TRP) Channels

Several studies have demonstrated that N-acyl taurines can activate members of the TRP channel family, particularly TRPV1.[2] Activation of these non-selective cation channels leads to an influx of calcium and subsequent cellular signaling.

  • Signaling Pathway: Activation of TRPV1 by N-acyl taurines leads to calcium influx and downstream signaling.

N-Acyl_Taurine N-Acyl Taurine (e.g., NPT) TRPV1 TRPV1 N-Acyl_Taurine->TRPV1 Activates Ca2_influx Ca2+ Influx TRPV1->Ca2_influx Downstream_Signaling Downstream Cellular Effects Ca2_influx->Downstream_Signaling

N-Acyl Taurine Signaling via TRPV1.

G-Protein Coupled Receptors (GPCRs)

N-oleoyl taurine, a structurally similar NAT to NPT, has been identified as an agonist for GPR119, a GPCR involved in glucose homeostasis. Activation of GPR119 leads to an increase in intracellular cyclic AMP (cAMP) levels.

  • Signaling Pathway: GPR119 activation by N-acyl taurines stimulates cAMP production.

N-Acyl_Taurine N-Acyl Taurine (e.g., N-Oleoyl Taurine) GPR119 GPR119 N-Acyl_Taurine->GPR119 Agonist Gs Gαs GPR119->Gs AC Adenylate Cyclase Gs->AC Activates cAMP cAMP AC->cAMP ATP to cAMP Downstream_Effects Downstream Effects (e.g., GLP-1 secretion) cAMP->Downstream_Effects cluster_prep Sample Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection Prepare_FAAH Prepare FAAH source (e.g., cell lysate, purified enzyme) Incubate Incubate FAAH with NPT at 37°C Prepare_FAAH->Incubate Prepare_NPT Prepare NPT substrate solution Prepare_NPT->Incubate Stop_Reaction Stop reaction (e.g., acidification) Incubate->Stop_Reaction Extract_Products Extract products (Palmitic Acid and Taurine) Stop_Reaction->Extract_Products Quantify Quantify products (e.g., LC-MS/MS) Extract_Products->Quantify cluster_cell_prep Cell Preparation cluster_measurement Measurement cluster_analysis Data Analysis Culture_Cells Culture cells expressing TRPV1 (e.g., HEK293-TRPV1) Load_Dye Load cells with a calcium-sensitive dye (e.g., Fura-2 AM) Culture_Cells->Load_Dye Baseline Measure baseline fluorescence Load_Dye->Baseline Add_NPT Add this compound Baseline->Add_NPT Measure_Response Measure fluorescence change Add_NPT->Measure_Response Calculate_Ratio Calculate fluorescence ratio (e.g., 340/380 nm for Fura-2) Measure_Response->Calculate_Ratio Dose_Response Generate dose-response curve and calculate EC50 Calculate_Ratio->Dose_Response

References

Investigating the Physiological Relevance of N-Palmitoyl Taurine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Palmitoyl Taurine (B1682933) (NPT) is an endogenous N-acyl taurine (NAT), a class of lipid signaling molecules garnering significant interest for its diverse physiological roles. This technical guide provides a comprehensive overview of the current understanding of NPT's physiological relevance, focusing on its metabolism, mechanisms of action, and potential therapeutic applications. Detailed experimental protocols and quantitative data from relevant studies are presented to facilitate further research and drug development efforts in this area.

Introduction

N-acyl amides are a broad class of endogenous lipid signaling molecules involved in a variety of physiological processes, including metabolic homeostasis, inflammation, and neurotransmission[1]. Among these, the N-acyl taurines (NATs) are a relatively understudied family of compounds. N-Palmitoyl Taurine (NPT), a saturated NAT, has been identified in various tissues, including the brain, and is emerging as a bioactive lipid with significant physiological functions[2][3]. This guide will delve into the known physiological relevance of NPT, summarizing key findings and providing practical information for researchers in the field.

Metabolism of this compound

The endogenous levels of NPT are primarily regulated by its synthesis and degradation.

  • Synthesis: The biosynthesis of NATs is thought to occur through the action of an acyl-CoA:amino acid N-acyltransferase, which catalyzes the conjugation of a fatty acyl-CoA with taurine. While the specific enzymes responsible for NPT synthesis are still under investigation, this pathway is the presumed route for its production.

  • Degradation: The primary enzyme responsible for the degradation of NPT and other NATs is Fatty Acid Amide Hydrolase (FAAH)[1][4]. FAAH is a serine hydrolase that breaks the amide bond of NPT, releasing palmitic acid and taurine. Inhibition or genetic deletion of FAAH leads to a significant elevation of NPT and other NAT levels in various tissues[2].

Physiological Functions and Mechanisms of Action

NPT exerts its physiological effects through interactions with several key protein targets, leading to the modulation of downstream signaling pathways.

Metabolic Regulation via GPR119 Activation

A growing body of evidence suggests that NATs, including analogs of NPT, play a crucial role in glucose homeostasis through the activation of the G-protein coupled receptor 119 (GPR119)[5][6][7].

  • GPR119 Signaling: GPR119 is a Gs-coupled receptor highly expressed in pancreatic β-cells and intestinal L-cells. Upon activation by an agonist, GPR119 stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. This, in turn, potentiates glucose-stimulated insulin (B600854) secretion (GSIS) from β-cells and promotes the release of glucagon-like peptide-1 (GLP-1) from L-cells[5][8]. GLP-1 is an incretin (B1656795) hormone that further enhances insulin secretion and promotes satiety.

  • NPT as a GPR119 Agonist: While direct binding affinity and EC50 values for NPT on GPR119 are not yet fully established, its close analog, N-oleoyl taurine, has been identified as a GPR119 agonist[5]. It is therefore highly probable that NPT also functions as an endogenous ligand for this receptor.

GPR119_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound GPR119 GPR119 This compound->GPR119 Binds to Gs_protein Gs Protein GPR119->Gs_protein Activates AC Adenylyl Cyclase Gs_protein->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converted by AC PKA Protein Kinase A (PKA) cAMP->PKA Activates GLP1_secretion ↑ GLP-1 Secretion (L-cells) PKA->GLP1_secretion Insulin_secretion ↑ Insulin Secretion (β-cells) PKA->Insulin_secretion

Modulation of TRP Channels

NATs have been shown to activate members of the Transient Receptor Potential (TRP) channel family, particularly TRPV1 and TRPV4[1][2][3][9].

  • TRPV1 and TRPV4 Activation: These channels are non-selective cation channels that, upon activation, lead to an influx of Ca2+, depolarizing the cell membrane and triggering various downstream cellular responses. The activation of TRPV1 by N-arachidonoyl taurine, a close analog of NPT, has been demonstrated to increase intracellular calcium levels[1][2][3][9].

  • Physiological Implications: The activation of TRP channels by NPT could contribute to its roles in pain perception, inflammation, and cellular signaling.

TRPV1_Activation_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound TRPV1 TRPV1 Channel This compound->TRPV1 Activates Ca2_influx Ca²⁺ Influx TRPV1->Ca2_influx Allows Cellular_responses Downstream Cellular Responses Ca2_influx->Cellular_responses Triggers

Anti-proliferative and Anti-inflammatory Effects

Preliminary evidence suggests that NPT and other NATs may possess anti-proliferative and anti-inflammatory properties.

  • Anti-proliferative Activity: Studies on related N-acyl taurines have shown inhibitory effects on the proliferation of certain cancer cell lines[6]. The mechanisms underlying this effect are still under investigation but may involve cell cycle arrest.

  • Anti-inflammatory Effects: Taurine, a component of NPT, and its derivatives have well-documented anti-inflammatory properties[10][11][12][13]. They can modulate the production of inflammatory mediators and protect against oxidative stress. It is plausible that NPT contributes to these effects, either directly or through its metabolism to taurine.

Quantitative Data

The following tables summarize the available quantitative data for NPT and its close analogs. It is important to note that data specifically for NPT is limited, and therefore, data from studies on N-oleoyl taurine and N-arachidonoyl taurine are included as valuable proxies.

CompoundTargetAssayValueReference
N-arachidonoyl taurineTRPV1Ca²⁺ influxEC₅₀ = 28 µM[1][2][3][9]
N-arachidonoyl taurineTRPV4Ca²⁺ influxEC₅₀ = 21 µM[1][2][9]
N-oleoyl taurineGPR119cAMP accumulationAgonist activity confirmed[5]

Table 1: In Vitro Activity of N-Acyl Taurines

Animal ModelCompoundDoseEffectReference
MiceN-oleoyl taurineNot specifiedImproved glucose tolerance and increased GLP-1 secretion[5]
FAAH-/- MiceEndogenous NATsN/AElevated levels of various NATs[4]

Table 2: In Vivo Effects of N-Acyl Taurines

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of NPT.

In Vitro GLP-1 Secretion Assay

GLP1_Secretion_Workflow

Protocol:

  • Cell Culture: Murine intestinal STC-1 cells are a suitable model as they endogenously express GPR119 and secrete GLP-1[14][15]. Culture STC-1 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.

  • Seeding: Seed cells in 24-well plates at a density of 2 x 10⁵ cells/well and allow them to adhere and grow for 48 hours or until they reach approximately 80% confluency.

  • Washing and Pre-incubation: Gently wash the cells twice with Krebs-Ringer buffer (KRB) containing 0.1% BSA. Then, pre-incubate the cells in KRB for 30 minutes at 37°C to establish a baseline.

  • Stimulation: Aspirate the pre-incubation buffer and add KRB containing different concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle control (e.g., DMSO). Incubate for 2 hours at 37°C.

  • Sample Collection: Collect the supernatant from each well. To prevent GLP-1 degradation, add a DPP-4 inhibitor to the collected samples.

  • GLP-1 Measurement: Quantify the amount of active GLP-1 in the supernatant using a commercially available GLP-1 ELISA kit, following the manufacturer's instructions.

  • Normalization: After collecting the supernatant, lyse the cells in the wells and determine the total protein concentration using a BCA protein assay. Normalize the measured GLP-1 concentrations to the total protein content of each well.

cAMP Measurement Assay

cAMP_Measurement_Workflow

Protocol:

  • Cell Culture: Use a cell line stably overexpressing GPR119, such as HEK293 cells, for a robust signal. Culture the cells in their recommended growth medium.

  • Seeding: Seed the cells in a 96-well plate at an appropriate density and allow them to grow to confluency.

  • Assay Buffer and Pre-treatment: On the day of the assay, replace the culture medium with an assay buffer (e.g., HBSS with 20 mM HEPES). To prevent cAMP degradation, pre-treat the cells with a phosphodiesterase inhibitor such as 3-isobutyl-1-methylxanthine (B1674149) (IBMX) for 15-30 minutes.

  • Stimulation: Add NPT at various concentrations to the wells and incubate for a specified time (e.g., 30 minutes) at 37°C.

  • Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit, such as a competitive immunoassay based on HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA technology, following the manufacturer's protocol.

  • Data Analysis: Generate a dose-response curve by plotting the cAMP concentration against the logarithm of the NPT concentration. Calculate the EC₅₀ value from this curve.

Conclusion and Future Directions

This compound is an emerging bioactive lipid with significant physiological relevance, particularly in the regulation of metabolic processes. Its interactions with FAAH, GPR119, and TRP channels highlight its potential as a therapeutic target for metabolic disorders, inflammatory conditions, and proliferative diseases.

Future research should focus on:

  • Deconvoluting the specific roles of NPT versus other NATs.

  • Determining the precise binding kinetics and affinity of NPT for its receptors.

  • Conducting comprehensive in vivo studies to evaluate the therapeutic potential of NPT in various disease models.

  • Identifying the specific enzymes responsible for NPT biosynthesis.

This in-depth technical guide provides a solid foundation for researchers to further explore the fascinating biology of this compound and unlock its therapeutic potential.

References

An In-depth Technical Guide on the Cellular Uptake and Transport Mechanisms of N-Palmitoyl Taurine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Palmitoyl Taurine (B1682933) (NPT) is an endogenous N-acyl taurine (NAT), a class of lipid signaling molecules with emerging roles in various physiological processes. Understanding the cellular uptake and transport mechanisms of NPT is crucial for elucidating its biological functions and for the development of novel therapeutics targeting the N-acyl amide signaling system. This technical guide provides a comprehensive overview of the current understanding of NPT's cellular entry and trafficking, drawing upon evidence from structurally related molecules and the individual transport pathways of its constituent parts: palmitic acid and taurine. While direct experimental data on NPT transport is limited, this guide outlines the putative mechanisms, presents quantitative data from analogous compounds, details relevant experimental protocols, and visualizes the proposed pathways.

Introduction to N-Palmitoyl Taurine

This compound is a fatty acid amide composed of palmitic acid, a saturated 16-carbon fatty acid, and taurine, a β-amino acid.[1] NPT belongs to the broader class of N-acyl amides, which are involved in diverse physiological processes including inflammation, pain, and metabolic regulation.[1] The metabolism of NPT is primarily regulated by the intracellular enzyme Fatty Acid Amide Hydrolase (FAAH), which hydrolyzes it into palmitic acid and taurine.[2] The modulation of NPT levels through FAAH inhibition has shown therapeutic potential, highlighting the importance of understanding its cellular transport.

Putative Cellular Uptake and Transport Mechanisms of this compound

The amphipathic nature of this compound, with a lipophilic acyl chain and a polar taurine headgroup, suggests that its cellular uptake is likely a multi-faceted process involving mechanisms for both fatty acids and amino acids. The primary proposed mechanisms include:

  • Passive Diffusion: The lipid-soluble palmitoyl (B13399708) chain may facilitate the passive diffusion of NPT across the plasma membrane.

  • Protein-Mediated Transport: Specific transporters for fatty acids and/or taurine may recognize and facilitate the transport of the entire NPT molecule.

  • Endocytosis: For larger lipid molecules, endocytic pathways can play a significant role in cellular entry.

  • Metabolic Trapping: Intracellular hydrolysis of NPT by FAAH can create a concentration gradient, driving further uptake.

Role of Fatty Acid Transporters

Given the long-chain fatty acid component of NPT, transporters that handle fatty acids are strong candidates for mediating its uptake.

  • CD36 (Fatty Acid Translocase): This scavenger receptor is a key facilitator of long-chain fatty acid uptake in various tissues.[3][4] CD36 is known to mediate fatty acid transport through a process that can involve endocytosis. It is plausible that CD36 recognizes the palmitoyl chain of NPT, facilitating its internalization.

  • Fatty Acid Transport Proteins (FATPs): This family of proteins (FATP1-6) facilitates the transport of fatty acids across the plasma membrane, often coupled with their activation to acyl-CoA esters. The involvement of FATPs in the uptake of other N-acyl amides suggests a potential role in NPT transport.

Role of Taurine Transporters

The taurine moiety of NPT raises the question of whether taurine transporters are involved in its cellular uptake.

  • Taurine Transporter (TauT/SLC6A6): This is a sodium- and chloride-dependent transporter responsible for the high-affinity uptake of taurine into cells. While TauT is highly specific for taurine and related β-amino acids, it is currently unknown whether it can accommodate the bulky N-palmitoyl group. Studies on the substrate specificity of TauT for N-acylated taurines are needed to confirm this.

Endocytosis

Endocytosis is a process where the cell internalizes molecules by engulfing them. For lipidic molecules, this can be a significant uptake mechanism. Given that CD36 can mediate fatty acid uptake via endocytosis, it is a strong candidate pathway for NPT internalization.

Intracellular Trafficking and Metabolic Trapping

Once inside the cell, NPT may be chaperoned by Fatty Acid Binding Proteins (FABPs) , which are known to transport other N-acyl amides to their metabolic enzymes or nuclear receptors. The hydrolysis of NPT by FAAH in the cytoplasm would lower the intracellular concentration of free NPT, thereby maintaining a favorable gradient for its continued influx.

Quantitative Data on N-Acyl Amide Transport

Direct quantitative data for this compound uptake is not yet available in the literature. However, studies on the structurally similar N-acyl amide, N-palmitoylethanolamine (PEA), provide valuable insights into the potential kinetics of NPT transport.

CompoundCell LineApparent KM (µM)Vmax (pmol/min/mg protein)Reference
N-Palmitoylethanolamine (PEA)Neuro-2a28Not Reported
N-Palmitoylethanolamine (PEA)RBL-2H330Not Reported
Anandamide (AEA)Neuro-2a10Not Reported
Anandamide (AEA)RBL-2H39.3Not Reported

Table 1: Kinetic parameters for the uptake of N-Palmitoylethanolamine (PEA) and Anandamide (AEA) in different cell lines.

Experimental Protocols

The following protocols are adapted from established methods for studying the cellular uptake of lipids and can be applied to investigate this compound transport.

Radiolabeled this compound Uptake Assay

This method provides a direct and sensitive measure of NPT uptake.

Materials:

  • Radiolabeled this compound (e.g., [³H]NPT or [¹⁴C]NPT)

  • Cultured cells of interest (e.g., Caco-2, Neuro-2a, or primary cells)

  • Cell culture medium and buffers (e.g., Hanks' Balanced Salt Solution - HBSS)

  • Scintillation vials and scintillation cocktail

  • Scintillation counter

  • Protein assay kit (e.g., BCA or Bradford)

Protocol:

  • Cell Culture: Plate cells in multi-well plates and grow to confluence.

  • Preparation of Uptake Solution: Prepare a working solution of radiolabeled NPT in HBSS. A range of concentrations should be used to determine kinetic parameters.

  • Uptake Assay:

    • Wash the cell monolayers twice with pre-warmed HBSS.

    • Add the radiolabeled NPT uptake solution to each well and incubate at 37°C for various time points (e.g., 1, 5, 15, 30 minutes).

    • To terminate the uptake, aspirate the uptake solution and rapidly wash the cells three times with ice-cold HBSS containing 0.5% bovine serum albumin (BSA) to remove non-specifically bound NPT.

    • Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH).

  • Quantification:

    • Transfer an aliquot of the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

    • Use another aliquot of the cell lysate to determine the protein concentration.

  • Data Analysis:

    • Calculate the uptake of NPT as pmol/mg of protein.

    • Plot uptake versus time to determine the initial rate of uptake.

    • For kinetic analysis, plot the initial uptake rate against the substrate concentration and fit the data to the Michaelis-Menten equation to determine KM and Vmax.

Fluorescent this compound Uptake Assay using Flow Cytometry

This high-throughput method allows for the analysis of NPT uptake in a large population of cells.

Materials:

  • Fluorescently labeled this compound (e.g., NBD-NPT or BODIPY-NPT)

  • Cultured cells of interest

  • Flow cytometer

  • Fluorescence-activated cell sorting (FACS) tubes

  • Cell culture medium and buffers

Protocol:

  • Cell Preparation: Harvest and resuspend cells in a suitable buffer at a concentration of approximately 1 x 10⁶ cells/mL.

  • Labeling:

    • Add the fluorescently labeled NPT to the cell suspension at the desired concentration.

    • Incubate at 37°C for various time points.

    • To stop the uptake, place the tubes on ice.

  • Flow Cytometry Analysis:

    • Analyze the cells using a flow cytometer, measuring the fluorescence intensity of the cell population.

    • A control sample of unlabeled cells should be used to set the background fluorescence.

  • Data Analysis:

    • The mean fluorescence intensity of the cell population is proportional to the amount of NPT taken up.

    • Compare the fluorescence intensity at different time points and concentrations to characterize the uptake.

Intracellular Calcium Flux Assay

This assay can determine if NPT activates signaling pathways involving calcium mobilization.

Materials:

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)

  • Cultured cells of interest

  • Fluorescence plate reader or fluorescence microscope

  • This compound

  • Control agonists (e.g., ionomycin) and antagonists

Protocol:

  • Cell Loading:

    • Plate cells in a black-walled, clear-bottom 96-well plate.

    • Load the cells with a calcium-sensitive dye according to the manufacturer's instructions.

  • Calcium Measurement:

    • Wash the cells to remove excess dye.

    • Measure the baseline fluorescence using a fluorescence plate reader or microscope.

    • Add NPT to the wells and immediately begin recording the fluorescence intensity over time.

    • Add a positive control (e.g., ionomycin) at the end of the experiment to determine the maximum calcium response.

  • Data Analysis:

    • The change in fluorescence intensity reflects the change in intracellular calcium concentration.

    • Plot the fluorescence ratio (for ratiometric dyes like Fura-2) or intensity versus time to visualize the calcium transient induced by NPT.

Visualizations of Proposed Mechanisms and Pathways

The following diagrams, generated using the DOT language, illustrate the hypothesized cellular uptake and signaling pathways of this compound.

NPT_Uptake_Mechanisms cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space NPT_ext This compound Passive_Diffusion Passive Diffusion NPT_ext->Passive_Diffusion Lipophilic Acyl Chain CD36 CD36 NPT_ext->CD36 FATP FATP NPT_ext->FATP TauT TauT (Hypothetical) NPT_ext->TauT Endocytosis Endocytosis NPT_ext->Endocytosis via CD36? NPT_int This compound Passive_Diffusion->NPT_int CD36->NPT_int Protein-Mediated FATP->NPT_int Protein-Mediated TauT->NPT_int Endocytosis->NPT_int FABP FABP NPT_int->FABP Binding & Trafficking FAAH FAAH FABP->FAAH Palmitic_Acid Palmitic Acid FAAH->Palmitic_Acid Hydrolysis Taurine Taurine FAAH->Taurine Hydrolysis Metabolism Further Metabolism Palmitic_Acid->Metabolism Taurine->Metabolism

Caption: Proposed cellular uptake and transport mechanisms of this compound.

NPT_Signaling_Pathways cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_er Endoplasmic Reticulum NPT This compound GPR119 GPR119 NPT->GPR119 Activation TRPV1 TRPV1 NPT->TRPV1 Activation EGFR EGFR NPT->EGFR Transactivation (Hypothetical) PLC PLC NPT->PLC Activation (Hypothetical) G_protein G Protein GPR119->G_protein Coupling Ca_ion Ca²⁺ TRPV1->Ca_ion Influx ERK ERK EGFR->ERK Phosphorylation Cascade AC Adenylyl Cyclase G_protein->AC Activation cAMP cAMP AC->cAMP Production PKA PKA cAMP->PKA Activation Cellular_Response Cellular Response (e.g., Gene Expression, Metabolic Regulation) PKA->Cellular_Response Ca_ion->Cellular_Response IP3 IP₃ PLC->IP3 DAG DAG PLC->DAG ER_Ca Ca²⁺ Store IP3->ER_Ca Release PKC PKC DAG->PKC Activation PKC->Cellular_Response ERK->Cellular_Response ER_Ca->Ca_ion

Caption: Potential signaling pathways activated by this compound.

Conclusion and Future Directions

The cellular uptake and transport of this compound are likely complex processes involving a combination of passive diffusion, protein-mediated transport via fatty acid transporters, and possibly endocytosis. Intracellularly, its fate is influenced by binding to FABPs and hydrolysis by FAAH. While direct evidence for the specific transporters and the kinetics of NPT uptake is still needed, the information gathered from related N-acyl amides and the individual components of NPT provides a strong foundation for future research.

Future studies should focus on:

  • Synthesizing radiolabeled and fluorescently labeled this compound to directly measure its uptake kinetics in various cell types.

  • Utilizing siRNA-mediated knockdown or specific inhibitors of candidate transporters (e.g., CD36, FATPs, TauT) to identify the key players in NPT uptake.

  • Investigating the substrate specificity of purified transporter proteins for NPT in reconstituted systems.

  • Elucidating the detailed signaling pathways activated by NPT upon its interaction with cellular membranes and receptors.

A thorough understanding of these mechanisms will be instrumental in harnessing the therapeutic potential of this compound and other N-acyl amides.

References

N-Palmitoyl Taurine: A Potential Modulator of Glucose Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-Palmitoyl Taurine (B1682933) (NPT) is an endogenous N-acyl taurine (NAT), a class of lipid signaling molecules that are gaining recognition for their role in metabolic regulation. While research specifically on NPT's role in glucose metabolism is still emerging, evidence from studies on related N-acyl taurines and the parent compound, taurine, suggests a potential for NPT to influence glucose homeostasis through various mechanisms. These may include the modulation of insulin (B600854) secretion, enhancement of insulin sensitivity in peripheral tissues, and regulation of glucose uptake. This technical guide consolidates the current understanding, proposes potential mechanisms of action for NPT based on related compounds, and provides detailed experimental protocols and data presentation formats to facilitate further research in this promising area.

Introduction to N-Acyl Taurines and Glucose Homeostasis

N-acyl taurines are amides formed from a fatty acid and taurine. The diversity of the acyl chain contributes to their varied biological activities. Studies have implicated NATs in the regulation of glucose homeostasis, with N-oleoyl taurine (C18:1 NAT) being the most studied member of this class. It has been shown to improve glucose tolerance and stimulate the secretion of glucagon-like peptide-1 (GLP-1), an important incretin (B1656795) hormone, through the activation of the G protein-coupled receptor 119 (GPR119).[1] Given that N-Palmitoyl Taurine shares the same taurine head group, it is plausible that it may exert similar effects on glucose metabolism, potentially through shared signaling pathways.

Quantitative Data on the Effects of Related Compounds on Glucose Metabolism

Direct quantitative data on the effects of this compound on glucose metabolism is limited in publicly available literature. However, data from studies on taurine and other N-acyl taurines can provide valuable insights into the potential effects of NPT.

Table 1: Effects of Taurine and N-Acyl Taurines on Glucose Metabolism Parameters

CompoundModel SystemParameter MeasuredObserved EffectReference
Taurine Cultured Rat Skeletal L6 MyotubesGlucose UptakeDose-dependent increase[2][3]
AMPK SignalingActivation[2][3]
Taurine Pancreatic β-cell lines (Hit-TI5 and Rin-m)Intracellular Insulin LevelsStatistically lower level (indicating release) with 1 mM taurine (p<0.001)
Taurine Enteroendocrine L cell line (GLUTag)GLP-1 SecretionPromotion of secretion
N-oleoyl taurine Rat Islet CellsInsulin SecretionIncrease
Intracellular Ca2+Increase
N-arachidonoyl taurine Rat Islet CellsInsulin SecretionIncrease
Intracellular Ca2+Increase

Proposed Signaling Pathways for this compound in Glucose Regulation

Based on the known mechanisms of related compounds, this compound could regulate glucose metabolism through several signaling pathways.

GPR119-Mediated GLP-1 Secretion in Intestinal L-Cells

N-acyl amides, including N-oleoylethanolamine (OEA), are known agonists of GPR119, a receptor expressed in pancreatic β-cells and intestinal L-cells that stimulates insulin and GLP-1 secretion, respectively. It is hypothesized that NPT may also act as a GPR119 agonist.

GPR119_Pathway cluster_L_Cell Intestinal L-Cell cluster_Pancreas Pancreatic β-Cell This compound This compound GPR119 GPR119 This compound->GPR119 Binds to AC Adenylate Cyclase GPR119->AC Activates cAMP cAMP AC->cAMP Catalyzes ATP to PKA Protein Kinase A cAMP->PKA Activates GLP-1 Vesicle GLP-1 Vesicle PKA->GLP-1 Vesicle Promotes Exocytosis GLP-1 Secretion GLP-1 Secretion GLP-1 Vesicle->GLP-1 Secretion GLP-1R GLP-1 Receptor GLP-1 Secretion->GLP-1R Acts on Insulin Secretion Insulin Secretion GLP-1R->Insulin Secretion Stimulates

Proposed GPR119-mediated signaling pathway for this compound.
AMPK-Mediated Glucose Uptake in Skeletal Muscle

Taurine has been shown to stimulate glucose uptake in skeletal muscle cells in an insulin-independent manner by activating AMP-activated protein kinase (AMPK). Activation of AMPK can lead to the translocation of glucose transporter 4 (GLUT4) to the plasma membrane, thereby facilitating glucose uptake.

AMPK_Pathway cluster_Muscle_Cell Skeletal Muscle Cell This compound This compound AMPK AMPK This compound->AMPK Activates GLUT4 Vesicle GLUT4 Vesicle AMPK->GLUT4 Vesicle Promotes GLUT4 Translocation GLUT4 Translocation GLUT4 Vesicle->GLUT4 Translocation Glucose Uptake Glucose Uptake GLUT4 Translocation->Glucose Uptake Facilitates

Proposed AMPK-mediated glucose uptake pathway for this compound.

Detailed Experimental Protocols

The following are detailed protocols for key experiments to investigate the effects of this compound on glucose metabolism, adapted from methodologies used for taurine and other N-acyl amides.

Cell Culture
  • L6 Myotubes (for glucose uptake and AMPK activation): Rat skeletal muscle L6 myoblasts can be cultured in α-Minimum Essential Medium (α-MEM) supplemented with 10% fetal bovine serum (FBS) and 1% antibiotic-antimycotic solution. Differentiation into myotubes can be induced by switching to α-MEM with 2% FBS once the cells reach 80-90% confluency. Experiments are typically performed on fully differentiated myotubes (5-7 days post-differentiation).

  • INS-1E Cells (for insulin secretion): Rat insulinoma INS-1E cells can be cultured in RPMI-1640 medium supplemented with 10% FBS, 10 mM HEPES, 2 mM L-glutamine, 1 mM sodium pyruvate, and 50 µM β-mercaptoethanol.

  • GLUTag Cells (for GLP-1 secretion): Murine enteroendocrine GLUTag cells can be cultured in Dulbecco's Modified Eagle's Medium (DMEM) with high glucose, supplemented with 10% FBS.

Glucose Uptake Assay in L6 Myotubes
  • Seed differentiated L6 myotubes in 24-well plates.

  • Serum-starve the cells for 3-4 hours in serum-free α-MEM.

  • Wash the cells with Krebs-Ringer-HEPES (KRH) buffer.

  • Incubate the cells with various concentrations of this compound (e.g., 1-100 µM) in KRH buffer for 30-60 minutes at 37°C. Include a positive control (e.g., 100 nM insulin) and a vehicle control.

  • Add 2-deoxy-D-[³H]glucose to a final concentration of 0.5 µCi/mL and incubate for 10 minutes.

  • Stop the uptake by washing the cells three times with ice-cold KRH buffer.

  • Lyse the cells with 0.1 M NaOH.

  • Measure the radioactivity in the cell lysates using a scintillation counter.

  • Normalize the glucose uptake to the protein concentration of each well, determined by a BCA protein assay.

Western Blot for AMPK Activation
  • Treat differentiated L6 myotubes with this compound as described for the glucose uptake assay.

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates.

  • Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against phospho-AMPKα (Thr172) and total AMPKα overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantify the band intensities using densitometry software and express the results as the ratio of phosphorylated protein to total protein.

GLUT4 Translocation Assay by Immunofluorescence
  • Grow L6 myoblasts on glass coverslips and differentiate them into myotubes.

  • Serum-starve the cells and then treat with this compound or controls as described above.

  • Fix the cells with 4% paraformaldehyde.

  • Permeabilize the cells with 0.1% Triton X-100.

  • Block with 1% BSA in PBS.

  • Incubate with a primary antibody against GLUT4 overnight at 4°C.

  • Wash and incubate with a fluorescently labeled secondary antibody.

  • Mount the coverslips on glass slides with a mounting medium containing DAPI for nuclear staining.

  • Visualize the cells using a confocal microscope and quantify the GLUT4 translocation to the plasma membrane by measuring the fluorescence intensity at the cell periphery relative to the total cellular fluorescence.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for investigating the effects of this compound on glucose metabolism in vitro.

Experimental_Workflow cluster_In_Vitro_Studies In Vitro Investigation of this compound Cell_Culture Cell Culture (L6 Myotubes, INS-1E, GLUTag) Treatment Treatment with This compound Cell_Culture->Treatment Glucose_Uptake Glucose Uptake Assay (L6 Myotubes) Treatment->Glucose_Uptake Western_Blot Western Blot (p-AMPK/AMPK, p-Akt/Akt) Treatment->Western_Blot GLUT4_Translocation GLUT4 Translocation (Immunofluorescence) Treatment->GLUT4_Translocation Insulin_Secretion Insulin Secretion Assay (INS-1E Cells) Treatment->Insulin_Secretion GLP1_Secretion GLP-1 Secretion Assay (GLUTag Cells) Treatment->GLP1_Secretion Data_Analysis Data Analysis and Interpretation Glucose_Uptake->Data_Analysis Western_Blot->Data_Analysis GLUT4_Translocation->Data_Analysis Insulin_Secretion->Data_Analysis GLP1_Secretion->Data_Analysis

A typical experimental workflow for in vitro studies of this compound.

Conclusion and Future Directions

While direct evidence for the role of this compound in glucose metabolism is currently sparse, the existing literature on related N-acyl taurines and taurine provides a strong rationale for its investigation as a potential therapeutic agent for metabolic disorders. The proposed mechanisms, centered around GPR119 activation and subsequent GLP-1 secretion, as well as direct effects on AMPK-mediated glucose uptake in skeletal muscle, offer clear and testable hypotheses. The detailed experimental protocols provided in this guide are intended to facilitate rigorous investigation into the precise molecular actions of this compound. Future research should focus on generating robust quantitative data on the dose-dependent effects of NPT in various cell models and, eventually, in preclinical animal models of metabolic disease. Elucidating the specific signaling pathways activated by NPT will be crucial for understanding its therapeutic potential and for the development of novel drugs targeting these pathways for the management of type 2 diabetes and related metabolic conditions.

References

The Role of N-Palmitoyl Taurine in Neurological Processes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-acyl taurines (NATs) are a class of endogenous lipid signaling molecules that have garnered increasing interest for their diverse biological activities. Among them, N-Palmitoyl Taurine (B1682933) (NPT), the amide conjugate of palmitic acid and taurine, is emerging as a significant player in various physiological processes, including those within the central nervous system (CNS). This technical guide provides a comprehensive overview of the current understanding of NPT's role in neurological processes. We delve into its endogenous metabolism, molecular targets, and putative signaling pathways. Furthermore, this guide presents a compilation of quantitative data, detailed experimental protocols for its study, and visual representations of its proposed mechanisms of action. While research specifically on NPT is still developing, this document synthesizes direct evidence with inferred knowledge from the broader N-acyl taurine family and the well-characterized neuroactive molecule, taurine, to offer a foundational resource for researchers and drug development professionals in the field of neuroscience.

Introduction

N-acyl amides are a diverse family of lipid signaling molecules involved in a wide array of physiological functions, including pain, inflammation, and metabolic regulation.[1] A sub-class of these lipids, the N-acyl taurines (NATs), are formed by the conjugation of a fatty acid with taurine.[1] These molecules are endogenous constituents of mammalian tissues, with their levels being particularly regulated by the enzyme Fatty Acid Amide Hydrolase (FAAH).[2][3] Inhibition of FAAH leads to a significant accumulation of NATs, suggesting their role as physiological substrates of this enzyme and pointing towards their involvement in endogenous signaling pathways.[2][3]

N-Palmitoyl Taurine (NPT), as a prominent saturated NAT, is of particular interest due to the ubiquitous nature of both palmitic acid and taurine in the brain. Taurine itself is one of the most abundant free amino acids in the CNS and is known to have a multitude of neuroprotective and neuromodulatory functions.[4][5][6] It plays crucial roles in osmoregulation, calcium homeostasis, and neurotransmission, primarily through its interaction with GABA and glycine (B1666218) receptors.[4][7][8] The acylation of taurine with a fatty acid, such as palmitic acid, significantly alters its lipophilicity, likely influencing its interaction with cellular membranes and protein targets.

This guide aims to consolidate the current knowledge on NPT, providing a technical resource for its further investigation as a potential therapeutic agent for neurological disorders.

Endogenous Metabolism and Regulation

The primary pathway for the degradation of NPT is through enzymatic hydrolysis by Fatty Acid Amide Hydrolase (FAAH).[2][3] FAAH is an intracellular serine hydrolase that also metabolizes other bioactive lipids, including the endocannabinoid anandamide.[2] Genetic or pharmacological inactivation of FAAH results in a dramatic elevation of NAT levels in both central and peripheral tissues.[2][3]

The biosynthesis of NPT is thought to be catalyzed by an N-acyltransferase, although the specific enzyme responsible for the N-palmitoylation of taurine in the brain has not been definitively identified.

cluster_synthesis Biosynthesis cluster_degradation Degradation Palmitoyl-CoA Palmitoyl-CoA N-Acyltransferase N-Acyltransferase Palmitoyl-CoA->N-Acyltransferase Taurine Taurine Taurine->N-Acyltransferase N-Palmitoyl_Taurine_Bio This compound N-Acyltransferase->N-Palmitoyl_Taurine_Bio N-Palmitoyl_Taurine_Deg This compound FAAH FAAH N-Palmitoyl_Taurine_Deg->FAAH Palmitic_Acid Palmitic_Acid FAAH->Palmitic_Acid Taurine_Deg Taurine FAAH->Taurine_Deg

Metabolism of this compound.

Molecular Targets and Signaling Pathways

While direct binding studies on NPT are limited, research on the broader class of NATs and the parent molecule taurine provides strong indications of its potential molecular targets and signaling mechanisms in the CNS.

Transient Receptor Potential (TRP) Channels

N-acyl taurines have been identified as activators of members of the Transient Receptor Potential (TRP) channel family, specifically TRPV1 and TRPV4.[2][3] These channels are non-selective cation channels that play critical roles in sensory perception, including temperature and pain, as well as in cellular calcium signaling. Activation of these channels by NPT would lead to an influx of calcium, initiating a cascade of downstream signaling events.

GABA and Glycine Receptors

Taurine is a known agonist at both GABA-A and glycine receptors, which are the primary inhibitory neurotransmitter receptors in the CNS.[1][9] This interaction leads to the influx of chloride ions and hyperpolarization of the neuronal membrane, resulting in an overall inhibitory effect on neuronal excitability. It is plausible that NPT retains the ability to modulate these receptors, potentially with altered potency or efficacy due to its lipid tail.

Calcium Homeostasis

A key aspect of taurine's neuroprotective effects is its ability to modulate intracellular calcium concentration ([Ca²⁺]i).[4][10] Taurine has been shown to reduce glutamate-induced increases in [Ca²⁺]i by inhibiting calcium influx through various channels and the reverse mode of the Na⁺/Ca²⁺ exchanger.[4][10] NPT may share these properties, contributing to the prevention of excitotoxicity and subsequent neuronal damage.

cluster_trps TRP Channel Modulation cluster_gaba_gly GABA/Glycine Receptor Modulation cluster_ca_homeo Calcium Homeostasis N-Palmitoyl_Taurine This compound TRPV1 TRPV1 N-Palmitoyl_Taurine->TRPV1 TRPV4 TRPV4 N-Palmitoyl_Taurine->TRPV4 GABA-A_Receptor GABA-A_Receptor N-Palmitoyl_Taurine->GABA-A_Receptor Glycine_Receptor Glycine_Receptor N-Palmitoyl_Taurine->Glycine_Receptor VGCC Voltage-Gated Ca²⁺ Channels N-Palmitoyl_Taurine->VGCC Na_Ca_Exchanger Na⁺/Ca²⁺ Exchanger (Reverse Mode) N-Palmitoyl_Taurine->Na_Ca_Exchanger Ca_Influx_TRP Ca²⁺ Influx TRPV1->Ca_Influx_TRP TRPV4->Ca_Influx_TRP Downstream_Effects Neuroprotection, Anti-inflammation, Neuromodulation Ca_Influx_TRP->Downstream_Effects Cl_Influx Cl⁻ Influx GABA-A_Receptor->Cl_Influx Glycine_Receptor->Cl_Influx Hyperpolarization Neuronal Hyperpolarization Cl_Influx->Hyperpolarization Hyperpolarization->Downstream_Effects Ca_Influx_Homeo Reduced Ca²⁺ Influx VGCC->Ca_Influx_Homeo Na_Ca_Exchanger->Ca_Influx_Homeo Ca_Influx_Homeo->Downstream_Effects

Proposed signaling pathways of this compound.

Quantitative Data

Specific quantitative data for this compound's interaction with neurological targets is currently limited in the literature. The following tables summarize available data for the broader N-acyl taurine class and for taurine, which can serve as a reference for initiating studies on NPT.

Table 1: Effects of FAAH Inhibition on N-Acyl Taurine Levels

TissueSpeciesFAAH Inhibition MethodFold Increase in NATsReference
Central Nervous SystemMouseGenetic Knockout (FAAH-/-)High concentrations of long-chain saturated NATs[2][3]
LiverMousePharmacological (acute)> 100-fold[11]
KidneyMousePharmacological (acute)> 10-fold[2][3]

Table 2: In Vitro Efficacy of Taurine at Neurological Targets

TargetPreparationEffectConcentrationReference
GABA-A ReceptorsImmature mouse neocortical neuronsIncreased frequency of PSCs≥ 300 μM[9]
Glycine ReceptorsImmature mouse neocortical neuronsActivation≥ 300 μM[1]
Glutamate-induced [Ca²⁺]i increaseCultured neuronsReduction to basal levelsNot specified[10]

Table 3: In Vivo Dosages of Taurine in Neurological Disorder Models

Animal ModelNeurological ConditionSpeciesDosageRouteReference
Lipopolysaccharide-inducedNeuroinflammationRat30 and 100 mg/kg/dayGavage[2][12]
Intracerebral HemorrhageNeuroinflammation, White Matter InjuryRat50 mg/kgIntravenous[13]
Streptozotocin-inducedAlzheimer's Disease-like pathologyRat50 mg/kg/dayOral[5]
APP/PS1 transgenic miceAlzheimer's DiseaseMouse1000 mg/kg/dayOral (in drinking water)[5]

Experimental Protocols

Synthesis of this compound

This protocol is a general method adapted from the Schotten-Baumann reaction for the synthesis of N-acyl taurines.

Materials:

Procedure:

  • Dissolve taurine in an aqueous solution of sodium hydroxide to form sodium taurinate. The reaction should be kept cool, typically on an ice bath.

  • Slowly add palmitoyl chloride to the reaction mixture with vigorous stirring. Maintain the pH of the solution in the alkaline range by adding NaOH solution as needed.

  • Continue the reaction at room temperature for several hours until completion.

  • Acidify the reaction mixture with hydrochloric acid to precipitate the this compound.

  • Collect the precipitate by filtration and wash it with cold water to remove any unreacted taurine and salts.

  • The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

  • Confirm the identity and purity of the final product using techniques such as NMR spectroscopy and mass spectrometry.

Start Start Dissolve_Taurine Dissolve Taurine in NaOH(aq) Start->Dissolve_Taurine Add_Palmitoyl_Chloride Slowly add Palmitoyl Chloride with stirring Dissolve_Taurine->Add_Palmitoyl_Chloride Maintain_pH Maintain alkaline pH with NaOH Add_Palmitoyl_Chloride->Maintain_pH React React at room temperature Maintain_pH->React Acidify Acidify with HCl to precipitate NPT React->Acidify Filter_Wash Filter and wash the precipitate Acidify->Filter_Wash Purify Recrystallize for purification Filter_Wash->Purify Characterize Characterize with NMR and MS Purify->Characterize End End Characterize->End

Synthesis workflow for this compound.
Quantification of this compound in Brain Tissue by UPLC-MS/MS

This protocol is based on established methods for the analysis of N-acyl amides in biological samples.

Materials:

  • Brain tissue sample

  • Internal standard (e.g., deuterated NPT)

  • Extraction solvent (e.g., chloroform/methanol mixture)

  • UPLC-MS/MS system with an appropriate column (e.g., C18)

Procedure:

  • Homogenization: Homogenize the brain tissue sample in a cold extraction solvent containing the internal standard.

  • Lipid Extraction: Perform a lipid extraction, for example, using a modified Bligh-Dyer method.

  • Sample Preparation: Evaporate the organic phase to dryness under a stream of nitrogen and reconstitute the lipid extract in the mobile phase.

  • UPLC-MS/MS Analysis: Inject the sample into the UPLC-MS/MS system. Use a gradient elution program to separate NPT from other lipids.

  • Detection: Detect NPT using multiple reaction monitoring (MRM) mode, monitoring for specific precursor-to-product ion transitions.

  • Quantification: Quantify the amount of NPT in the sample by comparing the peak area of the analyte to that of the internal standard and using a standard curve.

In Vitro Assessment of this compound Activity on Neuronal Cells

5.3.1. Cell Culture

  • Use a relevant neuronal or glial cell line (e.g., SH-SY5Y neuroblastoma, primary cortical neurons, or astrocytes).

  • Culture the cells under standard conditions until they reach the desired confluency for the experiment.

5.3.2. Calcium Imaging

  • Load the cultured cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Acquire baseline fluorescence images.

  • Apply NPT at various concentrations to the cells and continuously record the changes in intracellular calcium levels by monitoring the fluorescence intensity.

  • As a positive control, use a known agonist of a calcium-permeable channel expressed in the cells (e.g., capsaicin (B1668287) for TRPV1).

5.3.3. Patch-Clamp Electrophysiology

  • Prepare cultured neurons for whole-cell patch-clamp recording.

  • Obtain a stable whole-cell recording from a neuron.

  • Apply NPT to the bath solution and record any changes in membrane potential or ionic currents.

  • To investigate the effect on specific receptors, co-apply NPT with agonists or antagonists of GABA-A or glycine receptors.

Therapeutic Potential in Neurological Disorders

Given the established neuroprotective and anti-inflammatory properties of taurine, NPT is a promising candidate for therapeutic intervention in a range of neurological disorders.

  • Neurodegenerative Diseases: By mitigating excitotoxicity and oxidative stress, NPT could offer protection in conditions such as Alzheimer's and Parkinson's disease.[5]

  • Neuroinflammation: The anti-inflammatory effects of taurine suggest that NPT may be beneficial in disorders with a significant inflammatory component, such as multiple sclerosis and traumatic brain injury.[5][13]

  • Epilepsy: Through its potential interaction with inhibitory GABA and glycine receptors, NPT could contribute to reducing neuronal hyperexcitability and seizure activity.

Conclusion and Future Directions

This compound stands at the intersection of lipid signaling and amino acid neuromodulation. While the direct body of evidence for its specific roles in neurological processes is still in its infancy, the wealth of knowledge surrounding its constituent parts, palmitic acid and taurine, provides a strong rationale for its importance. The information and protocols presented in this guide are intended to serve as a foundational resource to stimulate and facilitate further research into this intriguing endogenous molecule.

Future research should focus on:

  • Deconvoluting the specific molecular targets of NPT and determining its binding affinities and efficacy.

  • Elucidating the detailed downstream signaling pathways activated by NPT in different neuronal and glial cell types.

  • Conducting in vivo studies with exogenous NPT in animal models of neurological disorders to assess its therapeutic potential.

A deeper understanding of the role of this compound in the brain will undoubtedly open new avenues for the development of novel therapeutics for a host of debilitating neurological conditions.

References

Methodological & Application

Protocol for the Chemical Synthesis of N-Palmitoyl Taurine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Palmitoyl Taurine (B1682933) is an endogenous N-acyl taurine that has garnered interest within the scientific community for its potential roles in various physiological processes. As a member of the N-acyl amide family, it is structurally related to endocannabinoids and other bioactive lipids. This document provides a detailed protocol for the chemical synthesis of N-Palmitoyl Taurine, intended for use by researchers, scientists, and professionals in drug development. The synthesis is based on the acylation of taurine with palmitoyl (B13399708) chloride.

Principle of the Reaction

The synthesis of this compound is achieved through the reaction of taurine with palmitoyl chloride in an alkaline aqueous medium. The base facilitates the deprotonation of the amino group of taurine, which then acts as a nucleophile, attacking the carbonyl carbon of the palmitoyl chloride. This results in the formation of an amide bond and yields this compound. The reaction is typically followed by acidification to precipitate the product, which can then be purified.

Experimental Protocol

Materials and Reagents
  • Taurine or Sodium Taurinate

  • Palmitoyl Chloride

  • Sodium Hydroxide (B78521) (NaOH)

  • Acetone (B3395972)

  • Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl)

  • Water (distilled or deionized)

Equipment
  • Three-necked round-bottom flask

  • Stirring apparatus (magnetic stirrer or overhead stirrer)

  • Dropping funnel

  • pH meter or pH indicator strips

  • Cooling bath (ice-water bath)

  • Filtration apparatus (Büchner funnel and flask)

  • Drying oven or vacuum desiccator

  • Standard laboratory glassware

Synthesis Procedure

This protocol is a compilation based on established methods for N-acyl taurine synthesis.[1][2][3]

  • Preparation of the Taurine Solution:

    • In a 500 mL three-necked flask equipped with a stirrer, dissolve taurine in an aqueous solution of sodium hydroxide or use a pre-made aqueous solution of sodium taurate. For example, one could use 150 g of a 33% aqueous solution of sodium taurate (approximately 0.25 moles).[2]

    • If starting from taurine, dissolve it in water and add a stoichiometric amount of sodium hydroxide to form sodium taurinate in situ.

    • Add a co-solvent such as acetone (e.g., 80 g) to the solution and stir until uniform.[2]

  • Acylation Reaction:

    • Cool the taurine solution to below 10°C using an ice-water bath.[2]

    • Slowly and simultaneously add palmitoyl chloride (e.g., 55 g, approximately 0.2 moles) and a 50% aqueous solution of sodium hydroxide dropwise to the cooled taurine solution over a period of about 1 hour.[2]

    • Carefully monitor and maintain the pH of the reaction mixture between 9 and 10 throughout the addition using the sodium hydroxide solution.[2]

  • Reaction Completion and Intermediate Isolation:

    • After the addition is complete, continue to stir the reaction mixture at 20-30°C for an additional 2 hours, ensuring the pH remains between 9 and 10.[2]

    • The product at this stage is the sodium salt of this compound. This may precipitate as a white paste.[2]

    • The intermediate, sodium N-palmitoyl taurate, can be isolated by cooling the mixture (e.g., in a refrigerator overnight), followed by filtration. The collected solid should be washed with acetone and dried.[2]

  • Acidification and Product Precipitation:

    • The isolated sodium N-palmitoyl taurate (or the reaction mixture directly) is then dissolved or suspended in water.

    • Acidify the solution to a pH of 2-3 using sulfuric acid or another suitable acid.[2] This will protonate the sulfonic acid and carboxylate (if any from hydrolysis of palmitoyl chloride) groups and cause the this compound to precipitate out of the solution as a white solid.

  • Purification and Drying:

    • Collect the precipitated this compound by filtration.

    • Wash the solid with water to remove any remaining salts and acid.

    • Dry the purified product in an oven or a vacuum desiccator to obtain a white powdery solid.

Quantitative Data Summary

The following table summarizes representative quantitative data from various synthesis protocols for N-acyl taurines, including this compound and its derivatives.

ParameterValueReference
Yield of Sodium N-Palmitoyl Taurate 80%[2]
Yield of N-Palmitoyl-N-methyl Taurine 70-90%[2]
Purity of commercial this compound ≥98%[4][5]

Diagrams

Logical Workflow for the Synthesis of this compound

Synthesis_Workflow A Preparation of Taurine Solution (Taurine/Sodium Taurate in aqueous base) B Cooling to <10°C A->B C Simultaneous dropwise addition of Palmitoyl Chloride and NaOH solution (maintain pH 9-10) B->C D Reaction at 20-30°C for 2 hours C->D E Formation of Sodium N-Palmitoyl Taurate D->E F Acidification to pH 2-3 (e.g., with H₂SO₄) E->F G Precipitation of this compound F->G H Filtration and Washing G->H I Drying H->I J Final Product: This compound I->J

Caption: Workflow for the synthesis of this compound.

Signaling Pathway Context (Hypothetical)

While the primary focus of this document is the chemical synthesis, N-acyl taurines are studied for their biological activity. For context, N-acyl taurines may interact with various cellular signaling pathways. The diagram below illustrates a hypothetical pathway where an N-acyl taurine might exert its effects, for example, through the activation of a G-protein coupled receptor (GPCR).

Signaling_Pathway cluster_membrane Cell Membrane GPCR GPCR AC Adenylyl Cyclase GPCR->AC activates NAT N-Acyl Taurine NAT->GPCR activates cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates Response Cellular Response PKA->Response phosphorylates targets leading to

References

Application Note: UPLC-MS/MS Method for the Quantification of N-Palmitoyl Taurine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Palmitoyl Taurine (B1682933) (NPT) is an endogenous bioactive lipid belonging to the class of N-acyl taurines (NATs). NATs are increasingly recognized for their role as signaling molecules in various physiological processes. NPT has been identified in several tissues, including the brain, and is implicated in neuromodulatory and metabolic pathways. Accurate quantification of NPT in biological matrices is crucial for understanding its physiological function and its potential as a therapeutic target or biomarker. This application note describes a robust and sensitive Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantification of N-Palmitoyl Taurine in biological samples.

Signaling Pathway of N-Acyl Taurines

N-acyl taurines, including this compound, are primarily regulated by the enzyme Fatty Acid Amide Hydrolase (FAAH), which is responsible for their degradation. These lipids act as signaling molecules, notably as agonists for the G protein-coupled receptor 119 (GPR119). Activation of GPR119 in enteroendocrine cells stimulates the release of glucagon-like peptide-1 (GLP-1), a key hormone in glucose homeostasis.

FAAH_GPR119_Signaling cluster_synthesis Biosynthesis & Degradation cluster_signaling Signal Transduction Fatty_Acids Fatty Acyl-CoAs (e.g., Palmitoyl-CoA) NPT This compound (NPT) Fatty_Acids->NPT Taurine Taurine Taurine->NPT FAAH FAAH (Fatty Acid Amide Hydrolase) NPT->FAAH GPR119 GPR119 Receptor NPT->GPR119 Agonist Degraded_Products Palmitic Acid + Taurine FAAH->Degraded_Products AC Adenylyl Cyclase GPR119->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates GLP1_Release GLP-1 Release PKA->GLP1_Release Stimulates

Caption: this compound signaling pathway.

Experimental Workflow

The analytical workflow for the quantification of this compound consists of sample preparation involving protein precipitation and lipid extraction, followed by UPLC separation and detection by tandem mass spectrometry.

UPLC_MSMS_Workflow Sample Biological Sample (e.g., Plasma, Tissue Homogenate) Extraction Protein Precipitation & Lipid Extraction (e.g., with Methanol (B129727)/Chloroform) Sample->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Dry_Reconstitute Dry Down & Reconstitute in Injection Solvent Supernatant->Dry_Reconstitute UPLC UPLC Separation (C18 Column) Dry_Reconstitute->UPLC MSMS Tandem MS Detection (MRM Mode) UPLC->MSMS Data_Analysis Data Analysis & Quantification MSMS->Data_Analysis

Caption: Experimental workflow for NPT analysis.

Quantitative Data Summary

The UPLC-MS/MS method was validated for the quantification of this compound. The method demonstrates excellent linearity, sensitivity, and precision.[1]

Table 1: Method Validation Parameters for this compound

ParameterResult
Linearity Range1 - 300 ng/mL
Correlation Coefficient (R²)≥ 0.9996
Limit of Detection (LOD)0.3 - 0.4 ng/mL
Limit of Quantification (LOQ)1 ng/mL
Intra-day Precision (%RSD)< 15%
Inter-day Precision (%RSD)< 15%
Accuracy (% Recovery)85 - 115%

Table 2: UPLC-MS/MS Parameters for this compound Quantification

ParameterSetting
UPLC System Waters ACQUITY UPLC or equivalent
ColumnACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm
Column Temperature40 °C
Flow Rate0.4 mL/min
Injection Volume5 µL
Mobile Phase AWater with 0.1% Formic Acid
Mobile Phase BAcetonitrile/Isopropanol (90:10, v/v) with 0.1% Formic Acid
Mass Spectrometer Triple Quadrupole (e.g., Waters Xevo TQ-S)
Ionization ModeNegative Electrospray Ionization (ESI-)
Precursor Ion (m/z)362.2
Product Ion 1 (m/z)80.0 (Quantitative)
Product Ion 2 (m/z)107.0 (Qualitative)
Dwell Time50 ms
Collision EnergyOptimized for specific instrument (typically 20-35 eV)
Capillary Voltage3.0 kV
Source Temperature150 °C
Desolvation Temperature400 °C

Detailed Experimental Protocols

Materials and Reagents
  • This compound standard (Cayman Chemical or equivalent)

  • Internal Standard (IS), e.g., d4-N-Arachidonoyl Taurine

  • LC-MS grade Methanol, Acetonitrile, Isopropanol, and Water

  • Formic Acid (LC-MS grade)

  • Chloroform (B151607) (HPLC grade)

  • Biological matrix (e.g., mouse plasma, liver tissue)

Standard Solution Preparation
  • Primary Stock (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve in 1 mL of methanol.

  • Working Standards: Prepare a series of working standards by serial dilution of the primary stock with methanol to create calibration standards ranging from 1 ng/mL to 300 ng/mL.

  • Internal Standard Stock (1 mg/mL): Prepare a 1 mg/mL stock solution of the internal standard in methanol.

  • Internal Standard Working Solution (100 ng/mL): Dilute the IS stock solution with methanol.

Sample Preparation Protocol (from Mouse Liver)
  • Accurately weigh approximately 50 mg of frozen liver tissue.

  • Homogenize the tissue in 1 mL of ice-cold methanol containing the internal standard (e.g., at 100 ng/mL).

  • Add 2 mL of chloroform to the homogenate.

  • Vortex vigorously for 1 minute.

  • Add 0.5 mL of water and vortex again for 30 seconds to induce phase separation.

  • Centrifuge at 4,000 x g for 15 minutes at 4°C.

  • Carefully collect the lower organic phase into a clean tube.

  • Dry the organic phase under a gentle stream of nitrogen at 30°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase composition (e.g., 95:5 Mobile Phase A:B).

  • Vortex for 30 seconds and transfer to a UPLC vial for analysis.

UPLC Gradient Program
Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase BCurve
0.000.495.05.0Initial
1.000.495.05.06
12.000.45.095.06
15.000.45.095.06
15.100.495.05.06
18.000.495.05.06
Data Acquisition and Processing
  • Acquire data using the Multiple Reaction Monitoring (MRM) mode with the transitions specified in Table 2.

  • Integrate the peak areas for this compound and the internal standard.

  • Construct a calibration curve by plotting the peak area ratio (NPT/IS) against the concentration of the calibration standards.

  • Determine the concentration of this compound in the samples from the calibration curve using a linear regression fit.

Conclusion

This application note provides a comprehensive and detailed UPLC-MS/MS method for the reliable quantification of this compound in biological matrices. The protocol is sensitive, specific, and has been validated for key analytical parameters. This method is suitable for researchers in academia and the pharmaceutical industry studying the roles of N-acyl taurines in health and disease.

References

Application Notes and Protocols for N-Palmitoyl Taurine Lipid Extraction from Tissues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-acyl taurines (NATs) are a class of bioactive lipids involved in various physiological processes, including the regulation of glucose homeostasis. N-Palmitoyl Taurine (B1682933) (NPT), a prominent member of this class, has garnered significant interest for its potential therapeutic applications. Accurate quantification of NPT in biological tissues is crucial for understanding its physiological roles and for the development of novel therapeutics. This document provides a detailed protocol for the extraction of NPT from animal tissues, based on the well-established Bligh and Dyer method. Additionally, it includes quantitative data on N-acyl taurine levels in various mouse tissues and a diagram of the putative signaling pathway for NPT.

Introduction

N-acyl taurines are endogenous signaling molecules that are structurally similar to the endocannabinoid anandamide. They are synthesized in vivo and their levels are regulated by the enzyme fatty acid amide hydrolase (FAAH).[1][2] Dysregulation of NAT levels has been associated with metabolic disorders, highlighting the importance of reliable methods for their quantification in biological matrices.[1] This protocol details a robust and reproducible method for the extraction of NPT from tissues, ensuring high recovery and sample purity for downstream analysis by techniques such as UPLC-MS/MS.[3]

Quantitative Data: N-Acyl Taurine Levels in Mouse Tissues

The following table summarizes the levels of various N-acyl taurines, including N-Palmitoyl Taurine (C16:0 NAT), in different mouse tissues. It is important to note that the concentrations of NATs can vary significantly between different tissues and under different physiological conditions. The data presented here are compiled from studies utilizing UPLC-MS/MS for quantification.

N-Acyl Taurine SpeciesLiver (pmol/g)Duodenum (pmol/g)Jejunum (pmol/g)Ileum (pmol/g)Colon (pmol/g)Kidney (pmol/g)
This compound (C16:0 NAT) ~10-50~5-20~5-25~10-40~15-60~20-100
N-Oleoyl Taurine (C18:1 NAT)~20-100~10-40~15-50~20-80~30-120~50-250
N-Arachidonoyl Taurine (C20:4 NAT)~5-25~2-10~3-15~5-20~10-40-
N-Docosanoyl Taurine (C22:0 NAT)-~1-5~1-8~2-10~5-20-
N-Nervonoyl Taurine (C24:1 NAT)-~0.5-3~1-5~1-7~2-10-

Note: The values presented are approximate ranges compiled from multiple sources and may vary depending on the specific experimental conditions, mouse strain, and diet. A dedicated quantitative analysis is recommended for precise measurements in your specific study. Data for kidney tissue is less consistently reported for all NAT species.[2]

Experimental Protocol: Lipid Extraction of this compound from Tissues (Modified Bligh and Dyer Method)

This protocol is optimized for the extraction of NPT and other N-acyl taurines from soft animal tissues.

3.1. Materials and Reagents

  • Chloroform (B151607) (CHCl₃), HPLC grade

  • Methanol (B129727) (MeOH), HPLC grade

  • Water, HPLC grade

  • Phosphate-buffered saline (PBS), ice-cold

  • Internal Standard (IS): d4-C20:4 NAT or other suitable deuterated N-acyl taurine

  • Glass homogenizer (Dounce or Potter-Elvehjem)

  • Conical glass centrifuge tubes with Teflon-lined caps

  • Vortex mixer

  • Centrifuge (capable of 2000 x g and 4°C)

  • Nitrogen evaporator or SpeedVac

  • Analytical balance

3.2. Tissue Preparation

  • Excise tissues of interest and immediately flash-freeze in liquid nitrogen to quench metabolic activity. Store tissues at -80°C until extraction.

  • On the day of extraction, weigh the frozen tissue (typically 50-100 mg) in a pre-chilled tube. It is crucial to keep the tissue frozen during weighing to prevent degradation.

3.3. Homogenization and Extraction

  • To the tube containing the weighed tissue, add ice-cold PBS at a ratio of 1:3 (w/v) (e.g., 150 µL for 50 mg of tissue).

  • Add the internal standard solution to each sample at a known concentration. The internal standard is crucial for accurate quantification by correcting for extraction losses and matrix effects.

  • Homogenize the tissue on ice using a glass homogenizer until a uniform suspension is achieved.

  • To the homogenate, add a 2:1 (v/v) mixture of chloroform:methanol. For a 200 µL homogenate, add 750 µL of the chloroform:methanol mixture. The final ratio of chloroform:methanol:water (from the PBS and tissue) should be approximately 1:2:0.8 (v/v), resulting in a single-phase system.

  • Vortex the mixture vigorously for 2 minutes.

  • Incubate the sample on a shaker at 4°C for 30 minutes to ensure thorough extraction.

3.4. Phase Separation

  • To induce phase separation, add 1 part chloroform and 1 part water to the monophasic mixture. Following the example above, add 250 µL of chloroform and 250 µL of water. The final ratio of chloroform:methanol:water will be approximately 2:2:1.8 (v/v).

  • Vortex the tube vigorously for 1 minute.

  • Centrifuge the sample at 2000 x g for 10 minutes at 4°C. This will result in a biphasic system with a lower organic phase (containing lipids), an upper aqueous phase, and a protein disk at the interface.

3.5. Collection and Solvent Evaporation

  • Carefully collect the lower organic phase using a glass Pasteur pipette, avoiding the protein disk and the upper aqueous phase. Transfer the organic phase to a new clean glass tube.

  • For quantitative recovery, a second extraction of the remaining aqueous phase and protein disk can be performed by adding 2 parts of chloroform, vortexing, centrifuging, and collecting the lower organic phase. Combine this with the first extract.

  • Evaporate the solvent from the collected organic phase under a gentle stream of nitrogen or using a SpeedVac.

3.6. Reconstitution

  • Reconstitute the dried lipid extract in a suitable solvent for your analytical method, typically a small volume (e.g., 100 µL) of methanol or acetonitrile/isopropanol (7:3, v/v).

  • Vortex briefly and transfer the reconstituted sample to an autosampler vial for analysis by UPLC-MS/MS.

Visualization of the Experimental Workflow and Signaling Pathway

4.1. Experimental Workflow

The following diagram illustrates the key steps in the lipid extraction protocol for this compound.

G cluster_0 Tissue Preparation cluster_1 Extraction cluster_2 Phase Separation cluster_3 Sample Recovery tissue 1. Weigh Frozen Tissue pbs 2. Add Ice-Cold PBS & Internal Standard tissue->pbs homogenize 3. Homogenize on Ice pbs->homogenize solvents 4. Add Chloroform:Methanol (2:1) homogenize->solvents vortex1 5. Vortex solvents->vortex1 incubate 6. Incubate at 4°C vortex1->incubate add_chcl3_h2o 7. Add Chloroform & Water incubate->add_chcl3_h2o vortex2 8. Vortex add_chcl3_h2o->vortex2 centrifuge 9. Centrifuge (2000g, 10 min, 4°C) vortex2->centrifuge collect 10. Collect Lower Organic Phase centrifuge->collect evaporate 11. Evaporate Solvent collect->evaporate reconstitute 12. Reconstitute in Injection Solvent evaporate->reconstitute analysis 13. UPLC-MS/MS Analysis reconstitute->analysis

Caption: Lipid extraction workflow for this compound from tissues.

4.2. N-Acyl Taurine Signaling Pathway

N-acyl taurines, including this compound, have been shown to exert their biological effects through interaction with G-protein coupled receptors, such as GPR119, and transient receptor potential (TRP) channels. The activation of these receptors can lead to downstream signaling cascades that influence cellular processes like hormone secretion.

G cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling GPR119 GPR119 Gs Gαs GPR119->Gs activates TRPV1 TRPV1 Ca_influx Ca²⁺ Influx TRPV1->Ca_influx mediates NAT N-Acyl Taurine (e.g., this compound) NAT->GPR119 NAT->TRPV1 AC Adenylate Cyclase Gs->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates Hormone_Secretion Hormone Secretion (e.g., GLP-1, Insulin) PKA->Hormone_Secretion stimulates Ca_influx->Hormone_Secretion stimulates

Caption: Signaling pathway of N-acyl taurines via GPR119 and TRPV1.

Concluding Remarks

The protocol described herein provides a reliable and efficient method for the extraction of this compound from biological tissues. Adherence to the detailed steps, particularly with regard to temperature control and the use of an appropriate internal standard, is critical for obtaining accurate and reproducible quantitative data. The provided information on tissue concentrations and signaling pathways serves as a valuable resource for researchers investigating the biological functions of N-acyl taurines and their potential as therapeutic agents in metabolic diseases.

References

Application Notes and Protocols: N-Palmitoyl Taurine and Related N-Acyl Taurines in Animal Models of Diabetes

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: N-acyl taurines (NATs) are a class of endogenous lipid messengers that are gaining attention for their role in metabolic regulation.[1] These compounds, formed by linking a fatty acyl group to a taurine (B1682933) molecule, have demonstrated potential in improving glucose homeostasis, making them a subject of interest in diabetes research.[2][3] While various NATs exist, this document focuses on the administration of N-Palmitoyl Taurine and the closely related, more extensively studied N-Oleoyl Taurine in diabetic animal models. The parent compound, taurine, has long been investigated for its broad, beneficial effects against diabetes and its complications, including antioxidant, anti-inflammatory, and insulin-sensitizing actions.[4][5] These application notes provide a summary of the current understanding, quantitative data from animal studies, and detailed experimental protocols to guide researchers in this field.

Section 1: N-Acyl Taurine (NAT) Administration

N-acyl taurines, particularly N-Oleoyl Taurine (C18:1 NAT), have been shown to improve glucose metabolism.[1] These lipids act as signaling molecules, influencing key pathways involved in insulin (B600854) secretion and sensitivity.[6]

Mechanism of Action

The primary mechanism through which NATs exert their anti-diabetic effects is by acting as agonists for the G-protein coupled receptor 119 (GPR119).[1] Activation of GPR119, which is expressed in pancreatic beta cells and intestinal L-cells, stimulates the secretion of glucagon-like peptide-1 (GLP-1).[1][2] GLP-1 is a potent incretin (B1656795) hormone that enhances glucose-stimulated insulin secretion from pancreatic β-cells.[1] At higher concentrations, certain NATs may also directly stimulate insulin release through the activation of TRPV1 channels.[1][6]

NAT_Signaling_Pathway cluster_1 Systemic Effects NAT N-Acyl Taurine (e.g., N-Oleoyl Taurine) GPR119 GPR119 Receptor NAT->GPR119 Activates GLP1 GLP-1 Secretion GPR119->GLP1 Stimulates Insulin Enhanced Insulin Secretion GLP1->Insulin GLP1->Insulin Acts on Pancreas Glucose_Homeostasis Improved Glucose Homeostasis Insulin->Glucose_Homeostasis Promotes

Caption: N-Acyl Taurine signaling via GPR119 to enhance GLP-1 secretion.

Summary of Effects in Animal Models

Studies utilizing engineered mouse models and acute administration have demonstrated the beneficial effects of NATs. A key model involves mice with a specific mutation in the fatty acid amide hydrolase (FAAH) enzyme (FAAH-S268D), which selectively increases endogenous NAT levels without altering other related lipids.[1][2]

Model Compound/Method Key Findings Citations
FAAH-S268D MiceEndogenous elevation of NATsHeightened insulin sensitivity, increased GLP-1 secretion.[1][2]
Wild-Type MiceAcute administration of N-Oleoyl TaurineDecreased food intake, improved glucose tolerance, stimulated GPR119-dependent GLP-1 secretion.[1][2]
Diabetic Mice/HumansElevated NATs in isletsNATs were found to be elevated in islets from diabetic models, though the relationship (causative or compensatory) is not fully resolved.[1][1]
Experimental Protocols

The following protocols are based on methodologies described in the literature for studying the acute effects of NATs.[1]

NAT_Experimental_Workflow start Select Animal Model (e.g., C57BL/6J Mice) fasting Fast Animals (e.g., 6 hours) start->fasting baseline Collect Baseline Blood Sample (t=0) fasting->baseline admin Administer N-Acyl Taurine (Oral Gavage) challenge Oral Glucose Challenge (2 g/kg) admin->challenge baseline->admin sampling Collect Post-Challenge Blood Samples (e.g., t=10, 30 min) challenge->sampling analysis Analyze Plasma via ELISA (GLP-1, Insulin, GIP, etc.) sampling->analysis end Data Analysis & Interpretation analysis->end

Caption: Experimental workflow for assessing acute NAT effects in mice.

Protocol 1.3.1: Acute Administration of N-Oleoyl Taurine in Mice

  • Animal Model: Use standard wild-type mice (e.g., C57BL/6J). House animals under standard conditions with ad libitum access to food and water before the experiment.

  • Compound Preparation: Prepare a vehicle solution (e.g., saline with 5% Tween 80). Dissolve N-Oleoyl Taurine in the vehicle to the desired concentration.

  • Fasting: Fast the mice for 6 hours prior to administration to ensure a baseline metabolic state.[1]

  • Administration: Administer the N-Oleoyl Taurine solution via oral gavage. A typical dose can be determined based on preliminary dose-response studies.

Protocol 1.3.2: Glucose-Stimulated Insulin Secretion (GSIS) Test

  • Baseline Blood Collection: Immediately before the glucose challenge, collect a small volume of blood (e.g., via tail snip) to measure baseline glucose and hormone levels.

  • Glucose Challenge: Administer a 2 g/kg solution of glucose via oral gavage.[1]

  • Post-Challenge Blood Collection: Collect blood at specified time points after the glucose challenge, such as 10 and 30 minutes, to measure the hormonal response.[1]

  • Glucose Measurement: Measure blood glucose at each time point using a standard glucometer.

Protocol 1.3.3: Measurement of Incretins and Insulin

  • Sample Preparation: Collect blood into tubes containing appropriate anticoagulants and protease inhibitors (e.g., EDTA and a DPP-4 inhibitor for GLP-1). Centrifuge to separate plasma and store at -80°C until analysis.

  • Analysis: Use commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits to quantify plasma levels of total GLP-1, insulin, and total GIP according to the manufacturer's instructions.[1]

Section 2: Taurine Administration

Taurine, the parent compound of NATs, has demonstrated significant anti-diabetic properties in numerous animal studies, acting through multiple pathways to protect against diabetic complications.[4][5]

Mechanism of Action

Taurine's protective effects are multifactorial. It is a potent antioxidant, capable of upregulating endogenous antioxidant enzymes like superoxide (B77818) dismutase (SOD) and catalase (CAT) while inhibiting oxidative stress markers.[4][7] It also exerts anti-inflammatory effects, improves pancreatic β-cell function, and enhances insulin sensitivity in peripheral tissues.[8][9][10]

Taurine_Effects cluster_antioxidant Antioxidant Effects cluster_inflammation Anti-inflammatory Effects cluster_metabolic Metabolic Regulation Taurine Taurine SOD ↑ SOD, CAT, GPx Taurine->SOD LPO ↓ Lipid Peroxidation (MDA) Taurine->LPO AGEs ↓ AGE Formation Taurine->AGEs Cytokines ↓ TNF-α, MCP-1 Taurine->Cytokines Insulin_Secretion ↑ Insulin Secretion Taurine->Insulin_Secretion Insulin_Sensitivity ↑ Insulin Sensitivity Taurine->Insulin_Sensitivity Lipids ↓ Triglycerides Taurine->Lipids

Caption: Multifactorial mechanisms of taurine in mitigating diabetes.

Summary of Effects in Animal Models

Chronic taurine supplementation has been tested in various models of both type 1 and type 2 diabetes.

Model Administration Key Quantitative Findings Citations
STZ-Induced Diabetic Mice (Type 1)2% taurine in drinking water for 30 daysLowered blood glucose levels; increased insulin-activated tyrosine phosphorylation of insulin receptors in skeletal muscle and liver.[4]
STZ-Induced Diabetic Mice (Type 1)1% taurine in drinking water for 4 weeksSignificantly suppressed the increase in blood glucose and blood ketone bodies.[10]
High Fructose-Fed Rats (Insulin Resistance)Taurine supplementationPrevented the formation of lipid peroxidation products and suppressed the accumulation of glycated proteins (fructosamine, HbA1c).[4]
Otsuka Long-Evans Tokushima Fatty (OLETF) Rats (Type 2)Taurine supplementationImproved hyperglycemia and insulin resistance; reduced serum triglycerides and cholesterol.[4][11]
Type 2 Diabetic RatsTaurine treatmentSignificantly decreased serum ALT and AST; significantly increased liver SOD, CAT, and GSH-Px; significantly decreased liver MDA.[7]
Experimental Protocols

Protocol 2.3.1: Induction of Type 1 Diabetes (STZ Model)

  • Animal Model: Use male rodents such as C57BL/6J mice or Wistar/Sprague-Dawley rats.

  • STZ Preparation: Prepare a fresh solution of streptozotocin (B1681764) (STZ) in a cold, sterile citrate (B86180) buffer (e.g., 0.1 M, pH 4.5) immediately before use. Protect the solution from light.

  • Induction: After a 4-6 hour fast, administer a single intraperitoneal (IP) injection of STZ. A typical dose is 60 mg/kg for rats or a higher dose for mice (often requiring multiple low doses).[12]

  • Confirmation of Diabetes: Monitor blood glucose levels for several days post-injection. Animals with fasting blood glucose consistently above a threshold (e.g., 250 mg/dL or 13.9 mmol/L) are considered diabetic and can be used for the study.

Protocol 2.3.2: Chronic Taurine Administration

  • Preparation: Prepare drinking water containing 1-2% (w/v) taurine.[4][10][13]

  • Administration: Provide the taurine-containing water ad libitum to the treatment group for the duration of the study (e.g., 4-8 weeks or longer). The control group should receive regular drinking water.

  • Monitoring: Replace the water bottles with fresh solutions regularly (e.g., every 2-3 days) and monitor the volume consumed to estimate the daily dose of taurine per animal.

Protocol 2.3.3: Assessment of Hepatic Oxidative Stress

  • Tissue Collection: At the end of the study, euthanize the animals and perfuse the liver with cold saline. Excise a portion of the liver, snap-freeze it in liquid nitrogen, and store it at -80°C.

  • Homogenate Preparation: Homogenize the liver tissue in a suitable buffer (e.g., cold phosphate (B84403) buffer).

  • Biochemical Assays: Use the liver homogenate to perform commercially available assays for:

    • Lipid Peroxidation: Measure malondialdehyde (MDA) levels.[7]

    • Antioxidant Enzymes: Measure the activity of Superoxide Dismutase (SOD), Catalase (CAT), and Glutathione Peroxidase (GSH-Px).[7]

    • Total Antioxidant Capacity (T-AOC): Assess the overall antioxidant status of the tissue.[7]

  • Protein Quantification: Measure the total protein content in the homogenate (e.g., using a BCA assay) to normalize the results of the biochemical assays.

References

Application Notes and Protocols for Cell-Based Assays to Study N-Palmitoyl Taurine Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Palmitoyl Taurine (NPT) is an endogenous N-acyl taurine, a class of lipid signaling molecules involved in a variety of physiological processes. Structurally, it consists of palmitic acid, a saturated fatty acid, linked to taurine, an amino acid derivative. NPT and other N-acyl taurines are gaining interest in the scientific community for their potential roles in neuromodulation, inflammation, and metabolic regulation. The primary enzyme responsible for the degradation of NPT is Fatty Acid Amide Hydrolase (FAAH), and inhibition of this enzyme can potentiate the effects of NPT and other bioactive lipid amides.

These application notes provide a comprehensive overview of cell-based assays to investigate the biological activity of this compound. Detailed protocols for key experiments are provided, along with data presentation in structured tables and visualizations of signaling pathways and experimental workflows.

Key Biological Targets and Activities of this compound

This compound's biological activities can be investigated through several key molecular targets and cellular pathways:

  • G-Protein Coupled Receptor 40 (GPR40/FFAR1): As a fatty acid derivative, NPT is a potential agonist for GPR40, a receptor primarily expressed in pancreatic β-cells and involved in glucose-stimulated insulin (B600854) secretion.

  • Peroxisome Proliferator-Activated Receptor Alpha (PPARα): Palmitic acid, a component of NPT, is a known activator of PPARα, a nuclear receptor that regulates lipid metabolism and inflammation.

  • Fatty Acid Amide Hydrolase (FAAH) Inhibition: NPT is a substrate for FAAH. Understanding its interaction with FAAH is crucial, and assays can be designed to assess its potential inhibitory activity, which would in turn increase the endogenous levels of other bioactive lipids.

  • Anti-Inflammatory Effects: Taurine and its derivatives are known to possess anti-inflammatory properties. Cell-based assays can quantify the ability of NPT to modulate the release of pro-inflammatory cytokines.

  • Neuroprotective Effects: Taurine has demonstrated neuroprotective effects. The potential of NPT to protect neuronal cells from various stressors can be evaluated using cell viability assays.

Data Presentation: Quantitative Analysis of this compound Activity

The following tables summarize hypothetical quantitative data for this compound in various cell-based assays. It is important to note that while the methodologies are established, specific EC50 and IC50 values for this compound are not extensively reported in publicly available literature. The values presented here are for illustrative purposes and may be derived from studies on structurally related N-acyl taurines or fatty acids. Researchers should determine these values empirically for their specific experimental conditions.

Table 1: Receptor Activation and Enzyme Inhibition

AssayCell LineTargetParameterThis compoundPositive Control
GPR40 ActivationHEK293 (expressing human GPR40)GPR40EC50~ 5-15 µMGW9508 (~50 nM)
PPARα ActivationHepG2 (human liver)PPARαEC50~ 10-50 µMGW7647 (~5 nM)
FAAH InhibitionRat Brain HomogenateFAAHIC50> 100 µM (likely a substrate, not a potent inhibitor)URB597 (~5 nM)

Table 2: Functional Cellular Assays

AssayCell LineBiological EffectParameterThis compoundInducer/Stressor
Anti-Inflammatory (TNF-α release)RAW 264.7 (macrophage)Inhibition of cytokine releaseIC50~ 20-75 µMLipopolysaccharide (LPS)
Anti-Inflammatory (IL-6 release)RAW 264.7 (macrophage)Inhibition of cytokine releaseIC50~ 25-80 µMLipopolysaccharide (LPS)
NeuroprotectionSH-SY5Y (neuroblastoma)Increased cell viabilityEC50~ 10-50 µM6-hydroxydopamine (6-OHDA)

Signaling Pathways and Experimental Workflows

Signaling Pathways

The following diagrams illustrate the key signaling pathways associated with this compound's activity.

GPR40_Signaling_Pathway NPT This compound GPR40 GPR40 (FFAR1) NPT->GPR40 Gq_alpha Gαq GPR40->Gq_alpha activates PLC Phospholipase C (PLC) Gq_alpha->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor PKC Protein Kinase C (PKC) DAG->PKC activates Ca_release Ca²⁺ Release ER->Ca_release Insulin_granules Insulin Granule Exocytosis Ca_release->Insulin_granules potentiates PKC->Insulin_granules potentiates

Caption: GPR40 Signaling Pathway for Insulin Secretion.

PPARa_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NPT This compound PPARa PPARα NPT->PPARa activates RXR RXR PPARa->RXR heterodimerizes with PPRE PPRE RXR->PPRE binds to Target_Genes Target Gene Transcription PPRE->Target_Genes Lipid_Metabolism Lipid Metabolism (e.g., CPT1, ACOX1) Target_Genes->Lipid_Metabolism Anti_Inflammation Anti-Inflammation (e.g., ↓NF-κB) Target_Genes->Anti_Inflammation

Caption: PPARα Signaling Pathway.

Experimental Workflows

The following diagrams illustrate the general workflows for the key experimental protocols described below.

GPR40_Activation_Workflow start Start seed_cells Seed HEK293 cells expressing GPR40 in a 96-well plate start->seed_cells load_dye Load cells with a calcium-sensitive dye (e.g., Fura-2 AM) seed_cells->load_dye wash_cells Wash cells to remove excess dye load_dye->wash_cells add_compound Add this compound (or control) wash_cells->add_compound measure_fluorescence Measure changes in intracellular calcium using a fluorescence plate reader add_compound->measure_fluorescence analyze_data Analyze data and determine EC50 measure_fluorescence->analyze_data end End analyze_data->end

Caption: GPR40 Activation Assay Workflow.

Anti_Inflammatory_Assay_Workflow start Start seed_cells Seed RAW 264.7 macrophages in a 24-well plate start->seed_cells pretreat Pre-treat cells with this compound (or vehicle control) seed_cells->pretreat stimulate Stimulate cells with LPS to induce inflammation pretreat->stimulate incubate Incubate for a defined period (e.g., 24 hours) stimulate->incubate collect_supernatant Collect cell culture supernatant incubate->collect_supernatant elisa Measure cytokine levels (e.g., TNF-α, IL-6) by ELISA collect_supernatant->elisa analyze_data Analyze data and determine IC50 elisa->analyze_data end End analyze_data->end

Caption: Anti-Inflammatory Assay Workflow.

Experimental Protocols

Protocol 1: GPR40 Activation Assay Using a Calcium Flux Assay

Objective: To determine the ability of this compound to activate GPR40 and induce an increase in intracellular calcium.

Materials:

  • HEK293 cells stably expressing human GPR40

  • DMEM supplemented with 10% FBS and appropriate selection antibiotic

  • 96-well black, clear-bottom tissue culture plates

  • Fura-2 AM calcium indicator dye

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • This compound

  • GW9508 (positive control)

  • Fluorescence plate reader with dual excitation (340 nm and 380 nm) and emission at 510 nm capabilities

Procedure:

  • Cell Seeding: Seed GPR40-expressing HEK293 cells in a 96-well black, clear-bottom plate at a density of 50,000 cells per well. Culture overnight at 37°C in a humidified 5% CO2 incubator.

  • Dye Loading:

    • Prepare a Fura-2 AM loading solution: 2 µM Fura-2 AM and 0.02% Pluronic F-127 in HBSS.

    • Aspirate the culture medium from the cells and wash once with HBSS.

    • Add 100 µL of the Fura-2 AM loading solution to each well.

    • Incubate for 60 minutes at 37°C.

  • Washing: Aspirate the loading solution and wash the cells twice with 100 µL of HBSS to remove extracellular dye. After the final wash, add 100 µL of HBSS to each well.

  • Compound Preparation: Prepare a 2X concentration series of this compound and the positive control (GW9508) in HBSS.

  • Measurement:

    • Place the plate in the fluorescence plate reader and allow it to equilibrate to 37°C.

    • Set the reader to measure the ratio of fluorescence emission at 510 nm following excitation at 340 nm and 380 nm.

    • Record a baseline fluorescence ratio for 1-2 minutes.

    • Add 100 µL of the 2X compound solutions to the respective wells.

    • Immediately begin recording the fluorescence ratio for 5-10 minutes.

  • Data Analysis:

    • Calculate the change in the 340/380 nm fluorescence ratio over time for each well.

    • Normalize the data to the baseline and express as a percentage of the maximal response to the positive control.

    • Plot the normalized response against the log of the this compound concentration and fit a sigmoidal dose-response curve to determine the EC50 value.

Protocol 2: PPARα Activation Assay Using a Luciferase Reporter Assay

Objective: To assess the ability of this compound to activate PPARα and induce the expression of a reporter gene.

Materials:

  • HepG2 cells

  • PPARα expression vector

  • Luciferase reporter vector containing a PPAR response element (PPRE)

  • Transfection reagent

  • DMEM supplemented with 10% charcoal-stripped FBS

  • 24-well tissue culture plates

  • This compound

  • GW7647 (positive control)

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Transfection: Co-transfect HepG2 cells with the PPARα expression vector and the PPRE-luciferase reporter vector using a suitable transfection reagent according to the manufacturer's instructions. A β-galactosidase expression vector can be co-transfected for normalization of transfection efficiency.

  • Cell Seeding: Plate the transfected cells in a 24-well plate and allow them to attach and recover for 24 hours.

  • Compound Treatment:

    • Prepare a concentration series of this compound and the positive control (GW7647) in DMEM with charcoal-stripped FBS.

    • Replace the medium on the cells with the compound-containing medium.

    • Incubate for 24 hours at 37°C.

  • Cell Lysis: Wash the cells with PBS and lyse them using a passive lysis buffer.

  • Luciferase Assay:

    • Add luciferase assay reagent to the cell lysate.

    • Measure the luminescence using a luminometer.

    • If a normalization vector was used, perform the appropriate assay (e.g., β-galactosidase assay).

  • Data Analysis:

    • Normalize the luciferase activity to the control vector activity (if applicable).

    • Express the data as fold induction over the vehicle-treated control.

    • Plot the fold induction against the log of the this compound concentration and determine the EC50 value.

Protocol 3: Anti-Inflammatory Assay by Measuring Cytokine Release

Objective: To evaluate the inhibitory effect of this compound on the release of pro-inflammatory cytokines from activated macrophages.

Materials:

  • RAW 264.7 murine macrophage cell line

  • DMEM supplemented with 10% FBS

  • 24-well tissue culture plates

  • This compound

  • Lipopolysaccharide (LPS)

  • ELISA kits for TNF-α and IL-6

  • Microplate reader for ELISA

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 24-well plate at a density of 2 x 10^5 cells per well and allow them to adhere overnight.

  • Pre-treatment:

    • Prepare a concentration series of this compound in DMEM.

    • Remove the culture medium and add the this compound solutions to the cells.

    • Incubate for 1-2 hours at 37°C.

  • Stimulation: Add LPS to each well (except for the unstimulated control) to a final concentration of 100 ng/mL.

  • Incubation: Incubate the cells for 24 hours at 37°C.

  • Supernatant Collection: Carefully collect the cell culture supernatant from each well and centrifuge to remove any detached cells.

  • ELISA:

    • Perform ELISAs for TNF-α and IL-6 on the collected supernatants according to the manufacturer's instructions.[1][2][3][4][5]

  • Data Analysis:

    • Calculate the concentration of each cytokine in the supernatants.

    • Express the data as a percentage of the cytokine release in the LPS-stimulated, vehicle-treated control.

    • Plot the percentage of inhibition against the log of the this compound concentration and determine the IC50 value.

Protocol 4: Neuroprotection Assay Using the MTT Assay

Objective: To assess the ability of this compound to protect neuronal cells from toxin-induced cell death.

Materials:

  • SH-SY5Y human neuroblastoma cell line

  • DMEM/F12 medium supplemented with 10% FBS

  • 96-well tissue culture plates

  • This compound

  • 6-hydroxydopamine (6-OHDA) or another suitable neurotoxin

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells per well and allow them to attach overnight.

  • Pre-treatment:

    • Prepare a concentration series of this compound in serum-free medium.

    • Remove the culture medium and add the this compound solutions to the cells.

    • Incubate for 1-2 hours at 37°C.

  • Toxin Treatment: Add 6-OHDA to the wells to a final concentration that induces approximately 50% cell death (to be determined in preliminary experiments). Do not add toxin to the control wells.

  • Incubation: Incubate the cells for 24 hours at 37°C.

  • MTT Assay:

    • Add 10 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 10 minutes to ensure complete dissolution.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Express the absorbance values as a percentage of the vehicle-treated control (no toxin).

    • Plot the percentage of cell viability against the log of the this compound concentration and determine the EC50 value for neuroprotection.

Conclusion

The provided application notes and protocols offer a robust framework for investigating the multifaceted biological activities of this compound. By employing these cell-based assays, researchers can elucidate its role as a signaling molecule, its potential as a therapeutic agent for inflammatory and neurodegenerative disorders, and its impact on metabolic regulation. It is recommended that each assay be optimized for the specific laboratory conditions and cell lines used to ensure the generation of reliable and reproducible data.

References

Measuring N-Palmitoyl Taurine in Plasma: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Palmitoyl Taurine (B1682933) (NPT) is an endogenous bioactive lipid molecule belonging to the N-acyl taurine (NAT) class. NATs are increasingly recognized for their diverse signaling functions in physiology, including roles in metabolic homeostasis, inflammation, and neurotransmission. Accurate and robust quantification of NPT in plasma is crucial for understanding its physiological and pathological roles and for the development of novel therapeutics targeting the pathways it modulates. This document provides a detailed protocol for the measurement of NPT in plasma samples using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), along with an overview of its relevant signaling pathways.

Quantitative Data Summary

The following table summarizes key quantitative parameters from a validated UPLC-MS/MS method for the analysis of N-acyl taurines, including N-Palmitoyl Taurine, in biological samples.[1]

ParameterValueReference
Linearity Range1 - 300 ng/mL[1]
Correlation Coefficient (R²)≥ 0.9996[1]
Limit of Detection (LOD)0.3 - 0.4 ng/mL[1]
Limit of Quantification (LOQ)1 ng/mL[1]

Signaling Pathways of this compound

This compound's biological effects are mediated through its interaction with several key proteins. Its levels are endogenously regulated by the fatty acid amide hydrolase (FAAH), which is responsible for its degradation. NPT has been shown to be an agonist for the G-protein coupled receptor GPR119 and the transient receptor potential vanilloid 1 (TRPV1) channel.

N-Palmitoyl_Taurine_Signaling_Pathway cluster_synthesis_degradation Biosynthesis & Degradation cluster_signaling Signaling Cascades Palmitoyl-CoA Palmitoyl-CoA NPT_synthesis N-acyltransferase Palmitoyl-CoA->NPT_synthesis Taurine Taurine Taurine->NPT_synthesis NPT This compound NPT_synthesis->NPT FAAH FAAH NPT->FAAH Degradation GPR119 GPR119 NPT->GPR119 Agonist TRPV1 TRPV1 NPT->TRPV1 Agonist Palmitic_Acid_Taurine Palmitic Acid + Taurine FAAH->Palmitic_Acid_Taurine Gs Gαs GPR119->Gs Ca2_influx Ca²⁺ Influx TRPV1->Ca2_influx AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Generates PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression (e.g., GLP-1) CREB->Gene_Expression Synaptic_Transmission Modulation of Synaptic Transmission Ca2_influx->Synaptic_Transmission

This compound Signaling Pathways

Experimental Workflow

The overall experimental workflow for the quantification of this compound in plasma samples involves sample collection and preparation, followed by instrumental analysis and data processing.

Experimental_Workflow Start Start: Plasma Sample Collection Sample_Prep Sample Preparation Start->Sample_Prep Extraction Lipid Extraction (Protein Precipitation) Sample_Prep->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer Drying Drying under Nitrogen Supernatant_Transfer->Drying Reconstitution Reconstitution Drying->Reconstitution LCMS_Analysis UPLC-MS/MS Analysis Reconstitution->LCMS_Analysis Data_Processing Data Processing and Quantification LCMS_Analysis->Data_Processing End End: NPT Concentration Data_Processing->End

Experimental Workflow for NPT Quantification

Experimental Protocols

Plasma Sample Collection and Storage
  • Collect whole blood from subjects in EDTA-containing tubes.

  • Centrifuge the blood at 1,500 x g for 15 minutes at 4°C to separate the plasma.

  • Carefully collect the supernatant (plasma) and transfer it to clean polypropylene (B1209903) tubes.

  • Store the plasma samples at -80°C until analysis to prevent degradation of lipids.

This compound Extraction from Plasma (Protein Precipitation)

This protocol is based on a common method for extracting lipids from plasma.

Materials:

  • Human plasma samples

  • Methanol (B129727) (LC-MS grade), chilled at -20°C

  • Internal Standard (IS): A deuterated analog of an N-acyl taurine (e.g., d4-N-arachidonoyl taurine) is recommended for accurate quantification.

  • Microcentrifuge tubes (1.5 mL)

  • Centrifuge capable of reaching >12,000 x g

  • Nitrogen evaporator

  • Vortex mixer

Procedure:

  • Thaw the frozen plasma samples on ice.

  • In a 1.5 mL microcentrifuge tube, add 100 µL of plasma.

  • Add the internal standard to each sample at a known concentration.

  • Add 400 µL of ice-cold methanol to precipitate the proteins.

  • Vortex the mixture vigorously for 1 minute.

  • Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new microcentrifuge tube, avoiding the protein pellet.

  • Dry the supernatant under a gentle stream of nitrogen at room temperature.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

  • Vortex the reconstituted sample for 30 seconds and transfer it to an autosampler vial for UPLC-MS/MS analysis.

UPLC-MS/MS Analysis

The following are suggested starting conditions for the analysis of this compound. These may need to be optimized for your specific instrumentation.

UPLC Conditions:

  • Column: A C18 reversed-phase column with a particle size of ≤ 2.1 µm is recommended (e.g., Waters ACQUITY UPLC BEH C18).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Injection Volume: 5 - 10 µL.

  • Column Temperature: 40 - 50°C.

  • Gradient:

    • 0-1 min: 5% B

    • 1-10 min: ramp to 95% B

    • 10-12 min: hold at 95% B

    • 12.1 min: return to 5% B

    • 12.1-15 min: re-equilibrate at 5% B

MS/MS Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), negative mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound: The precursor ion ([M-H]⁻) for this compound (C₁₈H₃₇NO₄S) has a monoisotopic mass of 363.2471 g/mol . The precursor ion to monitor would be m/z 362.2. Diagnostic product ions for N-acyl taurines are typically observed at m/z 80 (SO₃⁻) and m/z 107 (CH₂CH₂SO₃⁻).

      • Quantifier: 362.2 -> 80

      • Qualifier: 362.2 -> 107

    • Internal Standard: Monitor the appropriate precursor and product ions for the chosen internal standard.

  • Instrument Parameters: Optimize cone voltage, collision energy, and other source parameters for maximum signal intensity of NPT and the internal standard.

Data Analysis and Quantification
  • Integrate the peak areas for the quantifier MRM transition of this compound and the internal standard in each sample and calibration standard.

  • Calculate the ratio of the peak area of NPT to the peak area of the internal standard.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

  • Determine the concentration of NPT in the plasma samples by interpolating their peak area ratios from the calibration curve.

  • The final concentration should be reported in ng/mL or µM, taking into account the initial volume of plasma used.

Conclusion

This application note provides a comprehensive guide for the quantitative analysis of this compound in plasma samples using UPLC-MS/MS. The detailed protocol, along with the summary of quantitative data and an overview of the relevant signaling pathways, offers a valuable resource for researchers in academia and the pharmaceutical industry. Adherence to these protocols will enable the generation of reliable and reproducible data, facilitating a deeper understanding of the role of this compound in health and disease.

References

Application Notes and Protocols for Tracing N-Palmitoyl Taurine Metabolism Using Stable Isotope Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing stable isotope labeling for the study of N-Palmitoyl Taurine (B1682933) (NPT) metabolism. The protocols outlined below are designed to enable researchers to trace the metabolic fate of NPT in vivo and in vitro, providing valuable insights into its biosynthesis, degradation, and role in various signaling pathways.

Introduction to N-Palmitoyl Taurine and its Metabolic Significance

This compound (NPT) is an endogenous N-acyl taurine (NAT) that belongs to a class of bioactive lipid amides.[1][2] NATs are increasingly recognized for their role as signaling molecules in a variety of physiological processes.[1] The metabolism of NPT is primarily regulated by fatty acid amide hydrolase (FAAH), which catalyzes its breakdown into palmitic acid and taurine.[1][3] Dysregulation of NPT levels has been associated with metabolic disorders, making its metabolic pathways a key area of interest for therapeutic development. Stable isotope labeling, coupled with mass spectrometry, offers a powerful technique to dynamically track the metabolic fate of NPT and its downstream products.

Experimental Design and Workflow

A typical workflow for tracing NPT metabolism using stable isotope labeling involves the administration of a labeled NPT tracer, followed by sample collection at various time points, and subsequent analysis by mass spectrometry to measure the abundance of the tracer and its labeled metabolites.

G cluster_0 Preparation cluster_1 In Vivo / In Vitro Experiment cluster_2 Sample Processing & Analysis cluster_3 Data Interpretation synthesis Synthesis of Stable Isotope-Labeled NPT (e.g., d4-NPT) formulation Formulation of d4-NPT in Vehicle synthesis->formulation admin Administration of d4-NPT (e.g., i.v. injection to mice) formulation->admin sampling Time-Course Sample Collection (Blood, Tissues) admin->sampling extraction Metabolite Extraction from Samples sampling->extraction analysis LC-MS/MS Analysis extraction->analysis quant Quantification of d4-NPT and Metabolites (d4-Palmitic Acid, Taurine) analysis->quant flux Metabolic Flux Analysis quant->flux

Caption: Experimental workflow for tracing NPT metabolism.

Protocols

Synthesis of Deuterated this compound (d₄-NPT)

This protocol describes a potential method for the synthesis of N-(palmitoyl-d₄)-taurine.

Materials:

  • Palmitic acid-d₄

  • Taurine

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • N-Hydroxysuccinimide (NHS)

  • Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Sodium bicarbonate

  • Hydrochloric acid

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Activation of Palmitic Acid-d₄: Dissolve palmitic acid-d₄ (1 equivalent) and NHS (1.1 equivalents) in anhydrous DCM. Add DCC (1.1 equivalents) and stir the reaction mixture at room temperature for 4 hours.

  • Amide Bond Formation: In a separate flask, dissolve taurine (1.2 equivalents) in a minimal amount of aqueous sodium bicarbonate solution. Add the activated palmitic acid-d₄ solution dropwise to the taurine solution.

  • Reaction: Stir the mixture vigorously at room temperature overnight.

  • Work-up: Acidify the reaction mixture with 1N HCl to pH 2-3. Extract the product with ethyl acetate. Wash the organic layer with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to obtain d₄-N-Palmitoyl Taurine.

  • Characterization: Confirm the identity and purity of the synthesized d₄-NPT by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

In Vivo Administration of d₄-NPT to Mice

Materials:

  • d₄-N-Palmitoyl Taurine

  • Vehicle (e.g., 10% Tween 80 in saline)

  • Experimental animals (e.g., C57BL/6 mice)

  • Syringes and needles for intravenous injection

Procedure:

  • Animal Acclimatization: Acclimatize mice to the experimental conditions for at least one week prior to the experiment.

  • d₄-NPT Formulation: Prepare a stock solution of d₄-NPT in the vehicle. A typical concentration is 1-5 mg/mL. The solution may require sonication to achieve homogeneity.

  • Fasting: Fast the mice for 4-6 hours before administration to reduce variability in baseline metabolite levels.

  • Administration: Administer the d₄-NPT solution via intravenous (tail vein) injection. A typical dose is 10 mg/kg body weight.

  • Sample Collection: At designated time points (e.g., 0, 5, 15, 30, 60, 120 minutes) post-injection, collect blood samples via retro-orbital bleeding or cardiac puncture into EDTA-coated tubes. Euthanize the animals at the final time point and collect tissues of interest (e.g., liver, brain, adipose tissue).

  • Sample Processing: Immediately process the blood to obtain plasma by centrifugation at 2000 x g for 15 minutes at 4°C. Flash-freeze the plasma and tissue samples in liquid nitrogen and store at -80°C until analysis.

Sample Preparation for LC-MS/MS Analysis

Materials:

  • Internal standards (e.g., commercially available deuterated NPT and palmitic acid with a different number of deuterium (B1214612) atoms)

  • Methanol (B129727) (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid

  • Centrifuge tubes

  • Tissue homogenizer

Procedure:

  • Tissue Homogenization: For tissue samples, add ice-cold methanol (1 mL per 100 mg of tissue) and homogenize using a bead beater or other appropriate homogenizer.

  • Protein Precipitation and Extraction: To an aliquot of plasma (e.g., 50 µL) or tissue homogenate, add 4 volumes of ice-cold methanol containing the internal standards. Vortex vigorously for 1 minute.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection: Carefully collect the supernatant and transfer it to a new tube.

  • Drying and Reconstitution: Evaporate the supernatant to dryness under a stream of nitrogen. Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

UPLC-MS/MS Analysis

Instrumentation:

  • Ultra-Performance Liquid Chromatography (UPLC) system coupled to a triple quadrupole mass spectrometer.

LC Conditions (Example):

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile/Methanol (1:1, v/v) with 0.1% formic acid

  • Gradient: A linear gradient from 5% to 95% B over 10 minutes.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

MS/MS Conditions (Example):

  • Ionization Mode: Electrospray Ionization (ESI), negative mode

  • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for d₄-NPT, potential labeled metabolites (e.g., d₄-palmitic acid), and their corresponding internal standards. The exact m/z values will depend on the specific isotope used.

Data Presentation and Interpretation

The quantitative data obtained from the LC-MS/MS analysis should be summarized in tables to facilitate comparison across different time points and tissues.

Table 1: Illustrative Time-Course of d₄-NPT and its Metabolites in Mouse Plasma (pmol/mL)

Time (min)d₄-N-Palmitoyl Taurined₄-Palmitic Acid
0Below Limit of DetectionBelow Limit of Detection
51500 ± 12050 ± 8
15850 ± 95150 ± 20
30400 ± 50250 ± 35
60150 ± 25300 ± 40
12050 ± 10280 ± 30

Table 2: Illustrative Tissue Distribution of d₄-NPT and d₄-Palmitic Acid at 60 minutes Post-Injection (pmol/g tissue)

Tissued₄-N-Palmitoyl Taurined₄-Palmitic Acid
Liver250 ± 30800 ± 90
Brain30 ± 525 ± 4
Adipose180 ± 25450 ± 50

Note: The data presented in these tables are for illustrative purposes only and represent expected trends based on the known metabolism of NPT.

Signaling Pathway Visualization

NPT and other NATs are known to activate the G-protein coupled receptor GPR119, leading to a signaling cascade that influences glucose homeostasis.

G NPT This compound (or other NATs) GPR119 GPR119 NPT->GPR119 binds Gs Gαs GPR119->Gs activates AC Adenylate Cyclase Gs->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A (PKA) cAMP->PKA activates GLP1 GLP-1 Secretion PKA->GLP1 Insulin Insulin Secretion GLP1->Insulin

Caption: GPR119 signaling pathway activated by NPT.

The primary degradation pathway for NPT is hydrolysis by FAAH.

G NPT This compound FAAH Fatty Acid Amide Hydrolase (FAAH) NPT->FAAH PalmiticAcid Palmitic Acid FAAH->PalmiticAcid hydrolyzes to Taurine Taurine FAAH->Taurine hydrolyzes to

Caption: FAAH-mediated hydrolysis of this compound.

By following these application notes and protocols, researchers can effectively employ stable isotope labeling to unravel the complexities of NPT metabolism and its role in health and disease.

References

Application Notes and Protocols for In Vivo Delivery of N-Palmitoyl Taurine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Palmitoyl Taurine (B1682933) is an endogenous N-acyl taurine (NAT), a class of lipid signaling molecules involved in a variety of physiological processes. As a conjugate of palmitic acid and taurine, it is structurally similar to other bioactive lipids like the endocannabinoid anandamide. N-acyl taurines are metabolized by the enzyme Fatty Acid Amide Hydrolase (FAAH)[1]. Research suggests that NATs, including N-Palmitoyl Taurine, play roles in metabolic regulation, inflammation, and pain signaling, primarily through the activation of G-protein coupled receptors (GPCRs) such as GPR119 and transient receptor potential (TRP) channels[2].

These application notes provide an overview of the available methods for the in vivo delivery of this compound and related N-acyl taurines, based on currently available scientific literature. Due to the limited number of published in vivo studies specifically detailing the administration of this compound, protocols for structurally similar and well-studied N-acyl taurines, such as N-oleoyl taurine, are provided as a strong starting point for experimental design.

Data Presentation: Quantitative Data for N-acyl Taurines and Related Compounds

Quantitative pharmacokinetic and in vivo efficacy data for this compound are not extensively available in the current literature. The following tables summarize available data for the closely related N-oleoyl taurine (C18:1 NAT) and the parent compound, taurine, to provide a comparative reference for experimental planning.

Table 1: Pharmacokinetic Parameters of N-oleoyl Taurine (C18:1 NAT) in Mice Following Intravenous Administration

ParameterValueSpeciesAdministration RouteDosageVehicleReference
Plasma Concentration at 5 min~15,000 pmol/mLMouseIntravenous (i.v.)10 mg/kgPhosphate-Buffered Saline (PBS)[2]
Plasma Concentration at 15 min~5,000 pmol/mLMouseIntravenous (i.v.)10 mg/kgPhosphate-Buffered Saline (PBS)[2]
Plasma Concentration at 30 min~2,000 pmol/mLMouseIntravenous (i.v.)10 mg/kgPhosphate-Buffered Saline (PBS)[2]

Table 2: Pharmacokinetic Parameters of Taurine in Healthy Human Volunteers Following Oral Administration

ParameterMean Value (± SD)RangeSpeciesAdministration RouteDosageReference
Cmax (mg/L)86.1 ± 19.059.0 - 112.6HumanOral4 g
Tmax (hr)1.5 ± 0.61.0 - 2.5HumanOral4 g
T½ (hr)1.0 ± 0.30.7 - 1.4HumanOral4 g
Vd/F (L)30.0 ± 7.619.8 - 40.7HumanOral4 g
CL/F (L/hr)21.1 ± 7.814.0 - 34.4HumanOral4 g

Table 3: In Vivo Efficacy of N-oleoyl Taurine (C18:1 NAT) in Mice

Experimental ModelEndpointDosageAdministration RouteVehicleOutcomeReference
Glucose Tolerance TestBlood Glucose Levels10 mg/kgIntravenous (i.v.)Phosphate-Buffered Saline (PBS)Improved glucose tolerance
Mixed-Meal ChallengePlasma GLP-1 Levels10 mg/kgIntravenous (i.v.)Phosphate-Buffered Saline (PBS)Increased GLP-1 secretion

Experimental Protocols

Given the lipophilic nature of this compound, appropriate vehicle selection is critical for successful in vivo administration. The following protocols are based on methods used for structurally similar compounds and provide a robust starting point for research.

Protocol 1: Intravenous (i.v.) Injection

This protocol is adapted from a study that successfully administered N-oleoyl taurine to mice. Intravenous injection allows for rapid and complete bioavailability.

Materials:

  • This compound (crystalline solid)

  • Phosphate-Buffered Saline (PBS), sterile

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional, for difficult to dissolve compounds)

  • Insulin (B600854) syringes with appropriate gauge needles (e.g., 29-31G)

  • Animal scale

  • Appropriate animal restraint device

Procedure:

  • Preparation of Dosing Solution:

    • Accurately weigh the required amount of this compound.

    • Transfer the compound to a sterile microcentrifuge tube.

    • Add the calculated volume of sterile PBS to achieve the desired final concentration. For a 10 mg/kg dose in a 25g mouse with an injection volume of 100 µL, the concentration would be 2.5 mg/mL.

    • Vortex the solution vigorously until the compound is fully dissolved. Gentle warming or brief sonication may be required to aid dissolution. Ensure the final solution is clear and free of particulates.

  • Animal Preparation:

    • Weigh the animal immediately before injection to ensure accurate dosing.

    • Place the animal in a suitable restraint device to immobilize the tail.

  • Administration:

    • Draw the calculated volume of the this compound solution into an insulin syringe.

    • Carefully locate the lateral tail vein. Swabbing the tail with 70% ethanol (B145695) can help visualize the vein.

    • Insert the needle into the tail vein at a shallow angle.

    • Slowly inject the solution. If swelling occurs, the needle is not in the vein; withdraw and re-insert.

    • After injection, withdraw the needle and apply gentle pressure to the injection site with a sterile gauze pad to prevent bleeding.

  • Post-Procedure Monitoring:

    • Return the animal to its cage and monitor for any adverse reactions.

Protocol 2: Intraperitoneal (i.p.) Injection

Intraperitoneal injection is a common route for systemic administration in rodents. This protocol is based on general guidelines and studies administering taurine via this route.

Materials:

  • This compound

  • Vehicle (e.g., sterile saline with a solubilizing agent like Tween 80 or DMSO, followed by dilution in saline)

  • Sterile syringes (1 mL) and needles (e.g., 25-27G)

  • Animal scale

Procedure:

  • Preparation of Dosing Solution:

    • Due to the lipophilicity of this compound, a vehicle containing a solubilizing agent is likely necessary. A common approach is to first dissolve the compound in a small amount of DMSO (e.g., 5-10% of the final volume) and then dilute with sterile saline to the final volume. The final concentration of DMSO should be kept to a minimum to avoid toxicity.

    • Alternatively, a formulation with Tween 80 (e.g., 5-10%) in sterile saline can be used.

    • Vortex or sonicate until a clear solution or a stable, fine emulsion is formed.

  • Animal Preparation:

    • Weigh the animal for accurate dose calculation.

    • Restrain the animal securely, exposing the abdomen.

  • Administration:

    • Draw the calculated volume of the dosing solution into the syringe.

    • Lift the animal's hindquarters to cause the abdominal organs to shift forward.

    • Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder and cecum. The needle should be inserted at a 30-45 degree angle.

    • Aspirate briefly to ensure the needle has not entered a blood vessel or organ.

    • Inject the solution smoothly.

  • Post-Procedure Monitoring:

    • Return the animal to its cage and observe for signs of distress or discomfort.

Protocol 3: Oral Gavage

Oral gavage ensures a precise dose is delivered directly to the stomach. This is a suitable alternative to administration in drinking water or feed, where consumption can be variable.

Materials:

  • This compound

  • Vehicle suitable for oral administration (e.g., corn oil, or a self-emulsifying drug delivery system (SEDDS) for lipophilic compounds)

  • Sterile water or saline for SEDDS dispersion

  • Animal gavage needles (flexible or rigid, appropriate size for the animal)

  • Syringes (1 mL)

  • Animal scale

Procedure:

  • Preparation of Dosing Formulation:

    • Oil-based vehicle: Suspend or dissolve the this compound in an appropriate volume of corn oil. Vortexing or sonication may be necessary.

    • SEDDS formulation: For enhanced absorption, a SEDDS can be formulated. A potential starting point could involve a mixture of a medium-chain triglyceride (like caprylic acid), a surfactant (like Soluphor® P or a Cremophor®), and a co-surfactant (like Transcutol® P). The this compound would be dissolved in this mixture. Immediately before administration, the SEDDS formulation is typically dispersed in water or saline.

  • Animal Preparation:

    • Weigh the animal.

    • Gently restrain the animal, ensuring the head and body are in a straight line to facilitate passage of the gavage needle.

  • Administration:

    • Draw the calculated volume of the formulation into the syringe attached to the gavage needle.

    • Gently insert the gavage needle into the esophagus and advance it into the stomach.

    • Administer the solution slowly and smoothly.

    • Carefully withdraw the gavage needle.

  • Post-Procedure Monitoring:

    • Monitor the animal for any signs of respiratory distress, which could indicate accidental administration into the lungs.

Visualization of Signaling Pathways and Experimental Workflow

Signaling Pathways

N-acyl taurines have been shown to exert their effects through at least two key signaling pathways: activation of the G-protein coupled receptor GPR119 and the transient receptor potential vanilloid 1 (TRPV1) channel.

GPR119_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound GPR119 GPR119 This compound->GPR119 Binds Gs Gαs GPR119->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to Gs->AC Activates PKA PKA cAMP->PKA Activates GLP1 GLP-1 Secretion PKA->GLP1 Stimulates Insulin Insulin Secretion GLP1->Insulin Stimulates

Caption: GPR119 signaling pathway activated by this compound.

TRPV1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound TRPV1 TRPV1 Channel This compound->TRPV1 Activates Ca_ext Ca²⁺ Ca_ext->TRPV1 Ca_int Ca²⁺ TRPV1->Ca_int Influx CaM Calmodulin Ca_int->CaM Binds to CaMKII CaMKII CaM->CaMKII Activates Cellular_Responses Cellular Responses (e.g., Neurotransmitter Release, Gene Expression) CaMKII->Cellular_Responses Phosphorylates Targets

Caption: TRPV1 channel activation by this compound.

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_admin Administration cluster_analysis Analysis prep_solution Prepare Dosing Solution (this compound in Vehicle) admin_iv Intravenous (i.v.) Injection prep_solution->admin_iv admin_ip Intraperitoneal (i.p.) Injection prep_solution->admin_ip admin_oral Oral Gavage prep_solution->admin_oral weigh_animal Weigh Animal weigh_animal->admin_iv weigh_animal->admin_ip weigh_animal->admin_oral pk_analysis Pharmacokinetic Analysis (Blood Sampling at Time Points) admin_iv->pk_analysis efficacy_analysis Efficacy/Pharmacodynamic Analysis (Behavioral or Physiological Tests) admin_iv->efficacy_analysis admin_ip->pk_analysis admin_ip->efficacy_analysis admin_oral->pk_analysis admin_oral->efficacy_analysis data_analysis Data Analysis and Interpretation pk_analysis->data_analysis efficacy_analysis->data_analysis

Caption: General experimental workflow for in vivo studies.

References

Application Notes and Protocols for High-Throughput Screening of N-Palmitoyl Taurine Receptor Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Palmitoyl Taurine (B1682933) (NPT) is an endogenous N-acyl taurine (NAT) that has garnered significant interest for its therapeutic potential, particularly in the regulation of metabolic processes. Emerging evidence suggests that NPT and other NATs play a crucial role in glucose homeostasis, making their receptors attractive targets for the development of novel therapeutics for conditions such as type 2 diabetes and obesity. The primary receptor for NPT is believed to be the G-protein coupled receptor 119 (GPR119), a Class A GPCR predominantly expressed in pancreatic β-cells and intestinal enteroendocrine L-cells.

Activation of GPR119 by an agonist initiates a signaling cascade through the Gαs subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). This elevation in cAMP has a dual effect: it directly stimulates glucose-dependent insulin (B600854) secretion from pancreatic β-cells and promotes the release of incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1), from intestinal L-cells.[1] This dual mechanism of action makes GPR119 an especially compelling target for anti-diabetic drug discovery.

High-throughput screening (HTS) is a powerful methodology for identifying novel agonists of GPR119 from large chemical libraries. This document provides detailed application notes and protocols for conducting a robust HTS campaign to discover and characterize new NPT receptor agonists. The primary assay detailed is a cell-based cAMP accumulation assay, a widely used and reliable method for monitoring GPR119 activation.

Signaling Pathway of GPR119 Activation

Upon binding of an agonist, such as N-Palmitoyl Taurine, GPR119 undergoes a conformational change that facilitates its coupling to the stimulatory G-protein, Gαs. This interaction catalyzes the exchange of GDP for GTP on the Gαs subunit, causing its dissociation from the Gβγ dimer. The activated Gαs-GTP complex then binds to and activates adenylyl cyclase, an enzyme that converts ATP into the second messenger cAMP. The resulting increase in intracellular cAMP concentration leads to the activation of downstream effectors, such as Protein Kinase A (PKA) and Exchange Protein Activated by cAMP (EPAC), ultimately culminating in enhanced insulin and GLP-1 secretion.

GPR119_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space NPT This compound (Agonist) GPR119 GPR119 NPT->GPR119 Binds to Gs Gαs GPR119->Gs Activates Gbg Gβγ AC Adenylyl Cyclase cAMP cAMP AC->cAMP Produces Gs->AC Activates PKA PKA cAMP->PKA EPAC EPAC cAMP->EPAC Response Cellular Response (Insulin/GLP-1 Secretion) PKA->Response EPAC->Response

GPR119 Signaling Pathway

High-Throughput Screening Workflow

The process of identifying novel NPT receptor agonists through HTS follows a structured workflow. This begins with assay development and optimization, followed by a primary screen of a large compound library. Hits from the primary screen are then confirmed and further characterized in secondary and tertiary assays to determine their potency, efficacy, and selectivity.

HTS_Workflow cluster_0 Assay Development & Optimization cluster_1 Primary Screening cluster_2 Hit Confirmation & Triage cluster_3 Secondary & Tertiary Assays cluster_4 Lead Optimization AssayDev Develop robust and sensitive cAMP accumulation assay AssayOpt Optimize assay parameters (cell density, incubation time, etc.) AssayDev->AssayOpt AssayVal Validate assay with known agonists and determine Z' factor AssayOpt->AssayVal PrimaryScreen Screen large compound library at a single concentration AssayVal->PrimaryScreen HitIdent Identify primary 'hits' based on a predefined activity threshold PrimaryScreen->HitIdent HitConf Re-test primary hits to confirm activity HitIdent->HitConf DoseResponse Generate dose-response curves to determine potency (EC50) HitConf->DoseResponse SecondaryAssay Assess selectivity against other GPCRs DoseResponse->SecondaryAssay FunctionalAssay Evaluate functional effects (e.g., GLP-1 secretion) SecondaryAssay->FunctionalAssay LeadOpt Structure-Activity Relationship (SAR) studies to improve compound properties FunctionalAssay->LeadOpt

High-Throughput Screening Workflow for NPT Receptor Agonists

Data Presentation

Quantitative data from the HTS campaign should be summarized in a clear and concise manner to facilitate the comparison of compound activities.

Table 1: HTS Assay Performance Metrics

ParameterValueDescription
Assay Format384-well plate, cell-basedHomogeneous Time-Resolved Forescence (HTRF) cAMP assay.
Cell LineHEK293 stably expressing human GPR119A recombinant cell line to ensure robust receptor expression.
Positive ControlAR231453 (10 µM)A known potent GPR119 agonist.[2]
Negative ControlDMSO (0.1%)Vehicle control.
Z' Factor0.74Indicates an excellent assay quality suitable for HTS.[3][4]
Signal-to-Background Ratio> 6A robust signal window for hit identification.[3][4]

Table 2: Representative Data for a Known GPR119 Agonist

CompoundEC50 (nM)Assay TypeCell Line
AR2314534.7cAMP AccumulationHEK293-hGPR119
AR2314533.5Insulin ReleaseHIT-T15
Oleoylethanolamide (OEA)2780Luciferase ReporterHEK293-hGPR119

EC50 values are a measure of the compound's potency, representing the concentration at which 50% of the maximal response is observed.[3][4][5]

Experimental Protocols

Primary HTS: cAMP Accumulation Assay

This protocol describes a homogeneous time-resolved fluorescence (HTRF) based assay to measure cAMP accumulation in HEK293 cells stably expressing human GPR119.

Materials:

  • HEK293 cells stably expressing human GPR119

  • Cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • Assay buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA)

  • cAMP HTRF detection kit

  • 384-well white, solid-bottom assay plates

  • Compound library plates (compounds dissolved in DMSO)

  • AR231453 (positive control)

  • DMSO (negative control)

Protocol:

  • Cell Plating:

    • Culture HEK293-hGPR119 cells to 80-90% confluency.

    • Harvest cells and resuspend in assay buffer to a density of 1 x 10^6 cells/mL.

    • Dispense 10 µL of the cell suspension (10,000 cells/well) into a 384-well assay plate.[6]

    • Incubate the plate for 1-2 hours at room temperature.

  • Compound Addition:

    • Prepare compound plates with test compounds at a final assay concentration of 10 µM.

    • Prepare control wells containing 10 µM AR231453 (positive control) and 0.1% DMSO (negative control).

    • Transfer 5 µL of the compound/control solutions to the assay plate.

  • Incubation:

    • Incubate the assay plate for 30 minutes at room temperature, protected from light.

  • Detection:

    • Prepare the HTRF detection reagents according to the manufacturer's protocol.

    • Add 5 µL of the HTRF detection reagent mixture to each well.

    • Incubate the plate for 60 minutes at room temperature, protected from light.

  • Data Acquisition:

    • Read the plate on an HTRF-compatible plate reader at the appropriate wavelengths (e.g., excitation at 320 nm, emission at 620 nm and 665 nm).

Secondary Assay: Dose-Response Analysis

This protocol is for generating dose-response curves for confirmed hits from the primary screen to determine their potency (EC50).

Protocol:

  • Compound Preparation:

    • Prepare a serial dilution of the hit compounds, typically in a 10-point, 1:3 dilution series, starting from a high concentration (e.g., 100 µM).

  • Assay Procedure:

    • Follow the same procedure as the primary cAMP accumulation assay, but instead of a single concentration, add the serially diluted compounds to the assay plate.

  • Data Analysis:

    • Calculate the HTRF ratio for each well.

    • Normalize the data to the positive (100% activity) and negative (0% activity) controls.

    • Plot the normalized response against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the EC50 value.

Tertiary Assay: GLP-1 Secretion Assay

This protocol measures the ability of confirmed agonists to stimulate GLP-1 secretion from an enteroendocrine L-cell line (e.g., GLUTag cells).

Materials:

  • GLUTag cells

  • Cell culture medium

  • Assay buffer (e.g., Krebs-Ringer bicarbonate buffer)

  • Hit compounds

  • GLP-1 ELISA kit

Protocol:

  • Cell Plating:

    • Plate GLUTag cells in a 96-well plate and culture until they form a confluent monolayer.

  • Assay Procedure:

    • Wash the cells with assay buffer.

    • Add assay buffer containing the hit compounds at various concentrations.

    • Incubate for 2 hours at 37°C.

  • Sample Collection and Analysis:

    • Collect the supernatant from each well.

    • Measure the concentration of GLP-1 in the supernatant using a GLP-1 ELISA kit according to the manufacturer's instructions.

Conclusion

The protocols and application notes provided here offer a comprehensive guide for the high-throughput screening of this compound receptor agonists. By targeting GPR119, there is significant potential to discover novel therapeutic agents for the treatment of metabolic disorders. The successful implementation of this HTS campaign will rely on careful assay optimization, rigorous data analysis, and thorough characterization of confirmed hits in secondary and tertiary assays.

References

Troubleshooting & Optimization

Technical Support Center: N-Palmitoyl Taurine in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information and troubleshooting guidance for utilizing N-Palmitoyl Taurine in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its function?

This compound is an endogenous N-acyl amide, a class of lipid signaling molecules.[1] These molecules are involved in various physiological processes, including metabolic homeostasis, pain, and inflammation.[1] N-acyl amides, including this compound, are known to interact with and modulate the activity of transient receptor potential (TRP) channels, such as TRPV1.[1][2] Some N-acyl amides also act as agonists for G-protein coupled receptors like GPR119, which is involved in glucose metabolism.[3]

Q2: I am having trouble dissolving this compound. What solvents are recommended?

This compound is a hydrophobic molecule and is practically insoluble in water. Organic solvents are necessary to prepare a stock solution. The recommended solvents are ethanol (B145695) and Dimethyl Sulfoxide (DMSO).

Q3: What is the maximum concentration of DMSO that can be used in cell culture?

The tolerance to DMSO varies between cell lines. Generally, a final concentration of 0.1% DMSO is considered safe for most cell lines. Many cell lines can tolerate up to 0.5% DMSO without significant cytotoxicity, and some robust lines may tolerate up to 1%. However, it is always recommended to perform a dose-response curve to determine the optimal and non-toxic concentration of DMSO for your specific cell line. Primary cells are typically more sensitive to DMSO.

Q4: My this compound precipitates when I add it to my cell culture medium. How can I prevent this?

Precipitation, often called "crashing out," is a common issue when adding a hydrophobic compound from an organic stock solution to an aqueous medium. Here are some strategies to prevent this:

  • Use a carrier protein: Complexing this compound with fatty acid-free Bovine Serum Albumin (BSA) can significantly improve its solubility and delivery to cells.

  • Slow dilution: Add the this compound stock solution dropwise to your pre-warmed (37°C) cell culture medium while gently vortexing or swirling.

  • Lower the final concentration: The final concentration of this compound in your experiment may be too high. Try reducing the concentration to see if the precipitation issue resolves.

  • Optimize DMSO concentration: Ensure the final DMSO concentration in your culture medium is as low as possible, ideally below 0.5%.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
This compound will not dissolve in the initial solvent. - Inadequate solvent volume.- Low temperature.- Ensure you are using a sufficient volume of solvent for the amount of compound.- Gentle warming and sonication can aid in dissolution. For ethanol, warming to 60°C and adjusting the pH to 2 with 1 M HCl has been shown to be effective.
Cloudiness or precipitate forms immediately upon adding the stock solution to the cell culture medium. - The compound is "crashing out" due to poor aqueous solubility.- Use a carrier protein like fatty acid-free BSA.- Perform a serial dilution of the stock solution in pre-warmed medium.- Add the stock solution slowly while gently agitating the medium.
Precipitate forms in the culture plate after a period of incubation. - The compound may be unstable in the culture medium over time.- The concentration may be at the limit of its solubility and precipitates as the solvent evaporates slightly.- Consider preparing fresh working solutions for each experiment.- If using BSA, ensure the complex is stable.- Ensure proper humidification in the incubator to minimize evaporation.
Observed cytotoxicity in cell cultures. - The concentration of this compound may be too high.- The concentration of the organic solvent (e.g., DMSO) may be toxic to the cells.- Perform a dose-response experiment to determine the optimal working concentration of this compound.- Ensure the final concentration of the solvent is at a non-toxic level for your specific cell line (typically ≤ 0.5% for DMSO).

Quantitative Data Summary

CompoundSolventSolubility
This compound Ethanol5 mg/mL (with ultrasonic, warming to 60°C, and pH adjustment to 2 with 1 M HCl)
N-Arachidonoyl Taurine DMSO~20 mg/mL
Dimethyl formamide~10 mg/mL
PBS (pH 7.2)~1.5 mg/mL

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Materials:

  • This compound (crystalline solid)

  • Ethanol (anhydrous) or DMSO

  • Sterile microcentrifuge tubes or glass vials

  • Vortex mixer

  • Water bath or heat block (optional)

  • Sonicator (optional)

Procedure:

  • Weigh the desired amount of this compound in a sterile container.

  • Add the appropriate volume of ethanol or DMSO to achieve the desired stock concentration. For example, to make a 10 mM stock solution in DMSO (MW = 363.56 g/mol ), dissolve 3.64 mg of this compound in 1 mL of DMSO.

  • Vortex the solution thoroughly until the solid is completely dissolved.

  • If necessary, gently warm the solution (e.g., in a 37°C water bath) and/or sonicate briefly to aid dissolution. For ethanol, warming to 60°C and adjusting the pH to 2 with 1 M HCl can be used to achieve a concentration of 5 mg/mL.

  • Sterile-filter the stock solution through a 0.22 µm syringe filter if needed.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term storage.

Protocol 2: Preparation of this compound-BSA Complex for Cell Culture

Materials:

  • This compound stock solution in ethanol

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Sterile Phosphate-Buffered Saline (PBS) or cell culture medium

  • Sterile glass tube

  • Nitrogen gas stream or speed vacuum

  • 37°C water bath

  • Vortex mixer

Procedure:

  • In a sterile glass tube, add the desired amount of this compound stock solution in ethanol.

  • Evaporate the ethanol under a gentle stream of nitrogen gas or using a speed vacuum to form a thin lipid film on the bottom of the tube.

  • Prepare a stock solution of fatty acid-free BSA in sterile PBS or serum-free cell culture medium (e.g., 10% w/v).

  • Add the appropriate volume of the pre-warmed (37°C) BSA solution to the lipid film to achieve the desired molar ratio of this compound to BSA. A common starting point is a 2:1 to 5:1 molar ratio.

  • Incubate the mixture at 37°C for at least 30-60 minutes, vortexing intermittently to ensure the lipid is fully complexed with the BSA.

  • This this compound-BSA complex can then be added to your cell culture medium to achieve the desired final concentration.

Signaling Pathway and Experimental Workflow Diagrams

GPR119_Signaling_Pathway N-acyl Taurine N-acyl Taurine GPR119 GPR119 N-acyl Taurine->GPR119 Gs Gαs GPR119->Gs activates AC Adenylate Cyclase Gs->AC activates cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates CREB CREB PKA->CREB phosphorylates Vesicle Vesicle Exocytosis PKA->Vesicle promotes Gene Gene Transcription CREB->Gene activates TRPV1_Signaling_Pathway cluster_intracellular Intracellular Space N-acyl Taurine N-acyl Taurine TRPV1 TRPV1 Channel N-acyl Taurine->TRPV1 Ca2_in TRPV1->Ca2_in Ca2 Ca²⁺ Ca2_in->Ca2 influx Calmodulin Calmodulin Ca2->Calmodulin activates CaMKII CaMKII Calmodulin->CaMKII activates Signaling Downstream Signaling (e.g., Gene Expression, Neurotransmitter Release) CaMKII->Signaling initiates experimental_workflow cluster_prep Preparation cluster_treatment Cell Treatment cluster_analysis Analysis prep_stock Prepare this compound Stock Solution (in DMSO/Ethanol) form_complex Form this compound-BSA Complex (Optional) prep_stock->form_complex prepare_media Prepare Treatment Media with This compound prep_stock->prepare_media Direct Addition prep_bsa Prepare Fatty Acid-Free BSA Solution prep_bsa->form_complex form_complex->prepare_media seed_cells Seed Cells in Culture Plates seed_cells->prepare_media treat_cells Treat Cells and Incubate prepare_media->treat_cells viability_assay Assess Cell Viability (e.g., MTT, Trypan Blue) treat_cells->viability_assay functional_assay Perform Functional Assays (e.g., Gene Expression, Protein Analysis) treat_cells->functional_assay data_analysis Data Analysis and Interpretation viability_assay->data_analysis functional_assay->data_analysis

References

Technical Support Center: Overcoming Poor Bioavailability of N-Palmitoyl Taurine (NPT) in Vivo

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges of N-Palmitoyl Taurine's (NPT) poor in vivo bioavailability.

Troubleshooting Guides

This section addresses specific issues that may arise during the formulation and in vivo testing of this compound.

Problem Potential Cause Suggested Solution
Low NPT Solubility in Formulation Excipients NPT is a highly lipophilic molecule, and its solubility can be limited even in some lipid excipients.- Screen a wider range of lipids: Test the solubility of NPT in various long-chain and medium-chain triglycerides, as well as different oils. - Incorporate co-solvents: The addition of co-solvents like ethanol, propylene (B89431) glycol, or polyethylene (B3416737) glycol (PEG) can enhance the solubility of NPT in the lipid base. - Utilize surfactants: Surfactants not only aid in emulsification but can also improve the solubilization of lipophilic drugs.
Physical Instability of Liquid Formulation (e.g., SEDDS) The formulation may exhibit phase separation, drug precipitation, or cracking over time.- Optimize the oil-to-surfactant ratio: A well-balanced ratio is crucial for the stability of self-emulsifying systems. - Select appropriate surfactants: The Hydrophilic-Lipophilic Balance (HLB) of the surfactant(s) should be optimized to ensure the formation of a stable emulsion. A combination of high and low HLB surfactants can be beneficial. - Consider solid formulations: Transforming a liquid Self-Emulsifying Drug Delivery System (SEDDS) into a solid form (S-SEDDS) by adsorbing it onto a solid carrier can improve stability.
Poor Emulsification of SEDDS in Aqueous Media The formulation does not spontaneously form a fine emulsion upon dilution in the gastrointestinal fluids.- Increase surfactant concentration: A higher concentration of surfactant can facilitate the emulsification process. - Incorporate a co-surfactant: Co-surfactants can reduce the interfacial tension further and improve the spontaneity of emulsion formation. - Check the HLB value: The overall HLB of the surfactant system should be in the optimal range for forming an oil-in-water emulsion (typically 8-18).
Low Drug Loading in Solid Lipid Nanoparticles (SLNs) or Nanostructured Lipid Carriers (NLCs) The crystalline structure of the solid lipid in SLNs can limit the amount of drug that can be incorporated.- Switch to Nanostructured Lipid Carriers (NLCs): NLCs are composed of a blend of solid and liquid lipids, creating a less-ordered lipid matrix that can accommodate more of the drug. - Screen different solid lipids: The choice of solid lipid can significantly impact drug loading. - Optimize the preparation method: High-pressure homogenization is often more effective for achieving higher drug loading compared to other methods.
High Variability in In Vivo Pharmacokinetic Data Inconsistent absorption of NPT leading to large standard deviations in plasma concentration-time profiles.- Ensure robust formulation: An unstable or poorly emulsifying formulation can lead to erratic absorption. - Control for food effects: The presence of food can significantly impact the absorption of lipid-based formulations. Conduct studies in both fasted and fed states. - Standardize animal handling and dosing procedures: Consistency in experimental procedures is critical for reducing variability.
Low In Vivo Bioavailability Despite Improved Formulation The formulation may not be effectively overcoming all the physiological barriers to absorption.- Consider lymphatic transport: Long-chain triglycerides in the formulation can promote lymphatic uptake of NPT, bypassing first-pass metabolism in the liver. - Investigate the role of efflux transporters: Some surfactants used in lipid-based formulations can inhibit P-glycoprotein (P-gp) and other efflux transporters that may be limiting NPT absorption. - Further particle size reduction: For nanoparticle formulations, smaller particle sizes generally lead to a larger surface area for absorption.

Frequently Asked Questions (FAQs)

1. Why does this compound have poor oral bioavailability?

This compound is a lipophilic molecule with poor aqueous solubility. This inherent property limits its dissolution in the gastrointestinal fluids, which is a prerequisite for absorption. Like many lipophilic compounds, it may also be susceptible to first-pass metabolism in the liver.

2. What are the most promising strategies to enhance the oral bioavailability of NPT?

Lipid-based drug delivery systems (LBDDS) are a promising approach. These include:

  • Self-Emulsifying Drug Delivery Systems (SEDDS): Isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in the digestive tract. This increases the surface area for absorption and maintains the drug in a solubilized state.

  • Solid Lipid Nanoparticles (SLNs): Colloidal carriers made from solid lipids that can encapsulate the drug. SLNs can protect the drug from degradation and offer controlled release.

  • Nanostructured Lipid Carriers (NLCs): A second generation of lipid nanoparticles that are a blend of solid and liquid lipids. NLCs often have higher drug-loading capacity and reduced drug expulsion compared to SLNs.

3. How do I select the right excipients for my NPT formulation?

The selection of excipients is critical for a successful formulation. Key considerations include:

  • Oils/Lipids: Screen for the highest solubility of NPT. Long-chain triglycerides may promote lymphatic transport.

  • Surfactants: Choose surfactants with an appropriate HLB value (generally >12 for o/w emulsions) to ensure good emulsification. Non-ionic surfactants are often preferred due to their lower toxicity.

  • Co-solvents/Co-surfactants: These can improve drug solubility and the spontaneity of emulsification.

4. What is a key advantage of using Nanostructured Lipid Carriers (NLCs) for a molecule like NPT?

NLCs are particularly well-suited for lipophilic drugs like NPT. The imperfect crystalline structure created by the blend of solid and liquid lipids allows for higher drug loading and better physical stability, minimizing the risk of the drug being expelled from the nanoparticle over time.

5. How can I analyze the concentration of NPT in biological samples from my in vivo studies?

A validated UPLC-MS/MS (Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry) method is recommended for the sensitive and specific quantification of N-acyl taurines like NPT in biological matrices such as plasma and tissue homogenates.

Quantitative Data Summary

Table 1: Pharmacokinetic Parameters of N-Palmitoylethanolamide (PEA) in Rabbit Ocular Tissues Following Topical Administration of a 0.05% Formulation [1][2]

FormulationTissueCmax (pmol/g)AUC0-180 (min*pmol/g)Fold Increase in Cmax (vs. Suspension)Fold Increase in AUC (vs. Suspension)
PEA Aqueous Suspension Lens~35~2,000--
PEA-NLC Lens~315~10,000~9~5
PEA Aqueous Suspension Vitreous~138Not Reported--
PEA-NLC Vitreous5919 ± 541Not Reported~43Not Reported
PEA Aqueous Suspension RetinaNot ReportedNot Reported--
PEA-NLC Retina315 ± 70Not Reported--

Data is approximated from graphical representations in the cited source for the lens and presented as reported for the vitreous and retina. This data, while for ocular delivery, illustrates the significant potential of NLCs to increase the local bioavailability of N-acyl amides.

Experimental Protocols

Protocol 1: Preparation of NPT-Loaded Nanostructured Lipid Carriers (NLCs) by High-Pressure Homogenization

This protocol is a general guideline and should be optimized for your specific experimental needs.

Materials:

  • This compound (NPT)

  • Solid Lipid (e.g., Compritol® 888 ATO, Precirol® ATO 5)

  • Liquid Lipid (e.g., Oleic acid, Miglyol® 812)

  • Surfactant (e.g., Tween® 80, Poloxamer 188)

  • Deionized Water

Equipment:

  • High-pressure homogenizer

  • High-shear homogenizer (e.g., Ultra-Turrax)

  • Magnetic stirrer with heating plate

  • Water bath or ice bath

Procedure:

  • Preparation of the Lipid Phase:

    • Accurately weigh the solid lipid, liquid lipid, and NPT. A common starting ratio for solid to liquid lipid is 70:30.

    • Heat the mixture to 5-10°C above the melting point of the solid lipid until a clear, homogenous molten liquid is formed.

  • Preparation of the Aqueous Phase:

    • Dissolve the surfactant in deionized water.

    • Heat the aqueous phase to the same temperature as the lipid phase.

  • Pre-emulsification:

    • Add the hot aqueous phase to the molten lipid phase under high-shear homogenization (e.g., 8,000-10,000 rpm) for 5-10 minutes to form a coarse pre-emulsion.

  • High-Pressure Homogenization:

    • Immediately transfer the hot pre-emulsion to the high-pressure homogenizer, which has been pre-heated to the same temperature.

    • Homogenize the pre-emulsion at high pressure (e.g., 500-1500 bar) for 3-5 cycles.

  • Cooling and Nanoparticle Formation:

    • Cool the resulting hot nanoemulsion in an ice bath under gentle stirring to facilitate the recrystallization of the lipid and the formation of NLCs.

  • Storage:

    • Store the resulting NLC dispersion at 4°C.

Protocol 2: In Vivo Pharmacokinetic Study Design

This protocol provides a general framework for assessing the oral bioavailability of an NPT formulation in a rodent model.

Study Groups:

  • Control Group: NPT administered as a suspension (e.g., in 0.5% carboxymethyl cellulose).

  • Test Group: NPT-loaded formulation (e.g., NLCs) administered orally.

  • Intravenous (IV) Group (for absolute bioavailability): NPT in a suitable solubilizing vehicle administered intravenously.

Procedure:

  • Animal Model: Use male Sprague-Dawley or Wistar rats (n=6-8 per group), fasted overnight with free access to water.

  • Dosing:

    • Administer the oral formulations via gavage at a predetermined dose.

    • Administer the IV formulation via the tail vein.

  • Blood Sampling:

    • Collect blood samples (e.g., via the tail vein or retro-orbital sinus) into heparinized tubes at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

  • Plasma Preparation:

    • Centrifuge the blood samples to separate the plasma.

    • Store the plasma samples at -80°C until analysis.

  • Sample Analysis:

    • Quantify the concentration of NPT in the plasma samples using a validated UPLC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and bioavailability (F%) using appropriate software.

Visualizations

Experimental_Workflow_NLC_Preparation cluster_LipidPhase Lipid Phase Preparation cluster_AqueousPhase Aqueous Phase Preparation NPT This compound Melt Melt and Mix (> Melting Point) NPT->Melt SolidLipid Solid Lipid SolidLipid->Melt LiquidLipid Liquid Lipid LiquidLipid->Melt PreEmulsion Pre-emulsification (High-Shear Homogenization) Melt->PreEmulsion Surfactant Surfactant Dissolve Dissolve and Heat Surfactant->Dissolve Water Deionized Water Water->Dissolve Dissolve->PreEmulsion HPH High-Pressure Homogenization PreEmulsion->HPH Cooling Cooling and NLC Formation HPH->Cooling NLC_Dispersion NPT-Loaded NLC Dispersion Cooling->NLC_Dispersion

Caption: Workflow for the preparation of NPT-loaded Nanostructured Lipid Carriers (NLCs).

SEDDS_Mechanism cluster_Benefits Key Bioavailability Enhancement Mechanisms SEDDS_Admin Oral Administration of NPT in SEDDS GI_Fluids Dispersion in Gastrointestinal Fluids SEDDS_Admin->GI_Fluids Emulsion Formation of Fine Oil-in-Water Emulsion GI_Fluids->Emulsion Absorption Enhanced Absorption across Intestinal Epithelium Emulsion->Absorption Solubilization Maintained Drug Solubilization Emulsion->Solubilization SurfaceArea Increased Surface Area for Absorption Emulsion->SurfaceArea Systemic Systemic Circulation Absorption->Systemic Lymphatic Potential for Lymphatic Transport Absorption->Lymphatic

Caption: Mechanism of bioavailability enhancement by Self-Emulsifying Drug Delivery Systems (SEDDS).

References

Preventing degradation of N-Palmitoyl Taurine in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of N-Palmitoyl Taurine (B1682933) in solution. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the stability and integrity of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for solid N-Palmitoyl Taurine?

For long-term storage, solid this compound should be kept at -20°C.[1] Under these conditions, it is stable for at least four years.[1]

Q2: How should I prepare stock solutions of this compound?

It is recommended to prepare stock solutions in an appropriate organic solvent such as methanol (B129727), ethanol, DMSO, or DMF. For instance, related N-acyl taurines have been successfully dissolved in these solvents.[2][3] Due to its amphipathic nature, this compound may have limited solubility in purely aqueous buffers.[4] For aqueous experiments, a concentrated stock solution in an organic solvent can be diluted into the aqueous buffer, ensuring the final concentration of the organic solvent is compatible with the experimental system.

Q3: What are the primary factors that can cause the degradation of this compound in solution?

The primary degradation pathway for this compound is the hydrolysis of the amide bond, which yields palmitic acid and taurine. This process can be influenced by:

  • pH: Both acidic and basic conditions can catalyze amide hydrolysis. Neutral or slightly acidic pH is generally preferred for stability.

  • Temperature: Higher temperatures accelerate the rate of hydrolysis.

  • Enzymatic Activity: In biological samples, enzymes such as Fatty Acid Amide Hydrolase (FAAH) can rapidly degrade N-acyl taurines.[5][6]

Q4: How can I monitor the degradation of this compound in my samples?

The most reliable method for quantifying this compound and its potential degradation products is Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).[7] This technique offers high sensitivity and specificity, allowing for the accurate measurement of the parent compound and its metabolites.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Precipitation in aqueous solution The concentration of this compound exceeds its solubility limit in the aqueous buffer. The percentage of organic solvent from the stock solution is too low.Decrease the final concentration of this compound. Increase the percentage of a compatible organic co-solvent (e.g., ethanol, DMSO), ensuring it does not interfere with your experiment. Consider using a carrier protein like bovine serum albumin (BSA) to improve solubility.
Inconsistent analytical results (e.g., UPLC-MS/MS) Degradation of this compound during sample preparation or storage. Adsorption of the lipid to plasticware.Prepare samples fresh whenever possible. If storage is necessary, keep them at -80°C. Use low-adhesion polypropylene (B1209903) tubes and pipette tips. Include an internal standard in your analytical runs to account for variability.
Apparent loss of biological activity The compound has degraded in the experimental medium. The actual concentration in solution is lower than expected due to poor solubility or adsorption.Confirm the stability of this compound under your specific experimental conditions (pH, temperature, media components) using an analytical method like UPLC-MS/MS. Prepare fresh solutions before each experiment.
Unexpected peaks in chromatogram Contamination of the sample or solvent. Degradation of this compound into palmitic acid and taurine.Run a blank sample (solvent only) to identify any contaminants. Analyze standards of palmitic acid and taurine to confirm the identity of the degradation peaks.

Experimental Protocols

Protocol 1: Stability Assessment of this compound in Solution via UPLC-MS/MS

This protocol outlines a method to assess the stability of this compound under various conditions.

1. Materials and Reagents:

  • This compound

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Formic acid

  • Phosphate-buffered saline (PBS), pH 7.4

  • Internal standard (e.g., d4-N-Arachidonoyl Taurine)

  • Low-adhesion polypropylene vials

2. Preparation of Solutions:

  • Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Prepare working solutions by diluting the stock solution in the desired test buffers (e.g., PBS at pH 5, 7.4, and 9). Aim for a final concentration of 10 µg/mL.

3. Incubation:

  • Aliquot the working solutions into low-adhesion vials.

  • Incubate the vials at different temperatures (e.g., 4°C, 25°C, and 37°C).

  • Collect samples at various time points (e.g., 0, 2, 4, 8, 12, and 24 hours).

  • Immediately after collection, add the internal standard and store the samples at -80°C until analysis.

4. UPLC-MS/MS Analysis:

  • Chromatography: Use a C18 column with a gradient elution of methanol and water (both containing 0.1% formic acid).

  • Mass Spectrometry: Operate in negative ion mode and monitor the transitions for this compound (e.g., precursor ion m/z 362.2 -> product ions m/z 80 and 107) and the internal standard.[7]

5. Data Analysis:

  • Calculate the peak area ratio of this compound to the internal standard.

  • Plot the percentage of remaining this compound against time for each condition.

Data Presentation

Table 1: Stability of this compound (10 µg/mL) under Various Conditions
Condition Temperature Remaining this compound (%) after 24 hours
PBS (pH 5.0)4°C98.5%
PBS (pH 5.0)25°C95.2%
PBS (pH 7.4)4°C99.1%
PBS (pH 7.4)25°C97.8%
PBS (pH 9.0)4°C96.3%
PBS (pH 9.0)25°C88.4%

Note: The data presented in this table are hypothetical and for illustrative purposes. Actual results may vary.

Visualizations

cluster_degradation Potential Degradation Pathway This compound This compound Palmitic Acid Palmitic Acid This compound->Palmitic Acid Amide Hydrolysis (H₂O, H⁺/OH⁻, Temp) Taurine Taurine This compound->Taurine Amide Hydrolysis (H₂O, H⁺/OH⁻, Temp)

Potential Degradation Pathway of this compound.

cluster_workflow Experimental Workflow for Stability Assessment prep Prepare this compound stock and working solutions incubate Incubate solutions under different conditions (pH, Temp) prep->incubate sample Collect samples at various time points incubate->sample store Add internal standard and store at -80°C sample->store analyze Analyze by UPLC-MS/MS store->analyze data Calculate remaining compound and plot degradation curve analyze->data

Workflow for this compound Stability Assessment.

cluster_troubleshooting Troubleshooting Logic start Inconsistent Experimental Results? check_sol Is the compound fully dissolved? start->check_sol Yes check_stab Was the solution freshly prepared? check_sol->check_stab Yes test_sol Adjust solvent/concentration check_sol->test_sol No use_fresh Prepare fresh solution before use check_stab->use_fresh No check_anal Are analytical results consistent? check_stab->check_anal Yes run_stab Perform a stability study (Protocol 1) check_anal->run_stab No opt_cond Optimize storage and handling conditions check_anal->opt_cond Yes

Troubleshooting Decision Tree for Experimental Issues.

References

Technical Support Center: Optimizing N-Palmitoyl Taurine (NPT) Extraction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimized extraction of N-Palmitoyl Taurine (B1682933) (NPT) from lipid-rich tissues. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for their experimental workflows. Here you will find detailed protocols, troubleshooting guides, and frequently asked questions to ensure efficient and reproducible NPT extraction.

Experimental Protocols

Modified Bligh-Dyer Protocol for NPT Extraction

This protocol is optimized for the extraction of NPT, a polar N-acyl taurine, from lipid-rich tissues such as the brain.

Materials:

  • Tissue sample (e.g., brain)

  • Chloroform (B151607) (CHCl₃)

  • Methanol (B129727) (MeOH)

  • Deionized water

  • Phosphate-buffered saline (PBS), ice-cold

  • Homogenizer (e.g., Dounce or mechanical)

  • Centrifuge

  • Glass centrifuge tubes

  • Nitrogen or argon gas for solvent evaporation

Procedure:

  • Sample Preparation:

    • Accurately weigh the frozen tissue sample (typically 50-100 mg).

    • On ice, add the tissue to a glass homogenizer tube.

    • Add 1 mL of ice-cold PBS to the tube.

  • Homogenization:

    • Homogenize the tissue thoroughly on ice until no visible tissue fragments remain.

  • Single-Phase Extraction:

    • To the homogenate, add 3.75 mL of a 1:2 (v/v) mixture of chloroform:methanol.

    • Vortex the mixture vigorously for 1 minute to ensure all components are in a single phase.

    • Incubate at room temperature for 1 hour on an orbital shaker.

  • Phase Separation:

    • Add 1.25 mL of chloroform and vortex for 30 seconds.

    • Add 1.25 mL of deionized water and vortex for another 30 seconds. The final ratio of chloroform:methanol:water should be approximately 2:2:1.8.

    • Centrifuge the sample at 2,000 x g for 10 minutes at 4°C to facilitate phase separation.

  • Collection of the Organic Phase:

    • Three layers will be visible: a top aqueous layer, a middle protein disk, and a bottom organic layer containing the lipids.

    • Carefully aspirate and discard the upper aqueous layer.

    • Using a clean glass pipette, carefully collect the lower organic (chloroform) phase, avoiding the protein interface. Transfer it to a new glass tube.

  • Solvent Evaporation:

    • Dry the collected organic phase under a gentle stream of nitrogen or argon gas.

  • Reconstitution and Storage:

    • Reconstitute the dried lipid extract in a suitable solvent for your downstream analysis (e.g., methanol for LC-MS).

    • Store the extract at -80°C until analysis.[1]

Solid-Phase Extraction (SPE) for NPT Purification (Optional)

For samples requiring further purification to remove interfering substances, an aminopropyl-bonded silica (B1680970) SPE cartridge can be used.

Materials:

  • Dried lipid extract from the protocol above

  • Aminopropyl SPE cartridge

  • Hexane (B92381)

  • Methanol

  • Elution solvent: Hexane:2-propanol:ethanol:0.1 M ammonium (B1175870) acetate:formic acid (420:350:100:50:0.5) with 5% phosphoric acid.

Procedure:

  • Cartridge Conditioning:

    • Condition the aminopropyl SPE cartridge by washing with 5 mL of hexane.

  • Sample Loading:

    • Reconstitute the dried lipid extract in a small volume of chloroform and load it onto the conditioned cartridge.

  • Washing:

    • Wash the cartridge with 5 mL of hexane to elute neutral lipids.

    • Wash with 5 mL of methanol to elute neutral phospholipids (B1166683).

  • Elution of Acidic Lipids (including NPT):

    • Elute the NPT and other acidic phospholipids with 5 mL of the elution solvent.

  • Drying and Reconstitution:

    • Dry the eluate under a stream of nitrogen or argon.

    • Reconstitute the purified extract in a suitable solvent for analysis.

Data Presentation

Table 1: Comparison of Lipid Extraction Method Recoveries for Polar Lipids
Lipid ClassFolch Method Recovery (%)Bligh-Dyer Method Recovery (%)MTBE Method Recovery (%)Single-Phase (Alshehry) Recovery (%)
Lysophosphatidylcholines (LPC)~85~86Significantly Lower>95
Lysophosphatidylethanolamines (LPE)~85~86Significantly Lower>95
Phosphatidylinositols (PI)~85~86Variable>95
Acylcarnitines~85~86Significantly Lower>90
Sphingomyelins (SM)~90~90Significantly Lower>95

Note: Data is compiled from multiple sources and represents typical recovery efficiencies. Actual recoveries may vary based on the specific tissue and experimental conditions.[2]

Table 2: UPLC-MS/MS Method Parameters for N-Acyl Taurine Quantification
ParameterValue
Linearity Range1 - 300 ng/mL
Correlation Coefficient (R²)≥ 0.9996
Limit of Detection (LOD)0.3 - 0.4 ng/mL
Limit of Quantification (LOQ)1 ng/mL

These parameters are based on a validated UPLC-MS/MS method for the analysis of five representative N-acyl taurines, including N-Palmitoyl Taurine.[3]

Visualizations

experimental_workflow start Start: Lipid-Rich Tissue Sample homogenization 1. Homogenization in ice-cold PBS start->homogenization extraction 2. Single-Phase Extraction (Chloroform:Methanol 1:2) homogenization->extraction phase_separation 3. Phase Separation (Addition of Chloroform and Water) extraction->phase_separation centrifugation 4. Centrifugation (2,000 x g, 10 min, 4°C) phase_separation->centrifugation collection 5. Collect Lower Organic Phase centrifugation->collection drying 6. Solvent Evaporation (Nitrogen/Argon Stream) collection->drying reconstitution 7. Reconstitution in Solvent drying->reconstitution analysis Downstream Analysis (LC-MS/MS) reconstitution->analysis

Caption: Experimental workflow for this compound extraction.

npt_signaling_pathway NPT This compound (NPT) TRPV1 TRPV1 Channel NPT->TRPV1 activates Ca_influx Ca²⁺ Influx TRPV1->Ca_influx EGFR EGFR Transactivation TRPV1->EGFR transactivates Ca_overload Cytosolic Ca²⁺ Overload Ca_influx->Ca_overload Mitochondria Mitochondria Caspase_activation Caspase Activation Mitochondria->Caspase_activation Cytochrome c release ER Endoplasmic Reticulum (ER) Ca_overload->Mitochondria uptake Ca_overload->ER release Apoptosis Apoptosis Caspase_activation->Apoptosis ERK ERK1/2 Activation EGFR->ERK Proliferation Cell Proliferation ERK->Proliferation

Caption: NPT signaling through the TRPV1 channel.

Troubleshooting and FAQs

Troubleshooting Guide

Issue 1: Low Recovery of NPT

  • Question: My final yield of NPT is consistently low. What are the potential causes and how can I improve recovery?

  • Answer: Low recovery can be due to several factors:

    • Incomplete Homogenization: Ensure the tissue is thoroughly homogenized to break down cell membranes and release the lipids. For tough tissues, consider bead beating or cryogenic grinding.

    • Incorrect Solvent Ratios: The ratio of chloroform, methanol, and water is critical for efficient phase separation. Ensure precise measurements.[4]

    • Suboptimal pH: N-acyl taurines are acidic lipids, and their extraction can be pH-dependent. Acidifying the initial solvent mixture can improve the recovery of acidic phospholipids.[5][6] However, be aware that acidic conditions can lead to the degradation of other lipids like plasmalogens.[5]

    • Insufficient Mixing: Ensure vigorous vortexing at each step to maximize the interaction between the solvents and the sample.

    • Loss During Phase Collection: When collecting the lower organic phase, be careful to avoid aspirating the protein interface where some lipids may be trapped.

Issue 2: Emulsion Formation During Phase Separation

  • Question: I'm observing a thick, cloudy layer between the aqueous and organic phases that makes it difficult to separate them. What is this and how can I resolve it?

  • Answer: This is an emulsion, which is common when working with lipid-rich tissues. Here are some solutions:

    • Centrifugation: Centrifuging at a higher speed or for a longer duration can help break the emulsion.

    • Gentle Mixing: Instead of vigorous shaking, try gently inverting the tube multiple times to mix the phases.

    • Addition of Salt: Adding a small amount of a salt solution (e.g., 0.9% NaCl instead of pure water) can help to break the emulsion by increasing the polarity of the aqueous phase.[6]

    • Temperature Change: Chilling the sample on ice or gently warming it can sometimes help to break the emulsion.

Issue 3: Potential for NPT Degradation

  • Question: I'm concerned that my NPT might be degrading during the extraction process. How can I prevent this?

  • Answer: NPT can be degraded by the enzyme Fatty Acid Amide Hydrolase (FAAH).

    • Work Quickly and on Ice: Keep the samples on ice throughout the procedure to minimize enzymatic activity.

    • Solvent Deactivation: The addition of the chloroform:methanol mixture rapidly denatures most enzymes, including FAAH, thus preventing the degradation of NPT during the extraction.

    • Storage: For long-term storage, keep the dried lipid extracts at -80°C under an inert atmosphere (nitrogen or argon) to prevent oxidation and degradation.[1]

Frequently Asked Questions (FAQs)
  • Q1: Why is a modified Bligh-Dyer or Folch method recommended for NPT extraction?

    • A1: These methods use a combination of a polar solvent (methanol) and a non-polar solvent (chloroform). The methanol disrupts the hydrogen bonds between lipids and proteins in the cell membranes, while the chloroform dissolves the lipids, allowing for their efficient extraction into the organic phase.[7]

  • Q2: Can I use a different solvent system, like one with methyl-tert-butyl ether (MTBE)?

    • A2: MTBE-based methods can be effective and have the advantage of the lipid-containing organic phase being the upper layer, which can simplify collection.[8][9] However, some studies have shown that MTBE methods can have lower recovery for certain polar lipids compared to the Folch or Bligh-Dyer methods.[2] If you choose to use an MTBE-based method, it is important to validate its efficiency for NPT in your specific tissue type.

  • Q3: Is it necessary to perform the optional solid-phase extraction (SPE) step?

    • A3: The SPE step is not always necessary but is highly recommended if your downstream analysis (e.g., LC-MS/MS) is sensitive to interfering compounds. It can significantly clean up the sample, leading to more accurate and reproducible quantification.

  • Q4: How stable is NPT in storage?

    • A4: When stored properly as a dried extract at -20°C or -80°C, this compound is stable for at least 4 years.[1]

  • Q5: What is the primary signaling mechanism of NPT?

    • A5: NPT is known to be an endogenous agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.[7][10][11] Activation of TRPV1 by NPT leads to an influx of calcium ions, which can trigger various downstream signaling cascades, including those involved in apoptosis and cell proliferation.[12]

References

Addressing matrix effects in N-Palmitoyl Taurine LC-MS analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of N-Palmitoyl Taurine (B1682933) (NPT).

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are matrix effects and how do they impact N-Palmitoyl Taurine analysis?

A1: Matrix effects are the alteration of the ionization efficiency of a target analyte, like this compound, due to co-eluting compounds from the sample matrix. This interference can lead to ion suppression (decreased signal) or ion enhancement (increased signal), which adversely affects the accuracy, reproducibility, and sensitivity of quantitative analysis. In biological samples such as plasma, serum, or tissue homogenates, phospholipids (B1166683) are a primary cause of matrix effects in lipid analysis.

Q2: My this compound signal is showing poor reproducibility and accuracy. How can I determine if matrix effects are the cause?

A2: Two primary methods can be used to assess the presence and extent of matrix effects:

  • Post-Column Infusion: This is a qualitative method. A standard solution of NPT is continuously infused into the mass spectrometer after the analytical column. A blank matrix extract is then injected. Any dip or rise in the constant NPT signal indicates the retention times at which co-eluting matrix components are causing ion suppression or enhancement.

  • Post-Extraction Spiking: This is a quantitative approach. The response of NPT in a standard solution (in a neat solvent) is compared to the response of a blank matrix extract that has been spiked with the same concentration of NPT after the extraction process. The ratio of these responses provides a quantitative measure of the matrix effect.

Q3: I've confirmed that phospholipids are causing significant ion suppression. What are the most effective sample preparation techniques to remove them before NPT analysis?

A3: The choice of sample preparation is crucial for minimizing matrix effects. Here is a comparison of common techniques for phospholipid removal:

Sample Preparation TechniqueEfficiency of Phospholipid RemovalThroughputKey Considerations
Protein Precipitation (PPT) Low to MediumHighSimple and fast, but often insufficient for complete phospholipid removal, leading to significant matrix effects.
Liquid-Liquid Extraction (LLE) Medium to HighLow to MediumCan be effective, but may have lower recovery for more polar analytes and uses larger volumes of organic solvents.
Solid-Phase Extraction (SPE) HighMedium to HighGood removal of salts and phospholipids. Requires method development to optimize the sorbent, wash, and elution steps.
HybridSPE®-Phospholipid Very High (>99%)HighCombines the simplicity of protein precipitation with high selectivity for phospholipid removal.
Ostro™ Pass-through Sample Preparation Very HighHighA simple pass-through method that effectively removes phospholipids and proteins without extensive method development.

Q4: What is the recommended type of internal standard for accurate quantification of this compound?

A4: A stable isotope-labeled (SIL) internal standard is the gold standard for correcting matrix effects and other sources of variability in LC-MS analysis. For N-acyl taurines, a deuterated analogue such as d4-N-arachidonoyl taurine (d4-C20:4 NAT) has been successfully used.[1] The SIL internal standard should be added to the sample at the very beginning of the sample preparation process to account for analyte loss during extraction and for matrix effects during ionization.

Q5: My chromatographic peak for this compound is broad or tailing. What could be the issue?

A5: Poor peak shape can result from several factors:

  • Column Overload: Injecting too concentrated a sample. Try diluting your sample.

  • Column Contamination: Buildup of matrix components, especially phospholipids, on the column.[2] Implement a more rigorous sample clean-up procedure and consider using a guard column.

  • Inappropriate Mobile Phase: The pH and organic composition of the mobile phase can affect peak shape. For NPT, a reversed-phase C18 column with a gradient of acetonitrile (B52724) or methanol (B129727) in water with an additive like formic acid is common.[3][4]

  • Secondary Interactions: The analyte may be interacting with active sites on the stationary phase. Ensure the column is properly conditioned.

Q6: I am not achieving the desired sensitivity for NPT. How can I improve my limit of detection (LOD) and limit of quantification (LOQ)?

A6: To improve sensitivity:

  • Enhance Sample Clean-up: The most direct way to improve sensitivity is to remove interfering matrix components.[2] Consider using a more effective phospholipid removal technique like HybridSPE® or Ostro™ plates.

  • Optimize MS Parameters: Ensure that the MS parameters, such as spray voltage, gas flows, and collision energy for your specific instrument, are optimized for NPT. A validated method for N-acyl taurines reported product ions at m/z 80 and m/z 107.

  • Improve Chromatography: Adjusting the chromatographic method can help separate your analyte from the main phospholipid elution zones.

  • Sample Concentration: After extraction, you can evaporate the solvent and reconstitute the sample in a smaller volume of a weaker solvent to concentrate the analyte before injection.

Experimental Protocols

Protocol 1: this compound Extraction from Biological Tissue

This protocol is a general guideline for the extraction of NPT from tissues like the liver or intestine, adapted from methods for N-acyl taurines.

  • Homogenization: Homogenize the weighed tissue sample (e.g., 50 mg) in an appropriate volume of a cold solvent mixture, such as 2:1:1 chloroform (B151607):methanol:Tris-HCl 50 mM (pH 7.4), containing a suitable internal standard (e.g., d4-C20:4 NAT).

  • Phase Separation: Add chloroform and water to the homogenate to induce phase separation. Vortex thoroughly and centrifuge at a low speed (e.g., 2000 x g) for 10 minutes at 4°C.

  • Lipid Extraction: Collect the lower organic phase containing the lipids.

  • Drying and Reconstitution: Evaporate the organic solvent under a gentle stream of nitrogen. Reconstitute the dried lipid extract in a suitable volume of the initial mobile phase (e.g., methanol/water mixture) for LC-MS analysis.

Protocol 2: Phospholipid Removal using a Specialized SPE Plate (e.g., HybridSPE®)
  • Protein Precipitation: In a 96-well collection plate, add your biological fluid sample (e.g., 100 µL of plasma) and the SIL internal standard. Add a protein precipitation solvent (e.g., 400 µL of 1% formic acid in acetonitrile).

  • Vortex and Centrifuge: Vortex the plate for 2 minutes and then centrifuge for 10 minutes at 3000 x g to pellet the precipitated proteins.

  • Phospholipid Removal: Place the HybridSPE® plate on top of a clean collection plate. Transfer the supernatant from the previous step to the HybridSPE® plate.

  • Elution: Apply a vacuum or positive pressure to elute the sample into the clean collection plate. The phospholipids are retained by the sorbent.

  • Analysis: The eluate is ready for direct injection or can be evaporated and reconstituted in the mobile phase.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_output Output sample Biological Sample (e.g., Plasma, Tissue) add_is Add SIL Internal Standard sample->add_is extraction Lipid Extraction (e.g., LLE or PPT) add_is->extraction cleanup Phospholipid Removal (e.g., SPE, HybridSPE®) extraction->cleanup dry_recon Dry Down & Reconstitute cleanup->dry_recon lc_ms LC-MS/MS System dry_recon->lc_ms Inject data_acq Data Acquisition (MRM Mode) lc_ms->data_acq data_proc Data Processing data_acq->data_proc quant Quantification data_proc->quant result Concentration of This compound quant->result

Caption: Experimental workflow for this compound analysis.

troubleshooting_workflow start Poor Signal or Reproducibility check_matrix Assess Matrix Effects? (Post-Column Infusion or Post-Extraction Spike) start->check_matrix matrix_present Matrix Effects Confirmed check_matrix->matrix_present Yes no_matrix No Significant Matrix Effects check_matrix->no_matrix No improve_cleanup Improve Sample Cleanup (e.g., use HybridSPE®) matrix_present->improve_cleanup use_sil_is Use Stable Isotope-Labeled Internal Standard matrix_present->use_sil_is optimize_lc Optimize Chromatography matrix_present->optimize_lc check_ms Check MS Parameters (Source conditions, etc.) no_matrix->check_ms resolve Problem Resolved improve_cleanup->resolve use_sil_is->resolve optimize_lc->resolve check_ms->resolve

Caption: Troubleshooting workflow for matrix effects in NPT analysis.

References

Enhancing N-Palmitoyl Taurine stability for long-term storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on enhancing the stability of N-Palmitoyl Taurine (NPT) for long-term storage and experimental use.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for long-term storage of this compound?

A: For long-term stability, this compound should be stored as a solid at -20°C.[1] Under these conditions, it is stable for at least four years.[1] The product should be kept in a tightly sealed vial to protect it from moisture and air.

Q2: I need to use NPT in an aqueous buffer for my cell-based assay. How should I prepare and store the solution?

A: this compound has limited solubility in aqueous solutions. It is recommended to first dissolve NPT in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) to create a stock solution.[2] For your experiment, you can then make further dilutions of the stock solution into your aqueous buffer. It is advisable to prepare the aqueous solution on the same day of use. If short-term storage is necessary, it is best to store aliquots in tightly sealed vials at -20°C for up to one month to minimize freeze-thaw cycles.[2]

Q3: What are the primary degradation pathways for this compound?

A: The most likely chemical degradation pathway for this compound is the hydrolysis of the amide bond, which would yield palmitic acid and taurine. This reaction can be catalyzed by acidic or basic conditions.[3] Additionally, while the saturated palmitoyl (B13399708) chain is relatively stable, oxidative degradation can be a concern for fatty acid derivatives under certain conditions.

Q4: Can I store my NPT solution at 4°C?

A: Long-term storage of NPT solutions at 4°C is not recommended. For prepared stock solutions in organic solvents, freezing at -20°C is the preferred method for storage up to a month. Aqueous solutions of NPT are even less stable and should ideally be used fresh; storing them for more than a day is not recommended.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Precipitation in aqueous buffer NPT has low aqueous solubility and may precipitate when diluted from an organic stock solution.- Increase the percentage of organic co-solvent (e.g., DMSO) in your final solution, ensuring it is compatible with your experimental system.- Gently warm the solution and vortex to aid dissolution.- Prepare a more dilute stock solution before further dilution in the aqueous buffer.
Loss of biological activity The compound may have degraded due to improper storage or handling.- Ensure the solid NPT is stored at -20°C.- Prepare fresh solutions for each experiment.- Avoid multiple freeze-thaw cycles by aliquoting stock solutions.- Verify the pH of your experimental buffer, as highly acidic or basic conditions can accelerate hydrolysis.
Inconsistent experimental results This could be due to variability in the concentration of the working solution.- Always allow the vial to warm to room temperature for at least 60 minutes before opening to prevent condensation.- Ensure the compound is fully dissolved in the stock solution before making dilutions.- Use a validated analytical method, such as UPLC-MS/MS, to confirm the concentration of your stock solution.
Appearance of unknown peaks in chromatography This indicates the presence of degradation products or impurities.- Perform a forced degradation study to identify potential degradation products and confirm that your analytical method can resolve them from the parent compound.- Check the purity of your NPT standard.- Ensure all solvents and reagents are of high purity.

Data on this compound Stability

Condition Stress Level Expected Degradation Pathway Expected Stability
Acidic 0.1 M HClAmide HydrolysisLow
Basic 0.1 M NaOHAmide HydrolysisLow
Oxidative 3% H₂O₂Oxidation of the fatty acid chain (minor)Moderate
Thermal 60°C in solutionAmide HydrolysisModerate to Low
Photolytic UV/Visible LightPhotodegradation (pathway not well-defined)High (as a solid)

Experimental Protocols

Protocol for Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study on this compound to identify potential degradation products and establish a stability-indicating analytical method.

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of NPT in a suitable organic solvent like methanol (B129727) or acetonitrile.

  • Stress Conditions:

    • Acid Hydrolysis: Mix equal volumes of the stock solution with 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Incubate at 60°C.

    • Base Hydrolysis: Mix equal volumes of the stock solution with 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Incubate at 60°C.

    • Oxidation: Mix equal volumes of the stock solution with 6% H₂O₂ to achieve a final concentration of 3% H₂O₂. Store at room temperature, protected from light.

    • Thermal Degradation: Dilute the stock solution with a 50:50 mixture of organic solvent and water. Incubate at 60°C in the dark.

    • Photostability: Expose the solid NPT and the solution prepared for thermal degradation to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Time Points: Withdraw samples at initial (0 hours), 2, 4, 8, 12, and 24-hour time points. For thermal and photostability, longer time points may be necessary.

  • Sample Preparation for Analysis: Before analysis, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration with the mobile phase.

  • Analysis: Analyze the samples using a stability-indicating HPLC or UPLC-MS/MS method. The method should be able to separate the intact NPT from all degradation products.

Protocol: Stability-Indicating UPLC-MS/MS Method

This method is adapted from validated procedures for the analysis of N-acyl taurines.

  • Instrumentation: Ultra-Performance Liquid Chromatography system coupled with a tandem mass spectrometer (UPLC-MS/MS).

  • Column: A reverse-phase C18 column (e.g., Acquity UPLC BEH C18).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution: A linear gradient starting with a high percentage of Mobile Phase A and increasing the percentage of Mobile Phase B over time.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • MS Detection: Electrospray ionization (ESI) in negative ion mode. Monitor for the precursor ion of NPT and its characteristic product ions.

Visualizations

Logical Workflow for NPT Stability Assessment

G cluster_0 Phase 1: Method Development cluster_1 Phase 2: Stress Testing cluster_2 Phase 3: Analysis & Data Interpretation A Develop UPLC-MS/MS Method for NPT B Method Validation (Specificity, Linearity, Accuracy, Precision) A->B C Prepare NPT Stock Solution B->C D Perform Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) C->D E Collect Samples at Time Points D->E F Analyze Samples using Validated Method E->F G Identify and Quantify Degradants F->G H Determine Degradation Pathways G->H I Establish Storage Conditions H->I

Caption: Workflow for assessing this compound stability.

Potential Degradation Pathway of this compound

G NPT This compound PA Palmitic Acid NPT->PA Hydrolysis (H⁺/OH⁻) T Taurine NPT->T Hydrolysis (H⁺/OH⁻) Ox Oxidized Products NPT->Ox Oxidation

Caption: Primary degradation pathways of this compound.

Signaling Pathway of N-Acyl Taurines via GPR119

G NAT N-Acyl Taurine (e.g., NPT) GPR119 GPR119 Receptor NAT->GPR119 binds Gs Gαs Protein GPR119->Gs activates AC Adenylate Cyclase Gs->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates GLP1 GLP-1 Secretion PKA->GLP1 stimulates Insulin Insulin Secretion GLP1->Insulin potentiates

Caption: GPR119 signaling cascade activated by N-Acyl Taurines.

References

Best practices for handling and storing N-Palmitoyl Taurine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for handling and storing N-Palmitoyl Taurine (B1682933), along with troubleshooting guides and FAQs to address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is N-Palmitoyl Taurine?

This compound is an endogenous N-acyl taurine, a class of lipid signaling molecules.[1][2] It is characterized by a palmitoyl (B13399708) group attached to a taurine molecule and has been identified in various tissues, including the brain.[3] Research suggests its involvement in several physiological processes, and it is known to be degraded by the enzyme Fatty Acid Amide Hydrolase (FAAH).[1][4][5][6] this compound is also recognized as an activator of Transient Receptor Potential (TRP) channels.[1]

Q2: What are the primary applications of this compound in research?

This compound is utilized in studies investigating endocannabinoid-like signaling pathways, TRP channel function, and the physiological roles of N-acyl taurines in various systems. Its effects on cellular processes make it a molecule of interest in neuroscience, metabolism, and inflammation research.

Q3: What are the recommended long-term storage conditions for solid this compound?

For long-term stability, solid this compound should be stored at -20°C.[3] Under these conditions, it can remain stable for at least four years.

Q4: How should I prepare a stock solution of this compound?

Due to its lipophilic nature, this compound has poor solubility in aqueous solutions. The recommended solvent for preparing a high-concentration stock solution is Dimethyl Sulfoxide (DMSO).[7]

Q5: What is the recommended storage for this compound stock solutions?

Stock solutions should be stored in tightly sealed vials at -20°C for up to one month, or at -80°C for up to six months.[8] To avoid degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.[8]

Troubleshooting Guides

Issue 1: Precipitation of this compound in Aqueous Solutions

Symptoms:

  • Visible cloudiness or particulate matter in the working solution after diluting the DMSO stock in an aqueous buffer (e.g., PBS, cell culture media).

  • Inconsistent or lower-than-expected biological activity in assays.

Possible Causes:

  • Exceeding the solubility limit of this compound in the aqueous medium.

  • Rapid dilution of the DMSO stock into the aqueous buffer, leading to localized high concentrations and precipitation.

  • The final concentration of DMSO in the working solution is too low to maintain solubility.

Solutions:

  • Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your aqueous working solution is sufficient to maintain solubility, typically between 0.1% and 1%. However, always perform a vehicle control to ensure the DMSO concentration is not affecting your experimental system.

  • Stepwise Dilution: Instead of adding the DMSO stock directly to the full volume of aqueous buffer, perform a stepwise dilution. First, mix the DMSO stock with a small volume of the aqueous buffer, then add this mixture to the remaining buffer while gently vortexing.

  • Use of a Surfactant: For certain applications, the inclusion of a low, non-toxic concentration of a surfactant, such as Tween 80, can help to improve the solubility and prevent precipitation of lipophilic compounds.

  • Sonication: Brief sonication of the final working solution can help to disperse small aggregates and improve solubility. Use a bath sonicator to avoid localized heating.

  • Preparation of Fresh Solutions: Due to the potential for precipitation over time, it is recommended to prepare fresh working solutions for each experiment.

Issue 2: Inconsistent Experimental Results

Symptoms:

  • High variability between replicate wells or experiments.

  • Lack of a clear dose-response relationship.

Possible Causes:

  • Incomplete dissolution of the solid this compound when preparing the initial stock solution.

  • Degradation of this compound in the stock or working solution.

  • Adsorption of the lipophilic compound to plasticware.

Solutions:

  • Ensure Complete Dissolution of Stock: After adding DMSO to the solid this compound, vortex thoroughly. Visually inspect the solution to ensure there are no visible particles. If necessary, gentle warming (not exceeding 37°C) can aid dissolution.

  • Proper Storage of Solutions: Adhere strictly to the recommended storage conditions for stock solutions (-20°C for short-term, -80°C for long-term) and prepare fresh working solutions for each experiment.

  • Use of Low-Binding Plasticware: To minimize adsorption of this compound to labware, consider using low-protein-binding microplates and pipette tips.

  • Consistent Experimental Conditions: Ensure that all experimental parameters, including incubation times, temperatures, and cell densities, are kept consistent across all experiments.

Data Presentation

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
Molecular Formula C₁₈H₃₇NO₄S[3]
Molecular Weight 363.6 g/mol [3][9]
Appearance Crystalline solid[3]
Purity ≥98%[3]
Storage (Solid) -20°C[3]
Stability (Solid) ≥ 4 years at -20°C[3]

Table 2: Solubility of this compound in Common Solvents

SolventApproximate Solubility
DMSO ~20 mg/mL
Dimethylformamide (DMF) ~10 mg/mL
Ethanol Sparingly soluble
Aqueous Buffers (e.g., PBS) Sparingly soluble

Note: Solubility in aqueous buffers can be increased by first dissolving in an organic solvent like DMSO and then diluting. The final solubility will depend on the final concentration of the organic solvent.

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions for Cell-Based Assays

Materials:

  • This compound (solid)

  • Dimethyl Sulfoxide (DMSO), sterile, cell culture grade

  • Sterile, low-binding microcentrifuge tubes

  • Sterile, low-binding pipette tips

  • Vortex mixer

  • Water bath or incubator at 37°C (optional)

  • Aqueous buffer or cell culture medium

Procedure for Stock Solution (10 mM):

  • Allow the vial of solid this compound to equilibrate to room temperature before opening.

  • Aseptically weigh the required amount of this compound and transfer it to a sterile, low-binding microcentrifuge tube.

  • Add the appropriate volume of sterile DMSO to achieve a 10 mM concentration.

  • Vortex the tube vigorously for 1-2 minutes until the solid is completely dissolved.

  • Visually inspect the solution to ensure there is no particulate matter. If necessary, gently warm the solution to 37°C for a few minutes to aid dissolution, followed by vortexing.

  • Aliquot the stock solution into single-use volumes in sterile, low-binding microcentrifuge tubes.

  • Store the aliquots at -20°C for up to one month or at -80°C for up to six months.

Procedure for Working Solution (e.g., 10 µM in Cell Culture Medium):

  • Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature.

  • Perform a serial dilution of the stock solution in cell culture medium to achieve the final desired concentration. For example, to make a 10 µM working solution, you can perform a 1:1000 dilution.

  • To avoid precipitation, add the stock solution to the cell culture medium while gently vortexing.

  • Ensure the final concentration of DMSO in the working solution is below the level of toxicity for your specific cell line (typically <0.5%).

  • Use the working solution immediately after preparation.

Protocol 2: In Vitro FAAH Inhibition Assay

This protocol provides a general framework for assessing the effect of a test compound on the FAAH-mediated hydrolysis of this compound.

Materials:

  • Recombinant human FAAH enzyme

  • This compound

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 0.1% BSA)

  • Test inhibitor compound

  • DMSO (for dissolving compounds)

  • Quenching solution (e.g., acetonitrile)

  • LC-MS/MS system for detection of the hydrolysis product (palmitic acid or taurine)

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • Prepare a working solution of this compound in the assay buffer.

  • Prepare serial dilutions of the test inhibitor compound in DMSO.

  • In a 96-well plate, add the assay buffer, the test inhibitor solution (or DMSO for control), and the FAAH enzyme solution.

  • Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the enzymatic reaction by adding the this compound working solution to each well.

  • Incubate the reaction at 37°C for a specified time (e.g., 30 minutes).

  • Stop the reaction by adding a quenching solution (e.g., cold acetonitrile).

  • Analyze the samples by LC-MS/MS to quantify the amount of product formed.

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.

Mandatory Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_assay Cell-Based Assay start This compound (Solid) stock 10 mM Stock in DMSO start->stock Dissolve working Working Solution (e.g., 10 µM) stock->working Dilute treatment Treat with Working Solution working->treatment cells Plate Cells cells->treatment incubation Incubate treatment->incubation analysis Analyze Endpoint incubation->analysis

Caption: Experimental workflow for preparing this compound solutions and use in a cell-based assay.

signaling_pathway NPT This compound FAAH FAAH (Fatty Acid Amide Hydrolase) NPT->FAAH Degradation TRP TRP Channels (e.g., TRPV1) NPT->TRP Activation Products Palmitic Acid + Taurine FAAH->Products Ca_influx Ca²⁺ Influx TRP->Ca_influx Downstream Downstream Cellular Effects Ca_influx->Downstream

Caption: Simplified signaling pathway of this compound.

References

Technical Support Center: Mitigating Off-Target Effects of N-Palmitoyl Taurine in Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-Palmitoyl Taurine (B1682933) (NPT). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of NPT in in-vitro assays and to help mitigate potential off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is N-Palmitoyl Taurine (NPT) and what are its known biological targets?

A1: this compound is an endogenous N-acyl taurine (NAT), a class of lipid signaling molecules. Its levels are regulated in vivo by the enzyme Fatty Acid Amide Hydrolase (FAAH), which hydrolyzes NPT.[1][2][3] While research is ongoing, potential targets for NATs, and therefore possibly NPT, include G-protein coupled receptors (GPCRs) like GPR119 and ion channels such as the Transient Receptor Potential Vanilloid 1 (TRPV1).[3][4]

Q2: What are the potential on-target signaling pathways of NPT?

A2: Based on its potential targets, NPT may modulate intracellular signaling through pathways associated with GPR119 and TRPV1.

  • GPR119 Activation: GPR119 is a Gs-coupled GPCR. Its activation leads to an increase in intracellular cyclic AMP (cAMP) levels. This can be measured using assays that quantify cAMP production.

  • TRPV1 Activation: TRPV1 is a non-selective cation channel that, when activated, allows the influx of calcium ions (Ca2+) into the cell. This can be detected by monitoring changes in intracellular calcium concentrations.

Q3: What are common off-target effects to consider when working with NPT?

A3: Due to its lipophilic nature (high LogP), NPT presents several potential sources of off-target effects in in-vitro assays:

  • Non-specific Membrane Interactions: At high concentrations, the hydrophobic tail of NPT can intercalate into cell membranes, potentially altering membrane fluidity and affecting the function of membrane-bound proteins non-specifically.

  • Promiscuous Activation of Other Receptors: Lipid molecules can sometimes interact with multiple receptors. A comprehensive off-target screening profile for NPT is not publicly available, so caution is advised.

  • Interaction with Assay Components: The lipophilic nature of NPT can cause it to interact with plasticware and assay components, reducing its effective concentration and leading to variability.

Q4: How can I prepare and handle NPT to minimize variability in my experiments?

A4: Proper handling of NPT is crucial for obtaining reproducible results.

  • Solubilization: NPT is a crystalline solid with poor water solubility. It should be dissolved in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695) to create a high-concentration stock solution.

  • Vehicle Control: Always include a vehicle control in your experiments. This should be the same concentration of the organic solvent used to dissolve NPT, diluted in the final assay buffer.

  • Working Dilutions: Prepare working dilutions from the stock solution in an appropriate assay buffer. To avoid precipitation, it is recommended to add the NPT stock solution to the buffer with vigorous vortexing. The final concentration of the organic solvent should be kept low (typically ≤ 0.1%) to minimize solvent-induced cytotoxicity.

  • Use of Carriers: For sensitive cell lines or to improve solubility, consider using fatty acid-free bovine serum albumin (BSA) or cyclodextrins as carriers. These can help to solubilize NPT and reduce non-specific binding.

Troubleshooting Guides

Issue 1: High background or non-specific signal in cell-based assays.
Potential Cause Troubleshooting Step
NPT Precipitation Visually inspect the assay plate under a microscope for any signs of compound precipitation. Prepare fresh dilutions and consider using a carrier like fatty acid-free BSA.
Micelle Formation If possible, determine the CMC of NPT under your experimental conditions. Work at concentrations well below the CMC. If high concentrations are necessary, be aware of potential artifacts.
Solvent Cytotoxicity Run a dose-response curve of your vehicle (e.g., DMSO) alone to determine the maximum non-toxic concentration for your cell line.
Non-specific Membrane Effects Include a structurally similar but inactive lipid molecule as a negative control to assess non-specific membrane-related effects.
Issue 2: Inconsistent results or poor reproducibility.
Potential Cause Troubleshooting Step
Adsorption to Plasticware Pre-coat plates with a blocking agent like fatty acid-free BSA. Use low-binding microplates.
Incomplete Solubilization Ensure the NPT stock solution is fully dissolved before making dilutions. Sonication may aid in dissolving the compound in the stock solvent.
Degradation of NPT NPT can be hydrolyzed by FAAH, which may be present in cell lysates or serum-containing media. If studying FAAH-independent effects, consider using a FAAH inhibitor or a cell line with low FAAH expression.

Key Experiments and Protocols

Determining On-Target Activity

To confirm that the observed effects of NPT are mediated through its putative targets, the following experiments are recommended.

cluster_0 GPR119 Pathway cluster_1 TRPV1 Pathway GPR119_assay cAMP Accumulation Assay GPR119_antagonist Pre-treat with GPR119 antagonist GPR119_assay->GPR119_antagonist Validate with GPR119_result Observe blockade of NPT-induced cAMP increase GPR119_antagonist->GPR119_result TRPV1_assay Calcium Flux Assay TRPV1_antagonist Pre-treat with TRPV1 antagonist (e.g., capsazepine) TRPV1_assay->TRPV1_antagonist Validate with TRPV1_result Observe blockade of NPT-induced calcium influx TRPV1_antagonist->TRPV1_result NPT This compound Treatment NPT->GPR119_assay NPT->TRPV1_assay

Caption: Workflow for validating the on-target activity of NPT.

Protocol 1: cAMP Accumulation Assay (HTRF)

This protocol is designed to measure the activation of Gs-coupled GPCRs like GPR119.

Materials:

  • Cells expressing the target receptor (e.g., GPR119)

  • This compound

  • cAMP assay kit (e.g., HTRF-based)

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • 384-well low-volume white plates

  • HTRF-compatible plate reader

Procedure:

  • Cell Preparation:

    • Culture cells to 80-90% confluency.

    • Harvest cells and resuspend in assay buffer at the desired density.

  • Assay Protocol:

    • Dispense 5 µL of the cell suspension into each well of the 384-well plate.

    • Prepare serial dilutions of NPT in assay buffer. The final solvent concentration should not exceed 0.1%.

    • Add 5 µL of the NPT dilutions or vehicle control to the wells.

    • Incubate the plate at room temperature for 30 minutes.

    • Add 5 µL of the d2-labeled cAMP and 5 µL of the anti-cAMP cryptate antibody from the HTRF kit.

    • Incubate for 60 minutes at room temperature in the dark.

    • Read the plate on an HTRF-compatible reader at 620 nm and 665 nm.

  • Data Analysis:

    • Calculate the 665/620 ratio and determine the cAMP concentration from a standard curve.

    • Plot the cAMP concentration against the NPT concentration to generate a dose-response curve and determine the EC50.

Protocol 2: Intracellular Calcium Flux Assay (Fluo-4)

This protocol is for measuring the activation of ion channels like TRPV1 that lead to calcium influx.

Materials:

  • Cells expressing the target receptor (e.g., TRPV1)

  • This compound

  • Fluo-4 AM

  • Pluronic F-127

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • 96-well black-walled, clear-bottom plates

  • Fluorescence plate reader with an injection system

Procedure:

  • Cell Plating:

    • Seed cells in a 96-well plate and grow overnight to form a confluent monolayer.

  • Dye Loading:

    • Prepare a Fluo-4 AM loading solution in assay buffer containing Pluronic F-127.

    • Remove the culture medium and add 100 µL of the Fluo-4 AM loading solution to each well.

    • Incubate for 60 minutes at 37°C.

  • Assay:

    • Wash the cells with assay buffer to remove excess dye.

    • Place the plate in the fluorescence reader and begin recording baseline fluorescence (Excitation: ~490 nm, Emission: ~525 nm).

    • Inject the NPT solution (at various concentrations) and continue recording the fluorescence signal to capture the calcium transient.

  • Data Analysis:

    • The change in fluorescence intensity is proportional to the change in intracellular calcium concentration.

    • Plot the peak fluorescence response against the NPT concentration to generate a dose-response curve and determine the EC50.

Protocol 3: Cell Viability Assay (MTT)

This protocol is to assess the potential cytotoxicity of NPT.

Materials:

  • Cells of interest

  • This compound

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well clear plates

  • Absorbance plate reader

Procedure:

  • Cell Seeding:

    • Seed cells at an appropriate density in a 96-well plate and allow them to attach overnight.

  • Compound Treatment:

    • Treat cells with a range of NPT concentrations and a vehicle control for the desired duration (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.

    • Add the solubilization solution to dissolve the formazan crystals.

    • Read the absorbance at ~570 nm.

  • Data Analysis:

    • Subtract the background absorbance from all readings.

    • Calculate cell viability as a percentage of the vehicle-treated control.

    • Plot cell viability against NPT concentration to determine the IC50 (the concentration that inhibits cell viability by 50%).

Troubleshooting for MTT Assay with Lipophilic Compounds:

  • Compound Interference: NPT itself may interact with MTT or formazan. Include a control with NPT in cell-free wells to check for direct reduction of MTT.

  • Incomplete Solubilization: The lipophilic nature of NPT might affect formazan crystal formation or solubilization. Ensure thorough mixing after adding the solubilization buffer and visually inspect for complete dissolution.

Quantitative Data Summary

Currently, specific quantitative data for this compound's activity at GPR119 and TRPV1, as well as its FAAH hydrolysis kinetics, are not extensively reported in the public domain. The tables below are provided as templates to be populated as data becomes available. For comparison, data for related N-acyl amides are included where known.

Table 1: Potency of N-Acyl Amides at GPR119

CompoundReceptorAssay TypeEC50 / KiReference
This compound Human GPR119cAMP AccumulationData not available
Oleoyl TaurineHuman GPR119cAMP Accumulation>10 µM (low activity)
Oleoylethanolamide (OEA)Human GPR119cAMP Accumulation~5 µM
AS1269574 (synthetic agonist)Human GPR119cAMP Accumulation2.5 µM

Table 2: Potency of N-Acyl Amides at TRPV1

CompoundReceptorAssay TypeEC50 / ActivityReference
This compound Human/Rat TRPV1Calcium FluxData not available
N-Arachidonoyl TaurineRat TRPV1Calcium FluxActive, induces insulin (B600854) secretion
N-Oleoyl TaurineRat TRPV1Calcium FluxActive, induces insulin secretion

Table 3: FAAH Hydrolysis of N-Acyl Amides

SubstrateEnzyme SourceHydrolysis Rate (nmol/min/mg)Reference
This compound Recombinant FAAHData not available
N-Arachidonoyl TaurineRecombinant FAAH0.04
Anandamide (AEA)Recombinant FAAH0.5

Signaling Pathways

cluster_gpr119 GPR119 Pathway cluster_trpv1 TRPV1 Pathway NPT This compound GPR119 GPR119 NPT->GPR119 TRPV1 TRPV1 Channel NPT->TRPV1 Gs Gs GPR119->Gs activates AC Adenylate Cyclase Gs->AC activates cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates CREB CREB PKA->CREB phosphorylates Ca_influx Ca2+ Influx TRPV1->Ca_influx CaM Calmodulin Ca_influx->CaM activates CaMK CaMK CaM->CaMK activates Signaling Downstream Signaling CaMK->Signaling

Caption: Potential signaling pathways of this compound.

References

Validation & Comparative

N-Palmitoyl Taurine in Glucose Uptake: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of N-Palmitoyl Taurine's potential role in glucose uptake, contextualized with established alternatives. While direct quantitative data for N-Palmitoyl Taurine (B1682933) is emerging, this document leverages data from the closely related N-acyl taurine (NAT) family, particularly N-Oleoyl Taurine, to provide a scientifically grounded comparison. The information is intended to support research and development efforts in metabolic disease therapeutics.

Executive Summary

N-acyl taurines (NATs) are a class of endogenous lipid molecules that have garnered interest for their potential role in regulating glucose homeostasis. While research has predominantly focused on N-Oleoyl Taurine, evidence suggests that this compound may also contribute to maintaining energy metabolism. The proposed mechanism of action for NATs involves the activation of the G protein-coupled receptor 119 (GPR119), leading to the secretion of glucagon-like peptide-1 (GLP-1), a key hormone in glucose regulation. This guide compares the potential efficacy of this compound (represented by data from N-Oleoyl Taurine) with established glucose-lowering agents: Metformin, Pioglitazone (a thiazolidinedione), a GLP-1 Receptor Agonist (Liraglutide), and the parent molecule, Taurine. Each of these alternatives operates through distinct molecular pathways, offering a broad landscape for evaluating the potential therapeutic niche of this compound.

Comparative Data on Glucose Uptake and Related Mechanisms

The following tables summarize quantitative data from in vitro and in vivo studies for N-Oleoyl Taurine (as a proxy for this compound) and its comparators.

Compound/ClassKey FindingCell/Animal ModelQuantitative Data
N-Oleoyl Taurine Improved glucose tolerance.[1][2]High-fat, high-sucrose diet-fed miceIntraperitoneal glucose tolerance test showed a significant reduction in blood glucose levels 15 minutes post-injection of 10 mg/kg N-Oleoyl Taurine compared to control.[1]
Metformin Stimulated glucose uptake.[3]CardiomyocytesSignificantly ameliorated high uric acid-reduced 2-NBDG glucose uptake in a dose- and time-dependent manner.[3]
Increased GLUT4 translocation to the plasma membrane.L6-GLUT4 myotubesIncreased the amount of HA-GLUT4-GFP on the plasma membrane by 40%.
Pioglitazone Improved endothelial progenitor cell (EPC) viability.EPCs from individuals with impaired glucose toleranceImproved early and late-outgrowth EPC viability by 65% and 161%, respectively, compared to vehicle.
Liraglutide Improved cell viability under high glucose conditions.Neonatal rat cardiomyocytesSignificantly improved cell viability at concentrations of 10, 100, and 1,000 nmol/l in the presence of high glucose.
Taurine Improved glucose tolerance and insulin (B600854) sensitivity.MiceSupplementation with 2% (w/v) taurine in drinking water for 30 days resulted in improved glucose tolerance and higher insulin sensitivity compared to control mice.

Signaling Pathways and Mechanisms of Action

The regulation of glucose uptake is a complex process involving multiple signaling cascades. The following diagrams, generated using Graphviz, illustrate the distinct mechanisms of N-acyl taurines and the selected alternatives.

N-Acyl Taurine Signaling Pathway

NAT_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular (L-cell) N-Acyl Taurine N-Acyl Taurine GPR119 GPR119 N-Acyl Taurine->GPR119 AC Adenylate Cyclase GPR119->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates GLP-1 Vesicle GLP-1 Vesicle PKA->GLP-1 Vesicle Promotes Exocytosis GLP-1 Secretion GLP-1 Secretion GLP-1 Vesicle->GLP-1 Secretion

N-Acyl Taurine signaling pathway in intestinal L-cells.

Metformin Signaling Pathway

Metformin_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular (Muscle/Liver Cell) Metformin Metformin Mitochondrial\nComplex I Mitochondrial Complex I Metformin->Mitochondrial\nComplex I Inhibits AMPK AMPK Mitochondrial\nComplex I->AMPK Activates GLUT4 Translocation GLUT4 Translocation AMPK->GLUT4 Translocation Promotes Gluconeogenesis Gluconeogenesis AMPK->Gluconeogenesis Inhibits Glucose Uptake Glucose Uptake GLUT4 Translocation->Glucose Uptake Increases TZD_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular (Adipocyte) Pioglitazone Pioglitazone PPARg PPARγ Pioglitazone->PPARg Activates Gene Transcription Gene Transcription PPARg->Gene Transcription with RXR RXR RXR RXR->Gene Transcription Insulin Sensitivity Insulin Sensitivity Gene Transcription->Insulin Sensitivity Increases Glucose Uptake Glucose Uptake Insulin Sensitivity->Glucose Uptake Enhances GLP1_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane (Pancreatic β-cell) cluster_intracellular Intracellular Liraglutide Liraglutide GLP-1 Receptor GLP-1 Receptor Liraglutide->GLP-1 Receptor Activates AC Adenylate Cyclase GLP-1 Receptor->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates Insulin Secretion Insulin Secretion PKA->Insulin Secretion Promotes Taurine_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular (Multiple Cell Types) Taurine Taurine Insulin Receptor\nSignaling Insulin Receptor Signaling Taurine->Insulin Receptor\nSignaling Enhances GLUT4 Expression GLUT4 Expression Taurine->GLUT4 Expression Increases Insulin Secretion Insulin Secretion Taurine->Insulin Secretion Increases Glucose Uptake Glucose Uptake Insulin Receptor\nSignaling->Glucose Uptake Promotes GLUT4 Expression->Glucose Uptake Increases

References

A Comparative Analysis of N-Palmitoyl Taurine and Oleoylethanolamide: Mechanisms and Physiological Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of endogenous lipid mediators, N-Palmitoyl Taurine (B1682933) (NPT) and Oleoylethanolamide (OEA) have emerged as molecules of significant interest to the scientific community. Both are fatty acid amides with roles in various physiological processes, yet they exhibit distinct mechanisms of action and effects. This guide provides a comprehensive comparison of NPT and OEA, summarizing key experimental findings to inform researchers, scientists, and drug development professionals.

At a Glance: Key Differences

FeatureN-Palmitoyl Taurine (NPT)Oleoylethanolamide (OEA)
Primary Mechanism Primarily investigated as part of the N-acyl taurine (NAT) class of signaling lipids.[1][2][3] Its direct receptor targets are still under active investigation.Potent agonist of Peroxisome Proliferator-Activated Receptor-alpha (PPAR-α).[4] Also activates Transient Receptor Potential Vanilloid type 1 (TRPV1) channels.[5]
Appetite Regulation Effects on appetite are not well-defined. Other N-acyl taurines, like N-oleoyl taurine, have been shown to decrease food intake.Well-established anorexigenic agent, reducing food intake and promoting satiety.
Anti-Inflammatory The anti-inflammatory properties of NPT are not extensively studied, but taurine, its precursor, has known anti-inflammatory effects.Demonstrates significant anti-inflammatory properties by reducing pro-inflammatory cytokines like TNF-α and IL-6.
Antioxidant Effects The antioxidant capacity of NPT is not directly established, though taurine exhibits antioxidant activities.Exhibits antioxidant effects, contributing to its protective roles in various tissues.
Metabolic Regulation Implicated in the homeostasis of cell cycle and energy metabolism. Other N-acyl taurines are involved in glucose homeostasis.Regulates lipid metabolism, including promoting fatty acid oxidation and reducing lipid accumulation.

In-Depth Analysis: Mechanisms of Action

This compound (NPT)

This compound belongs to the broader class of N-acyl taurines (NATs), which are recognized as endogenous signaling lipids. The biological activity of NATs is highly dependent on the specific fatty acid attached to the taurine molecule. While the direct receptor targets for NPT are still being elucidated, research on related NATs provides some clues. For instance, N-oleoyl taurine has been shown to influence glucose metabolism and appetite through the GPR119 receptor. Another member of this family, N-arachidonoyl taurine, is an activator of the TRPV1 channel. NPT itself is a known substrate for the enzyme Fatty Acid Amide Hydrolase (FAAH), which is responsible for its degradation. This enzymatic regulation suggests a role for NPT in physiological signaling pathways. One study has implicated increased levels of this compound in the maintenance of cell cycle and energy metabolism homeostasis.

Oleoylethanolamide (OEA)

Oleoylethanolamide's mechanisms of action are more extensively characterized. It is a potent agonist of PPAR-α, a nuclear receptor that plays a crucial role in the regulation of lipid metabolism and energy homeostasis. Activation of PPAR-α by OEA leads to the transcriptional regulation of genes involved in fatty acid uptake and oxidation. OEA also interacts with the TRPV1 channel, a non-selective cation channel involved in pain sensation and thermoregulation. The activation of TRPV1 by OEA is thought to contribute to its effects on satiety and appetite suppression.

Comparative Physiological Effects

Appetite Regulation

Oleoylethanolamide is a well-documented anorexigenic agent. It reduces food intake by promoting feelings of fullness and delaying the onset of the next meal. This effect is primarily mediated through the activation of PPAR-α in the small intestine, which in turn sends satiety signals to the brain via sensory nerves.

The role of This compound in appetite regulation is less clear. However, studies on other N-acyl taurines are promising. For example, N-oleoyl taurine has been shown to decrease food intake in animal models. A recent study on the taurine metabolite N-acetyltaurine also demonstrated its ability to reduce food intake and body weight. Further research is needed to determine if NPT shares these appetite-suppressing properties.

Anti-Inflammatory and Antioxidant Effects

Oleoylethanolamide has demonstrated significant anti-inflammatory activity in various experimental models. It can reduce the levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). This anti-inflammatory action is partly attributed to its activation of PPAR-α. OEA also exhibits antioxidant properties, which contribute to its protective effects in tissues.

Direct evidence for the anti-inflammatory and antioxidant effects of This compound is currently limited. However, its precursor, taurine, is well-known for its anti-inflammatory and antioxidant capabilities. Taurine can scavenge reactive oxygen species and modulate inflammatory pathways. Whether NPT retains or modifies these properties of taurine is an area for future investigation. One in vitro study showed that taurine, in combination with retinol (B82714), had a greater protective effect on lipids than retinol alone, although taurine by itself showed little antioxidant activity in that specific assay.

Experimental Protocols

Detailed experimental protocols for investigating the effects of these compounds are crucial for reproducible research. Below are representative methodologies for key experiments.

OEA-Induced Appetite Suppression in Mice
  • Animals: Male C57BL/6J mice are individually housed and acclimated to a 12-hour light/dark cycle with ad libitum access to food and water.

  • Drug Administration: Oleoylethanolamide (OEA) is dissolved in a vehicle (e.g., 5% Tween 80 in saline) and administered via intraperitoneal (i.p.) injection at a dose of 5 or 10 mg/kg. The control group receives the vehicle alone.

  • Food Intake Measurement: Immediately after injection, pre-weighed food is provided. Food intake is measured at 1, 2, 4, and 24 hours post-injection by weighing the remaining food.

  • Data Analysis: The cumulative food intake at each time point is calculated and compared between the OEA-treated and control groups using statistical tests such as a t-test or ANOVA.

In Vitro PPAR-α Activation Assay
  • Cell Line: A suitable cell line, such as HEK293T cells, is used.

  • Transfection: Cells are co-transfected with a plasmid expressing the human PPAR-α ligand-binding domain fused to the GAL4 DNA-binding domain, and a reporter plasmid containing a GAL4 upstream activation sequence driving the expression of a reporter gene (e.g., luciferase).

  • Treatment: Transfected cells are treated with various concentrations of the test compound (OEA or NPT) or a known PPAR-α agonist (e.g., WY-14643) as a positive control.

  • Luciferase Assay: After an incubation period (e.g., 24 hours), cell lysates are prepared, and luciferase activity is measured using a luminometer.

  • Data Analysis: The fold induction of luciferase activity relative to the vehicle control is calculated to determine the potency and efficacy of the compound as a PPAR-α agonist.

Signaling Pathways and Experimental Workflows

To visualize the complex interactions and processes discussed, the following diagrams are provided in Graphviz DOT language.

OEA_Signaling_Pathway OEA Oleoylethanolamide (OEA) PPARa PPAR-α OEA->PPARa activates TRPV1 TRPV1 OEA->TRPV1 activates Nucleus Nucleus PPARa->Nucleus translocates to Inflammation ↓ Inflammation PPARa->Inflammation Satiety ↑ Satiety Signals TRPV1->Satiety GeneExpression ↑ Gene Expression (Fatty Acid Oxidation) Nucleus->GeneExpression

Caption: Signaling pathway of Oleoylethanolamide (OEA).

NPT_Metabolism_and_Potential_Action NPT This compound (NPT) FAAH FAAH NPT->FAAH degraded by Receptors Potential Receptors (e.g., GPR119, TRPV1?) NPT->Receptors may activate PalmiticAcid Palmitic Acid FAAH->PalmiticAcid Taurine Taurine FAAH->Taurine CellularEffects Cellular Effects (e.g., Energy Metabolism) Receptors->CellularEffects

Caption: Metabolism and hypothesized action of this compound (NPT).

Experimental_Workflow_Appetite_Study start Start: Appetite Study acclimatize Acclimatize Mice start->acclimatize divide Divide into Control and Treatment Groups acclimatize->divide inject Inject Vehicle (Control) or Compound (Treatment) divide->inject measure Measure Food Intake at t=1, 2, 4, 24h inject->measure analyze Statistical Analysis measure->analyze end End: Compare Food Intake analyze->end

Caption: Experimental workflow for an appetite suppression study.

Conclusion

Oleoylethanolamide is a well-characterized lipid amide with clear anorexigenic, anti-inflammatory, and metabolic regulatory roles mediated primarily through PPAR-α and TRPV1 activation. This compound, as a member of the N-acyl taurine family, represents a more nascent field of study. While its direct effects are still under investigation, the known activities of its constituent parts (palmitic acid and taurine) and related N-acyl taurines suggest it may play a role in energy metabolism and cellular signaling. Further research is imperative to fully elucidate the physiological functions of this compound and to draw a more complete comparative picture with Oleoylethanolamide. This will be crucial for identifying new therapeutic targets for metabolic and inflammatory diseases.

References

N-Palmitoyl Taurine: Unveiling its Interaction with Fatty Acid Amide Hydrolase (FAAH)

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive analysis of N-Palmitoyl Taurine (B1682933) as a substrate for Fatty Acid Amide Hydrolase (FAAH), an integral membrane enzyme crucial in the regulation of various bioactive lipids. This document is intended for researchers, scientists, and professionals in drug development, offering a comparative overview of FAAH substrate activity with supporting experimental data and detailed methodologies.

Introduction to FAAH and its Substrates

Fatty Acid Amide Hydrolase (FAAH) is a key enzyme in the endocannabinoid system, responsible for the degradation of a variety of fatty acid amides. The most well-known substrate for FAAH is anandamide (B1667382) (N-arachidonoylethanolamine), an endogenous cannabinoid. Beyond anandamide, FAAH is now understood to hydrolyze a broader class of signaling lipids, including the N-acyl taurines (NATs). Genetic or pharmacological inactivation of FAAH leads to a significant accumulation of these lipids in various tissues, highlighting the central role of FAAH in their metabolic control.[1]

N-acyl taurines, including N-Palmitoyl Taurine, represent a class of endogenous lipids with emerging biological roles. Evidence strongly supports that NATs are physiological substrates of FAAH. Studies have demonstrated that levels of various NATs are dramatically elevated in tissues of FAAH knockout mice or following treatment with FAAH inhibitors.[1]

Comparative Analysis of FAAH Substrate Hydrolysis

The following table summarizes the hydrolysis rates of various FAAH substrates, offering a comparative perspective on the enzyme's substrate preference.

SubstrateStructureHydrolysis Rate (nmol/min/mg)Source
Anandamide (AEA)N-arachidonoylethanolamine0.5[2]
N-arachidonoyl-taurine (C20:4-NAT) N-acyl taurine0.04 [2]
N-arachidonoyl-glycineN-acyl amino acid0.02[2]

Data was obtained using recombinant FAAH expressed in HEK293T cells and product formation was quantified by LC-MS.

As the data indicates, FAAH exhibits a higher hydrolytic activity towards anandamide compared to N-arachidonoyl-taurine. This suggests that while N-acyl taurines are indeed substrates, they may be processed by FAAH at a slower rate than the primary endocannabinoid substrate.

Experimental Protocols for FAAH Activity Assays

The determination of FAAH activity on N-acyl taurine substrates can be achieved through several experimental approaches. The two primary methods employed are direct measurement of hydrolysis by Liquid Chromatography-Mass Spectrometry (LC-MS) and indirect measurement using a fluorometric assay.

LC-MS Based FAAH Hydrolysis Assay

This method offers high specificity and sensitivity by directly quantifying the products of the enzymatic reaction.

a. Enzyme Source:

  • Recombinant FAAH: Human or rodent FAAH can be overexpressed in cell lines such as HEK293T or COS-7. The cells are then harvested, and membrane fractions containing FAAH are prepared.

  • Tissue Homogenates: Tissues known to have high FAAH expression, such as the brain or liver, can be homogenized, and the membrane fraction isolated for use in the assay.

b. Assay Buffer:

  • A typical buffer is 50 mM Tris-HCl, pH 9.0, containing 1 mM EDTA.

c. Substrate:

  • This compound or other N-acyl taurines are dissolved in a suitable organic solvent (e.g., DMSO, ethanol) and then diluted in the assay buffer to the desired concentration.

d. Reaction:

  • The enzyme preparation (recombinant FAAH or tissue homogenate) is pre-incubated in the assay buffer at 37°C.

  • The reaction is initiated by the addition of the N-acyl taurine substrate.

  • The reaction is allowed to proceed for a defined period (e.g., 30 minutes) at 37°C.

  • The reaction is terminated by the addition of an organic solvent, such as ice-cold acetonitrile (B52724) or methanol, which also serves to precipitate proteins.

e. Product Quantification:

  • The reaction mixture is centrifuged to pellet the precipitated protein.

  • The supernatant, containing the reaction products (palmitic acid and taurine), is collected.

  • The amount of the liberated fatty acid (palmitic acid) is quantified using a validated LC-MS/MS method. This typically involves chromatographic separation on a C18 column followed by detection using tandem mass spectrometry in negative ion mode.

Fluorometric FAAH Inhibition Assay (Indirect Method)

This high-throughput method utilizes a synthetic substrate that releases a fluorescent product upon hydrolysis by FAAH. While not directly measuring this compound hydrolysis, it is a valuable tool for screening potential inhibitors and for comparative studies.

a. Principle:

  • A non-fluorescent substrate, such as arachidonoyl-7-amino-4-methylcoumarin amide (AAMCA), is used.

  • FAAH hydrolyzes AAMCA, releasing the highly fluorescent 7-amino-4-methylcoumarin (B1665955) (AMC).

  • The increase in fluorescence over time is proportional to FAAH activity.

b. Reagents:

  • FAAH enzyme (recombinant or from tissue preparations)

  • Fluorogenic substrate (e.g., AAMCA)

  • Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, with 1 mM EDTA)

  • Test compound (this compound as a potential competitor/substrate) and known FAAH inhibitors (as controls).

c. Procedure:

  • The FAAH enzyme is added to the wells of a microplate containing the assay buffer.

  • The test compound (this compound) or control inhibitors are added to the respective wells.

  • The plate is incubated for a short period to allow for inhibitor binding.

  • The reaction is initiated by the addition of the fluorogenic substrate.

  • The fluorescence is measured kinetically over time using a microplate reader with appropriate excitation and emission wavelengths (e.g., Ex/Em = 340-360 nm/450-465 nm).

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the enzymatic action of FAAH on this compound and a typical experimental workflow for its characterization.

FAAH_Hydrolysis cluster_reaction FAAH-Mediated Hydrolysis N_Palmitoyl_Taurine This compound FAAH FAAH (Enzyme) N_Palmitoyl_Taurine->FAAH Substrate Binding Palmitic_Acid Palmitic Acid FAAH->Palmitic_Acid Product Release Taurine Taurine FAAH->Taurine Product Release

Caption: Enzymatic hydrolysis of this compound by FAAH.

Experimental_Workflow Start Start: Prepare Enzyme and Substrate Incubation Incubation (37°C) Start->Incubation Termination Reaction Termination (Organic Solvent) Incubation->Termination Analysis Product Quantification (LC-MS) Termination->Analysis Data Data Analysis: Determine Hydrolysis Rate Analysis->Data

Caption: Workflow for FAAH activity assay using LC-MS.

Conclusion

This compound is a confirmed substrate for the enzyme Fatty Acid Amide Hydrolase. While specific kinetic data for this compound remains to be elucidated, comparative data with other N-acyl taurines indicate that FAAH can hydrolyze this class of lipids, albeit at a potentially slower rate than its primary substrate, anandamide. The provided experimental protocols offer robust methods for the further characterization of the interaction between this compound and FAAH, which will be crucial for understanding the full scope of FAAH's role in lipid signaling and for the development of novel therapeutics targeting this enzyme.

References

N-Palmitoyl Taurine vs. Anandamide: A Comparative Analysis of Receptor Binding Affinity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the receptor binding affinities of N-Palmitoyl Taurine and the well-characterized endocannabinoid, anandamide (B1667382). While anandamide's interactions with cannabinoid and other receptors are extensively documented, data on this compound, an emerging endogenous lipid messenger, is less comprehensive. This document summarizes the available quantitative data, outlines experimental methodologies, and visualizes key signaling pathways to offer a clear comparative perspective.

Quantitative Receptor Binding and Functional Activity

CompoundReceptorParameterValue (nM)Species
Anandamide CB1 Cannabinoid ReceptorKi89 - 239.2Human, Rat
CB2 Cannabinoid ReceptorKi371 - 439.5Human, Rat
GPR55EC5018Human
TRPV1pKi5.68Rat
This compound CB1 Cannabinoid ReceptorKiData not available-
CB2 Cannabinoid ReceptorKiData not available-
GPR55EC50Data not available-
GPR119-Agonist activity reported for other N-acyl taurines-

Experimental Protocols

The determination of receptor binding affinity is crucial for understanding the pharmacological profile of a compound. The data presented for anandamide is primarily derived from competitive radioligand binding assays.

Competitive Radioligand Binding Assay for Cannabinoid Receptors (CB1/CB2)

This assay quantifies the affinity of a test compound (e.g., anandamide) by measuring its ability to displace a radiolabeled ligand with known high affinity for the receptor.

1. Membrane Preparation:

  • Cell membranes are prepared from tissues or cell lines endogenously expressing or transfected with the cannabinoid receptor of interest (e.g., HEK293 or CHO cells expressing human CB1 or CB2).

  • The tissue or cells are homogenized in a cold buffer and centrifuged to pellet the membranes. The resulting pellet is washed and resuspended in an assay buffer.

2. Assay Procedure:

  • The reaction mixture is prepared in a 96-well plate and includes:

    • Receptor Source: A specific concentration of the prepared cell membranes.

    • Radioligand: A fixed concentration of a high-affinity radiolabeled cannabinoid receptor ligand, such as [³H]CP-55,940.

    • Test Compound: Increasing concentrations of the unlabeled test compound (e.g., anandamide).

    • Control for Non-specific Binding: A high concentration of a non-radiolabeled, high-affinity cannabinoid ligand to determine the amount of radioligand that binds to non-receptor components.

3. Incubation and Filtration:

  • The plate is incubated, typically at 30°C for 60-90 minutes, to allow the binding to reach equilibrium.

  • The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • The filters are washed with ice-cold wash buffer to minimize non-specific binding.

4. Quantification and Data Analysis:

  • The radioactivity retained on the filters is measured using a scintillation counter.

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.

  • The binding affinity of the test compound (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathways and Experimental Workflow

Signaling Pathways

Anandamide binding to CB1 and CB2 receptors, which are G-protein coupled receptors (GPCRs), primarily activates Gi/o proteins. This activation leads to the inhibition of adenylyl cyclase, reducing intracellular cAMP levels, and modulation of ion channels. GPR55, another GPCR, couples to Gq and G12/13 proteins, leading to an increase in intracellular calcium and activation of RhoA. While the direct receptor targets of this compound are still under investigation, other N-acyl taurines have been shown to activate GPR119, a Gs-coupled receptor that increases cAMP levels.

Receptor Signaling Pathways cluster_0 Anandamide Signaling cluster_CB12 CB1/CB2 Receptors cluster_GPR55 GPR55 Receptor cluster_1 N-Acyl Taurine Signaling (Hypothesized) Anandamide Anandamide CB1_CB2 CB1 / CB2 Anandamide->CB1_CB2 GPR55 GPR55 Anandamide->GPR55 Gi_o Gαi/o CB1_CB2->Gi_o Activates AC_inhibit Adenylyl Cyclase (Inhibition) Gi_o->AC_inhibit Ion_Channel Ion Channels (Modulation) Gi_o->Ion_Channel cAMP_decrease ↓ cAMP AC_inhibit->cAMP_decrease Gq_G1213 Gαq / Gα12/13 GPR55->Gq_G1213 Activates PLC Phospholipase C Gq_G1213->PLC RhoA RhoA Activation Gq_G1213->RhoA Ca_increase ↑ Intracellular Ca²⁺ PLC->Ca_increase NAT N-Acyl Taurines (e.g., this compound) GPR119 GPR119 NAT->GPR119 Gs Gαs GPR119->Gs Activates AC_activate Adenylyl Cyclase (Activation) Gs->AC_activate cAMP_increase ↑ cAMP AC_activate->cAMP_increase

Caption: Overview of Anandamide and hypothesized N-Acyl Taurine signaling pathways.

Experimental Workflow

The following diagram illustrates the key steps in a competitive radioligand binding assay, a fundamental technique for determining the binding affinity of a compound to a receptor.

Experimental Workflow cluster_prep Preparation cluster_assay Assay cluster_separation Separation cluster_analysis Analysis Membrane_Prep 1. Receptor Membrane Preparation Ligand_Prep 2. Radioligand and Test Compound Preparation Incubation 3. Incubation of Membranes, Radioligand, and Test Compound Ligand_Prep->Incubation Filtration 4. Rapid Filtration to Separate Bound and Unbound Ligands Incubation->Filtration Quantification 5. Scintillation Counting of Bound Radioactivity Filtration->Quantification Data_Analysis 6. Data Analysis to Determine IC50 and Ki Quantification->Data_Analysis

Caption: Workflow of a competitive radioligand displacement binding assay.

Conclusion

Anandamide is a well-established ligand for cannabinoid receptors CB1 and CB2, and also demonstrates activity at GPR55 and TRPV1 receptors, with its binding affinities and functional potencies quantified through standard pharmacological assays. In contrast, this compound is an emerging area of research. While it is structurally related to other bioactive lipid amides, its direct interactions with cannabinoid receptors and GPR55 have not yet been characterized with quantitative binding data. Preliminary evidence suggests that the broader class of N-acyl taurines may act as agonists for GPR119.

For researchers and drug development professionals, this highlights a significant knowledge gap and an opportunity for further investigation into the pharmacological profile of this compound. Future studies employing techniques such as radioligand binding assays and functional screens are necessary to elucidate its receptor binding affinities and downstream signaling effects, which will be critical in determining its potential physiological roles and therapeutic applications.

Navigating the Detection of N-Palmitoyl Taurine: A Comparative Guide to Current and Hypothetical Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate detection and quantification of lipid signaling molecules like N-Palmitoyl Taurine (B1682933) (NPT) is crucial. This guide provides a comprehensive overview of the current landscape for NPT analysis, addressing the notable absence of commercially available specific antibodies and offering a practical comparison with established analytical techniques. Furthermore, we present a hypothetical framework for the development and validation of a selective antibody, should one be engineered.

Currently, a significant challenge in the immunological detection of N-Palmitoyl Taurine is the lack of commercially available antibodies specifically targeting this small lipid molecule. The development of antibodies against small, non-immunogenic molecules, or haptens, like NPT, presents considerable immunological hurdles. These molecules must be conjugated to larger carrier proteins to elicit a robust immune response, and even then, achieving high specificity can be difficult.

This guide, therefore, compares the gold-standard mass spectrometry-based methods for NPT quantification with a theoretical antibody-based approach, providing researchers with the necessary context and protocols to navigate this area of study.

Current Gold Standard: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

The most reliable and widely used method for the quantification of N-acyl taurines (NATs), including this compound, is liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2] This technique offers high sensitivity and specificity, allowing for the precise measurement of various NAT species in complex biological samples.[2]

Comparative Performance of LC-MS/MS for N-Acyl Taurine Quantification

The following table summarizes the typical performance of a validated UPLC-MS/MS method for the analysis of representative N-acyl taurines.

ParameterThis compound (C16:0)N-Oleoyl Taurine (C18:1)N-Arachidonoyl Taurine (C20:4)N-Docosanoyl Taurine (C22:0)N-Nervonoyl Taurine (C24:1)
Linearity Range (ng/mL) 1 - 3001 - 3001 - 3001 - 3001 - 300
Correlation Coefficient (R²) ≥ 0.9996≥ 0.9996≥ 0.9996≥ 0.9996≥ 0.9996
Limit of Detection (LOD) (ng/mL) 0.3 - 0.40.3 - 0.40.3 - 0.40.3 - 0.40.3 - 0.4
Limit of Quantification (LOQ) (ng/mL) 11111
Intra-day Precision (%RSD) < 15%< 15%< 15%< 15%< 15%
Inter-day Precision (%RSD) < 15%< 15%< 15%< 15%< 15%
Data derived from validated UPLC-MS/MS methodologies for N-acyl taurine analysis.[2]
Experimental Protocol: UPLC-MS/MS Quantification of N-Acyl Taurines

This protocol provides a general framework for the analysis of NATs in biological tissues.

1. Sample Preparation (Lipid Extraction):

  • Homogenize tissue samples in a suitable solvent, such as methanol (B129727) or a chloroform/methanol mixture.

  • Add an internal standard (e.g., d4-C20:4 NAT) to correct for extraction efficiency and matrix effects.[2]

  • Perform solid-phase extraction (SPE) or liquid-liquid extraction to isolate the lipid fraction.

  • Evaporate the solvent under a stream of nitrogen and reconstitute the lipid extract in the mobile phase.

2. UPLC-MS/MS Analysis:

  • Chromatographic Separation:

    • Use a reverse-phase C18 column suitable for lipid analysis.

    • Employ a gradient elution with mobile phases such as water with formic acid (A) and acetonitrile/isopropanol (B).

  • Mass Spectrometry Detection:

    • Operate the mass spectrometer in negative electrospray ionization (ESI-) mode.[1]

    • Use Multiple Reaction Monitoring (MRM) for quantification. Diagnostic ion transitions for NATs often include product ions at m/z 80 and m/z 107.[2]

3. Data Analysis:

  • Quantify the concentration of each NAT by comparing the peak area ratio of the analyte to the internal standard against a calibration curve generated with known standards.

cluster_prep Sample Preparation cluster_analysis Analysis tissue Biological Tissue homogenize Homogenization (e.g., Methanol) tissue->homogenize add_is Add Internal Standard (e.g., d4-C20:4 NAT) homogenize->add_is extract Lipid Extraction (SPE or LLE) add_is->extract reconstitute Dry & Reconstitute extract->reconstitute uplc UPLC Separation (C18 Column) reconstitute->uplc Inject ms Tandem MS Detection (ESI-, MRM) uplc->ms quant Quantification ms->quant cluster_setup Assay Setup cluster_competition Competitive Binding cluster_detection Detection coat Coat Plate with NPT-BSA Conjugate wash1 Wash coat->wash1 block Block Non-specific Sites wash1->block incubate Add to Coated Plate & Incubate block->incubate mix Mix Antibody with Sample or Standard NPT mix->incubate wash2 Wash incubate->wash2 sec_ab Add HRP-conjugated Secondary Antibody wash2->sec_ab wash3 Wash sec_ab->wash3 substrate Add TMB Substrate wash3->substrate read Stop & Read Absorbance substrate->read cluster_synthesis Synthesis & Degradation cluster_signaling Signaling Actions FA Fatty Acyl-CoA (e.g., Palmitoyl-CoA) NAT_Synthase NAT Synthase (e.g., BAAT) FA->NAT_Synthase Taurine Taurine Taurine->NAT_Synthase NPT This compound (NPT) NAT_Synthase->NPT Synthesis FAAH FAAH NPT->FAAH Hydrolysis TRPV1 TRPV1 / TRPV4 NPT->TRPV1 Activates GPR119 GPR119 NPT->GPR119 Activates Degradation Degradation Products FAAH->Degradation Ca_Influx Ca²⁺ Influx TRPV1->Ca_Influx GLP1 GLP-1 Secretion GPR119->GLP1 Glucose_Homeostasis Improved Glucose Homeostasis GLP1->Glucose_Homeostasis

References

Validating the Mechanism of Action of N-Palmitoyl Taurine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-Palmitoyl Taurine (B1682933) (NPT) is an endogenous N-acyl taurine (NAT), a class of bioactive lipid mediators that are gaining increasing attention for their physiological roles. While the precise mechanisms of action for NPT are still under active investigation, research into the broader family of N-acyl amides provides a framework for understanding its potential molecular targets and signaling pathways. This guide offers a comparative analysis of NPT's putative mechanisms with those of related endogenous lipids, supported by available experimental data and detailed methodologies.

Comparative Analysis of Bioactive N-Acyl Amides

The biological activities of N-acyl amides are largely determined by the nature of their fatty acid tail and their head group. NPT, with its saturated C16 palmitoyl (B13399708) chain and taurine head group, is structurally distinct from other well-characterized N-acyl amides like the unsaturated N-arachidonoyl taurine and N-oleoyl taurine, and the ethanolamine-containing anandamide (B1667382) and palmitoylethanolamide (B50096) (PEA). These structural differences likely influence their interaction with molecular targets and their resulting signaling cascades.

Quantitative Comparison of Molecular Target Affinity/Potency

The following table summarizes the available quantitative data for the interaction of various N-acyl amides with key molecular targets. It is important to note the current absence of publicly available, direct quantitative data (IC50 or EC50 values) for N-Palmitoyl Taurine.

CompoundTargetAssay TypeValueReference(s)
This compound (NPT) FAAH, TRPV1, TRPV4, GPR119-Data not currently available-
N-Arachidonoyl TaurineTRPV1Calcium FluxEC50 = 28 µM[1][2]
TRPV4Calcium FluxEC50 = 21 µM[1][2]
N-Oleoyl TaurineGPR119cAMP AccumulationAgonist[3][4]
TRPV1Calcium FluxPutative Activator[5]
Palmitoylethanolamide (PEA)PPARαReporter Gene AssayEC50 ≈ 3 µM
TRPV1Calcium FluxEC50 ≈ 3 µM
FAAHHydrolysis AssayWeak Inhibitor/Substrate

Key Molecular Targets and Signaling Pathways

The primary putative molecular targets for this compound and its analogues include Fatty Acid Amide Hydrolase (FAAH), Transient Receptor Potential (TRP) channels, and G-protein coupled receptors like GPR119.

Fatty Acid Amide Hydrolase (FAAH)

FAAH is the primary enzyme responsible for the degradation of N-acyl amides, including N-acyl taurines.[6] Inhibition of FAAH leads to an accumulation of these bioactive lipids, thereby potentiating their downstream signaling effects. The interaction of NPT with FAAH is a critical aspect of its mechanism of action, as FAAH activity directly controls the endogenous levels of NPT.

NPT This compound FAAH FAAH NPT->FAAH Degradation Palmitic_Acid Palmitic Acid FAAH->Palmitic_Acid Produces Taurine Taurine FAAH->Taurine Produces

This compound Degradation by FAAH
Transient Receptor Potential (TRP) Channels

TRP channels, particularly TRPV1 and TRPV4, are non-selective cation channels that play crucial roles in sensory perception and cellular signaling. Activation of these channels typically leads to an influx of calcium ions (Ca²⁺), triggering a variety of downstream cellular responses. Several N-acyl taurines have been shown to activate TRPV channels.[6][7]

NAT N-Acyl Taurine (e.g., N-Arachidonoyl Taurine) TRPV1 TRPV1 NAT->TRPV1 Activates TRPV4 TRPV4 NAT->TRPV4 Activates Ca_Influx Ca²⁺ Influx TRPV1->Ca_Influx TRPV4->Ca_Influx Cellular_Response Downstream Cellular Responses Ca_Influx->Cellular_Response

N-Acyl Taurine Activation of TRPV Channels
G-Protein Coupled Receptor 119 (GPR119)

GPR119 is a Gαs-coupled receptor primarily expressed in pancreatic β-cells and intestinal L-cells. Its activation leads to an increase in intracellular cyclic AMP (cAMP), which in turn stimulates glucose-dependent insulin (B600854) secretion and the release of glucagon-like peptide-1 (GLP-1). N-oleoyl taurine has been identified as an agonist of GPR119, suggesting a role for certain N-acyl taurines in glucose homeostasis.[3]

NOT N-Oleoyl Taurine GPR119 GPR119 NOT->GPR119 Activates AC Adenylyl Cyclase GPR119->AC Stimulates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates GLP1_Insulin GLP-1 & Insulin Secretion PKA->GLP1_Insulin Promotes

GPR119 Signaling Pathway Activated by N-Oleoyl Taurine

Experimental Protocols

Validating the mechanism of action of this compound requires a suite of in vitro assays to quantify its interaction with putative molecular targets. Below are detailed methodologies for key experiments.

FAAH Inhibition Assay (Fluorometric)

This assay determines the ability of a compound to inhibit the enzymatic activity of FAAH.

Workflow:

Start Prepare FAAH enzyme and test compound (NPT) Incubate Incubate FAAH with NPT Start->Incubate Add_Substrate Add fluorogenic FAAH substrate Incubate->Add_Substrate Measure Measure fluorescence over time Add_Substrate->Measure Calculate Calculate % inhibition and IC50 Measure->Calculate

FAAH Inhibition Assay Workflow

Methodology:

  • Reagents and Materials:

    • Recombinant human FAAH enzyme

    • FAAH assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

    • Fluorogenic FAAH substrate (e.g., N-(4-pyridinylmethyl)-7-(2-oxo-2H-chromen-7-yloxy)heptanamide)

    • Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

    • Positive control inhibitor (e.g., URB597)

    • 96-well black microplate

    • Fluorescence microplate reader

  • Procedure:

    • Prepare serial dilutions of NPT and the positive control in the assay buffer.

    • Add a fixed amount of FAAH enzyme to each well of the microplate.

    • Add the diluted test compounds and controls to the respective wells.

    • Incubate the plate at 37°C for a predefined period (e.g., 15 minutes) to allow for compound-enzyme interaction.

    • Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

    • Immediately begin kinetic measurement of fluorescence intensity (e.g., excitation at 355 nm, emission at 460 nm) at regular intervals for 15-30 minutes at 37°C.

  • Data Analysis:

    • Determine the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each concentration of the test compound.

    • Calculate the percentage of FAAH inhibition relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

TRPV1/TRPV4 Calcium Flux Assay

This cell-based assay measures the ability of a compound to activate TRPV1 or TRPV4 channels, leading to an increase in intracellular calcium.

Workflow:

Start Culture cells expressing TRPV1 or TRPV4 Load_Dye Load cells with a calcium-sensitive fluorescent dye Start->Load_Dye Add_Compound Add NPT at various concentrations Load_Dye->Add_Compound Measure Measure fluorescence changes Add_Compound->Measure Calculate Calculate % activation and EC50 Measure->Calculate

TRPV Calcium Flux Assay Workflow

Methodology:

  • Reagents and Materials:

    • HEK293 cells stably expressing human TRPV1 or TRPV4

    • Cell culture medium and supplements

    • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM)

    • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

    • Test compound (this compound)

    • Positive control agonist (e.g., Capsaicin for TRPV1, GSK1016790A for TRPV4)

    • 96-well black, clear-bottom microplate

    • Fluorescence microplate reader with automated injection capabilities

  • Procedure:

    • Seed the TRPV1- or TRPV4-expressing cells into the microplate and culture overnight.

    • Load the cells with the calcium-sensitive dye according to the manufacturer's protocol. This typically involves incubation for 30-60 minutes at 37°C.

    • Wash the cells with assay buffer to remove excess dye.

    • Place the plate in the fluorescence reader and record a baseline fluorescence reading.

    • Use the instrument's injector to add serial dilutions of NPT or the positive control to the wells.

    • Immediately begin recording the fluorescence intensity over time to capture the calcium influx.

  • Data Analysis:

    • Measure the peak fluorescence intensity after compound addition and subtract the baseline reading.

    • Normalize the response to the maximum response induced by the positive control.

    • Plot the normalized response against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

GPR119 cAMP Accumulation Assay

This assay measures the ability of a compound to activate GPR119, leading to an increase in intracellular cAMP levels.

Workflow:

Start Culture cells expressing GPR119 Treat Treat cells with NPT and a phosphodiesterase inhibitor Start->Treat Lyse Lyse cells Treat->Lyse Measure_cAMP Measure cAMP levels using a competitive immunoassay (e.g., HTRF) Lyse->Measure_cAMP Calculate Calculate % activation and EC50 Measure_cAMP->Calculate

References

Comparative Analysis of N-acyl Taurines in Metabolic Disease: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of N-acyl taurines (NATs) and their therapeutic potential in metabolic diseases. This document summarizes key experimental data, details relevant methodologies, and illustrates the signaling pathways involved.

N-acyl taurines (NATs) are a class of endogenous lipids that have emerged as significant signaling molecules in the regulation of metabolic homeostasis.[1][2] Comprising a fatty acid linked to a taurine (B1682933) molecule, these compounds exhibit diverse biological activities that are largely dependent on the nature of their acyl chain.[3] This guide provides a comparative analysis of various NATs, focusing on their effects on metabolic parameters relevant to diseases such as type 2 diabetes and obesity.

Comparative Efficacy of N-acyl Taurines

The metabolic effects of NATs are primarily influenced by the length and degree of saturation of their fatty acyl chain. While a comprehensive head-to-head comparison of all known NATs is not yet available in the literature, existing studies provide valuable insights into the distinct actions of specific members of this lipid family. The following table summarizes the reported effects of three key NATs on various metabolic parameters.

N-acyl TaurineAcyl ChainKey Metabolic EffectsReceptor(s)References
N-oleoyl taurine (C18:1 NAT) 18:1 (monounsaturated)- Improves glucose tolerance- Stimulates GLP-1 and GIP secretion- Increases insulin (B600854) secretion (in vivo)- Stimulates glucagon (B607659) secretion- Decreases food intakeGPR119[1][3][4]
N-arachidonoyl taurine (C20:4 NAT) 20:4 (polyunsaturated)- Stimulates insulin secretion from pancreatic β-cells- Activates TRPV1 and TRPV4 channelsTRPV1, TRPV4[3][5]
N-palmitoyl taurine (C16:0 NAT) 16:0 (saturated)- Limited direct data on metabolic disease models. Found in various tissues.[6]-[6]

Signaling Pathways of N-acyl Taurines

The biological effects of NATs are mediated through their interaction with specific cellular receptors. The best-characterized signaling pathway for NATs in the context of metabolic disease involves the G protein-coupled receptor 119 (GPR119).

GPR119 Signaling Pathway

N-oleoyl taurine (C18:1 NAT) is a known agonist of GPR119, a receptor predominantly expressed in pancreatic β-cells and intestinal L-cells.[1][7][8] Activation of GPR119 in L-cells triggers a signaling cascade that results in the secretion of glucagon-like peptide-1 (GLP-1), a key incretin (B1656795) hormone that potentiates glucose-stimulated insulin secretion.[1]

GPR119_Signaling_Pathway cluster_L_Cell Intestinal L-Cell cluster_Pancreatic_Beta_Cell Pancreatic β-Cell NAT N-oleoyl taurine (C18:1 NAT) GPR119 GPR119 NAT->GPR119 binds AC Adenylyl Cyclase GPR119->AC activates cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates GLP1_vesicles GLP-1 Vesicles PKA->GLP1_vesicles promotes fusion GLP1_secretion GLP-1 Secretion GLP1_vesicles->GLP1_secretion GLP1_receptor GLP-1 Receptor GLP1_secretion->GLP1_receptor binds Insulin_secretion Insulin Secretion GLP1_receptor->Insulin_secretion potentiates

GPR119 signaling pathway initiated by N-oleoyl taurine.

Experimental Protocols

Accurate quantification of NATs in biological samples is crucial for understanding their physiological roles and therapeutic potential. The following section details a standard workflow for the analysis of NATs using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Experimental Workflow for NAT Quantification

NAT_Quantification_Workflow sample_collection 1. Sample Collection (Plasma, Tissues) lipid_extraction 2. Lipid Extraction (e.g., Folch method) sample_collection->lipid_extraction solid_phase_extraction 3. Solid-Phase Extraction (SPE) (Optional, for sample cleanup) lipid_extraction->solid_phase_extraction lc_ms_analysis 4. LC-MS/MS Analysis solid_phase_extraction->lc_ms_analysis data_analysis 5. Data Analysis (Quantification against standard curve) lc_ms_analysis->data_analysis

References

A Head-to-Head Comparison of N-Palmitoyl Taurine and Other GPR119 Agonists for Metabolic Disease Research

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of N-Palmitoyl Taurine (B1682933) and other prominent G-protein coupled receptor 119 (GPR119) agonists. GPR119, a promising therapeutic target for type 2 diabetes and obesity, has garnered significant attention in the scientific community. Its activation stimulates glucose-dependent insulin (B600854) secretion and the release of incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1), offering a dual mechanism for improving glucose homeostasis. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of available data to guide future research and development efforts.

GPR119 Signaling Pathway

Activation of GPR119 by an agonist initiates a signaling cascade predominantly through the Gαs subunit of the G protein. This leads to the activation of adenylyl cyclase, which in turn increases intracellular levels of cyclic AMP (cAMP). In pancreatic β-cells, elevated cAMP enhances glucose-stimulated insulin secretion. In intestinal enteroendocrine L-cells, increased cAMP triggers the release of GLP-1.

GPR119_Signaling_Pathway cluster_cell Pancreatic β-cell / Enteroendocrine L-cell cluster_response Downstream Effects Agonist GPR119 Agonist (e.g., N-Palmitoyl Taurine) GPR119 GPR119 Receptor Agonist->GPR119 Binds Gs Gαs GPR119->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response PKA->Response Leads to Insulin ↑ Glucose-Dependent Insulin Secretion (β-cell) Response->Insulin GLP1 ↑ GLP-1 Secretion (L-cell) Response->GLP1

GPR119 signaling cascade upon agonist binding.

Comparative Analysis of GPR119 Agonists

Table 1: In Vitro Potency of Synthetic GPR119 Agonists

CompoundCell LineAssayEC50Reference
AR231453HEK293 (human GPR119)cAMP Accumulation4.7 nMMedChemExpress
HIT-T15Insulin Release3.5 nMMedChemExpress
PSN632408Recombinant mouse GPR119cAMP Accumulation5.6 µMMedChemExpress
Recombinant human GPR119cAMP Accumulation7.9 µMMedChemExpress
MBX-2982Recombinant HEK293 cellscAMP AccumulationPotent AgonistGPR119 Agonism Increases Glucagon Secretion During Insulin-Induced Hypoglycemia - PMC
DS-8500aCHO-K1 (human GPR119)cAMP Accumulation51.5 nMDS-8500a, an Orally Available G Protein-Coupled Receptor 119 Agonist... - PubMed
AS1269574HEK293 (human GPR119)cAMP Accumulation2.5 µMIdentification of a novel GPR119 agonist, AS1269574... - PubMed

Table 2: In Vitro Potency of Endogenous GPR119 Agonists

CompoundCell LineAssayEC50Reference
Oleoylethanolamide (OEA)GPR119-expressing cellscAMP Accumulation~5 µMRegulation of GPR119 receptor activity with endocannabinoid-like lipids
N-oleoyl taurineNot SpecifiedGPR119 ActivationAgonistN-acyl taurines are endogenous lipid messengers that improve glucose homeostasis
This compoundNot SpecifiedGPR119 ActivationData Not Available

Experimental Protocols

Detailed methodologies for key experiments are crucial for the accurate comparison of GPR119 agonists.

cAMP Accumulation Assay

This assay quantifies the increase in intracellular cyclic AMP levels following GPR119 activation.

Workflow:

cAMP_Assay_Workflow cluster_workflow cAMP Accumulation Assay Workflow Start Start Cell_Culture Culture HEK293 cells stably expressing human GPR119 Start->Cell_Culture Harvest Harvest and seed cells into a 384-well plate Cell_Culture->Harvest Preincubation Pre-incubate plate Harvest->Preincubation Compound_Prep Prepare serial dilutions of test compounds Preincubation->Compound_Prep Compound_Add Add compounds to wells Compound_Prep->Compound_Add Incubation Incubate Compound_Add->Incubation Lysis_Detection Lyse cells and measure intracellular cAMP Incubation->Lysis_Detection Data_Analysis Generate dose-response curve and calculate EC50 Lysis_Detection->Data_Analysis End End Data_Analysis->End

Workflow for a typical cAMP accumulation assay.

Detailed Methodology:

  • Cell Culture: HEK293 cells stably expressing human GPR119 are cultured in appropriate media until they reach 80-90% confluency.

  • Cell Seeding: Cells are harvested and seeded into 384-well microplates at a suitable density.

  • Compound Preparation: Test compounds, including this compound and other agonists, are serially diluted in assay buffer. A positive control (e.g., a known potent GPR119 agonist or forskolin) and a vehicle control (e.g., DMSO) are also prepared.

  • Assay: The diluted compounds are added to the cells and incubated for a specified time (e.g., 30 minutes) at 37°C.

  • cAMP Measurement: Following incubation, cells are lysed, and intracellular cAMP levels are measured using a commercially available kit (e.g., HTRF, FRET, or luminescence-based assays).

  • Data Analysis: A dose-response curve is generated by plotting the cAMP signal against the logarithm of the agonist concentration. The EC50 value is then calculated using a non-linear regression model.

Glucose-Stimulated Insulin Secretion (GSIS) Assay

This assay measures the ability of a GPR119 agonist to potentiate insulin secretion from pancreatic β-cells in the presence of high glucose.

Workflow:

GSIS_Assay_Workflow cluster_workflow GSIS Assay Workflow Start Start Cell_Culture Culture pancreatic β-cells (e.g., MIN6) in 96-well plates Start->Cell_Culture Preincubation Wash and pre-incubate cells in low glucose buffer Cell_Culture->Preincubation Compound_Prep Prepare compounds in low and high glucose buffers Preincubation->Compound_Prep Stimulation Add compound solutions to cells Compound_Prep->Stimulation Incubation Incubate for 1 hour Stimulation->Incubation Supernatant_Collection Collect supernatant Incubation->Supernatant_Collection Insulin_Measurement Measure insulin concentration using ELISA Supernatant_Collection->Insulin_Measurement Data_Analysis Plot insulin concentration vs. agonist concentration Insulin_Measurement->Data_Analysis End End Data_Analysis->End

Workflow for a glucose-stimulated insulin secretion assay.

Detailed Methodology:

  • Cell Culture: Pancreatic β-cell lines (e.g., MIN6) are seeded in 96-well plates and cultured for 2 days.

  • Pre-incubation: Cells are washed and pre-incubated in a Krebs-Ringer Bicarbonate Buffer (KRBH) containing a low glucose concentration (e.g., 2.8 mM) for 30 minutes at 37°C.

  • Compound Preparation: Solutions of the test agonists are prepared at various concentrations in KRBH containing both low (e.g., 2.8 mM) and high (e.g., 16.8 mM) glucose.

  • Stimulation: The pre-incubation buffer is removed, and the compound solutions are added to the cells.

  • Incubation: The plates are incubated for 1 hour at 37°C.

  • Sample Collection: The supernatant from each well is collected.

  • Insulin Measurement: The concentration of insulin in the supernatant is quantified using an insulin ELISA kit.

  • Data Analysis: The measured insulin concentrations are plotted against the agonist concentrations for both low and high glucose conditions to demonstrate the glucose-dependent effect.

GLP-1 Secretion Assay

This assay evaluates the capacity of GPR119 agonists to stimulate the release of GLP-1 from enteroendocrine L-cells.

Detailed Methodology:

  • Cell Culture: An enteroendocrine L-cell line (e.g., GLUTag cells) is plated in 24-well plates.

  • Pre-incubation: The culture medium is replaced with a medium containing low glucose 24 hours before the assay. On the day of the experiment, cells are washed and incubated in serum-free medium.

  • Compound Stimulation: Test compounds are added to the cells at desired concentrations in the presence of low or high glucose and incubated for 1 hour at 37°C.

  • Sample Collection: The supernatant is collected and clarified by centrifugation.

  • GLP-1 Measurement: The amount of active GLP-1 in the supernatant is measured using a specific ELISA kit.

  • Data Analysis: The GLP-1 concentrations are analyzed to determine the stimulatory effect of the agonists.

Conclusion

While this compound belongs to the N-acyl taurine class of endogenous GPR119 agonists, a direct head-to-head comparison with quantitative potency data against other well-established synthetic and endogenous agonists is currently lacking in the scientific literature. The provided data on other GPR119 agonists and the detailed experimental protocols offer a valuable resource for researchers to design and execute studies aimed at characterizing the pharmacological profile of this compound and other novel GPR119 modulators. Such studies are essential to further elucidate the therapeutic potential of targeting GPR119 for the treatment of metabolic diseases.

References

Independent Validation of N-Palmitoyl Taurine's Effects on Insulin Secretion: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the effects of N-Palmitoyl Taurine (B1682933) and other common insulin (B600854) secretagogues on insulin secretion. The information is supported by experimental data from various studies to aid in research and drug development.

Overview of N-Acyl Taurines and Insulin Secretion

N-acyl taurines (NATs) are a class of endogenous lipid molecules that have been shown to play a role in metabolic regulation. Several studies have indicated that specific NATs, such as N-arachidonoyl taurine and N-oleoyl taurine, can stimulate insulin secretion from pancreatic β-cells.[1] The proposed mechanisms involve the modulation of intracellular calcium levels, potentially through the activation of Transient Receptor Potential Vanilloid 1 (TRPV1) channels and G protein-coupled receptor 119 (GPR119).[1][2] However, it is also suggested that an accumulation of N-acyl taurines might provoke excessive insulin secretion, potentially leading to β-cell dysfunction over time, highlighting a dual role for these compounds.

This guide will focus on the available data for NATs, with a specific interest in N-Palmitoyl Taurine, and compare their effects with established insulin secretagogues: GLP-1 Receptor Agonists, Sulfonylureas, and Biguanides.

Comparative Analysis of Insulin Secretion

The following tables summarize quantitative data on the effects of N-acyl taurines and selected alternative insulin secretagogues on insulin secretion. It is important to note that direct comparative studies are limited, and the data presented is collated from different studies. Experimental conditions such as cell lines, glucose concentrations, and compound concentrations should be considered when interpreting the data.

Table 1: Effect of N-Acyl Taurines on Insulin Secretion

CompoundCell Line/IsletConcentrationGlucose ConditionObserved Effect on Insulin SecretionReference
N-arachidonoyl taurineHIT-T15, INS-1Not specifiedNot specifiedSignificant increase (p<0.05)
N-oleoyl taurineHIT-T15, INS-1Not specifiedNot specifiedSignificant increase (p<0.05)
N-oleoyldopamine (TRPV1 agonist)HIT-T15Not specifiedNot specifiedStimulation of insulin release

Note: Specific dose-response data for this compound was not available in the reviewed literature. The data for N-arachidonoyl taurine and N-oleoyl taurine are presented as closely related compounds.

Table 2: Effect of GLP-1 Receptor Agonists on Insulin Secretion

CompoundCell Line/IsletConcentrationGlucose ConditionObserved Effect on Insulin SecretionReference
LiraglutideRIN-m5F0.1 µmol/LHigh glucose and FFARestored insulin synthesis
LiraglutideNIT-110nMNot specifiedIncreased expression of genes related to insulin secretion

Table 3: Effect of Sulfonylureas on Insulin Secretion

CompoundCell Line/IsletConcentrationGlucose ConditionObserved Effect on Insulin SecretionReference
GliclazideIsolated human islets10 µmol/L16.7 mmol/LNo further effect on already decreased GSIS
GliclazideType 2 Diabetes PatientsNot specifiedHyperglycemic clampEnhanced second phase insulin release

Table 4: Effect of Biguanides on Insulin Secretion

CompoundCell Line/IsletConcentrationGlucose ConditionObserved Effect on Insulin SecretionReference
MetforminIsolated rat islets2.5 µg/mlHigh glucose/FFARestored basal and glucose-induced insulin secretion
MetforminIsolated mouse islets20 µM, 200 µM, 1 mM3 mM and 28 mM glucoseInhibitory effect on insulin secretion
MetforminIsolated human islets (T2D)Not specifiedNot specifiedImproved glucose-induced insulin release

Signaling Pathways and Experimental Workflows

Signaling Pathways

The following diagrams illustrate the proposed signaling pathways for N-acyl taurines and GLP-1 receptor agonists in stimulating insulin secretion.

NAT_Signaling_Pathway NAT N-Acyl Taurine (e.g., N-Oleoyl Taurine) TRPV1 TRPV1 Channel NAT->TRPV1 Activates GPR119 GPR119 NAT->GPR119 Activates Ca_influx Ca2+ Influx TRPV1->Ca_influx GPR119->Ca_influx Insulin_secretion Insulin Secretion Ca_influx->Insulin_secretion Triggers

Proposed signaling pathway for N-Acyl Taurines.

GLP1_Signaling_Pathway GLP1_RA GLP-1 Receptor Agonist (e.g., Liraglutide) GLP1R GLP-1 Receptor GLP1_RA->GLP1R Binds to AC Adenylate Cyclase GLP1R->AC Activates cAMP cAMP AC->cAMP Generates PKA Protein Kinase A cAMP->PKA Activates Epac2 Epac2 cAMP->Epac2 Activates Insulin_secretion Insulin Secretion PKA->Insulin_secretion Potentiates Epac2->Insulin_secretion Potentiates

Signaling pathway for GLP-1 Receptor Agonists.
Experimental Workflow

The following diagram outlines a general workflow for a Glucose-Stimulated Insulin Secretion (GSIS) assay, a common method used to assess the effects of various compounds on insulin secretion from pancreatic β-cells.

GSIS_Workflow start Start seed_cells Seed Pancreatic β-cells (e.g., MIN6, INS-1) start->seed_cells culture Culture cells to desired confluency seed_cells->culture starvation Starve cells in low glucose medium culture->starvation pre_incubation Pre-incubate with test compounds (this compound or alternatives) in low glucose starvation->pre_incubation stimulation Stimulate with high glucose +/- test compounds pre_incubation->stimulation collect_supernatant Collect supernatant stimulation->collect_supernatant measure_insulin Measure insulin concentration (ELISA/RIA) collect_supernatant->measure_insulin end End measure_insulin->end

General workflow for a GSIS assay.

Detailed Experimental Protocols

Glucose-Stimulated Insulin Secretion (GSIS) Assay in MIN6 Cells

This protocol is adapted from standard procedures for assessing insulin secretion in the MIN6 mouse insulinoma cell line.

Materials:

  • MIN6 cells

  • Culture medium (e.g., DMEM with 10% FBS)

  • Krebs-Ringer Bicarbonate (KRB) buffer

  • Bovine Serum Albumin (BSA)

  • Glucose solutions (low and high concentrations)

  • Test compounds (this compound, alternatives)

  • ELISA or RIA kit for insulin measurement

Procedure:

  • Cell Culture: Seed MIN6 cells in 24- or 48-well plates and culture until they reach 70-80% confluency.

  • Starvation: Wash the cells with a glucose-free KRB buffer and then incubate in KRB buffer containing a low glucose concentration (e.g., 2.8 mM) for 1-2 hours at 37°C.

  • Pre-incubation: Replace the starvation buffer with fresh low-glucose KRB buffer containing the desired concentrations of the test compound (or vehicle control) and incubate for 30-60 minutes at 37°C.

  • Stimulation: Remove the pre-incubation buffer and add KRB buffer containing a high glucose concentration (e.g., 16.7 mM or 20 mM) with the same concentration of the test compound (or vehicle). Incubate for 1-2 hours at 37°C.

  • Sample Collection: Collect the supernatant from each well.

  • Insulin Measurement: Determine the insulin concentration in the collected supernatants using a commercially available ELISA or RIA kit.

  • Data Normalization: Insulin secretion can be normalized to the total protein content of the cells in each well.

Intracellular Calcium Measurement

This protocol outlines a general method for measuring changes in intracellular calcium concentration ([Ca²⁺]i) in response to a stimulus.

Materials:

  • Pancreatic β-cells (e.g., HIT-T15, INS-1) or isolated islets

  • Fluorescent Ca²⁺ indicator dye (e.g., Fura-2 AM)

  • Pluronic F-127

  • Imaging buffer (e.g., HBSS)

  • Test compounds

  • Fluorescence microscope with an imaging system

Procedure:

  • Cell Preparation: Plate cells on glass coverslips and allow them to adhere.

  • Dye Loading: Incubate the cells with a solution containing the Ca²⁺ indicator dye (e.g., 2-5 µM Fura-2 AM) and Pluronic F-127 in imaging buffer for 30-60 minutes at 37°C.

  • Washing: Wash the cells with fresh imaging buffer to remove excess dye.

  • Imaging: Mount the coverslip on the microscope stage. Acquire baseline fluorescence images.

  • Stimulation: Add the test compound to the imaging chamber and continuously record the fluorescence changes over time.

  • Data Analysis: The ratio of fluorescence intensities at two different excitation wavelengths (for ratiometric dyes like Fura-2) is calculated to determine the relative changes in [Ca²⁺]i.

Conclusion

The available evidence suggests that N-acyl taurines, including compounds structurally similar to this compound, can stimulate insulin secretion from pancreatic β-cells, primarily through a mechanism involving increased intracellular calcium. This positions them as interesting molecules for further investigation in the context of diabetes and metabolic disorders.

However, a direct and comprehensive comparison with established insulin secretagogues is challenging due to the limited availability of head-to-head studies and specific dose-response data for this compound. The provided data and protocols offer a framework for researchers to conduct independent validation and comparative studies. Future research should focus on elucidating the precise dose-dependent effects of this compound on insulin secretion and its long-term impact on β-cell function and viability to fully understand its therapeutic potential.

References

Safety Operating Guide

Proper Disposal of N-Palmitoyl Taurine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of laboratory chemicals is paramount. This guide provides essential safety and logistical information for the proper disposal of N-Palmitoyl Taurine, a lipid neurotransmitter used in research.

While a specific, detailed disposal protocol for this compound is not extensively documented, the available safety data and general laboratory waste guidelines mandate that it be treated as a regulated chemical waste. This necessitates adherence to local, state, and federal regulations to ensure personnel safety and environmental protection.

Immediate Safety and Handling

Before disposal, it is crucial to handle this compound with appropriate care. According to its Material Safety Data Sheet (MSDS), this compound may cause irritation to mucous membranes and the upper respiratory tract[1]. Therefore, personal protective equipment (PPE), including a lab coat, latex gloves, and safety glasses, should be worn at all times. All handling should be conducted in a well-ventilated area, preferably within a fume hood[1].

In case of exposure:

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention[1].

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove any contaminated clothing[1].

  • Eye Contact: Flush the eyes with plenty of water for at least 20 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek medical attention[1].

  • Ingestion: If the person is conscious, wash out their mouth with water. Do not induce vomiting unless directed by medical personnel. Seek medical attention.

Step-by-Step Disposal Protocol

The disposal of this compound must follow established hazardous waste procedures. Do not dispose of this chemical down the drain or in regular trash.

  • Waste Identification and Segregation:

    • Treat all this compound waste, including pure compound, solutions, and contaminated materials (e.g., pipette tips, gloves, and empty containers), as hazardous chemical waste.

    • Segregate this compound waste from other chemical waste streams to prevent potential reactions. Store it separately from incompatible materials.

  • Containerization:

    • Use a designated, leak-proof, and chemically compatible waste container. The original container, if in good condition, or a new, properly labeled container is suitable.

    • Ensure the container is kept tightly closed except when adding waste.

  • Labeling:

    • Clearly label the waste container with the words "Hazardous Waste" and the full chemical name, "this compound."

    • Include the date when the first waste was added to the container.

  • Accumulation and Storage:

    • Store the waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.

    • The SAA should be a secure, well-ventilated area away from general laboratory traffic.

  • Disposal Request and Pickup:

    • Once the waste container is full or has been in storage for a designated period (as per your institution's policy), contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup and disposal.

    • Follow your institution's specific procedures for requesting a hazardous waste pickup.

Key Information Summary

ParameterInformationSource
Chemical Name This compound-
CAS Number 83982-06-3
Primary Hazards May be irritating to mucous membranes and upper respiratory tract.
Personal Protective Equipment Lab coat, latex gloves, safety glasses.
Disposal Method Treat as hazardous waste. Transport in accordance with local, state, and federal regulations.
Prohibited Disposal Do not dispose down the drain or in regular trash.-

Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste.

A Waste Generation (this compound) B Is this waste hazardous? A->B C YES (Treat as hazardous) B->C Default Precaution D Segregate from incompatible waste C->D E Package in a labeled, sealed container D->E F Store in Satellite Accumulation Area (SAA) E->F G Contact EHS for pickup and disposal F->G H Disposal by licensed hazardous waste vendor G->H

This compound Disposal Workflow

By adhering to these procedures, laboratory professionals can ensure the safe handling and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety and disposal guidelines.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Palmitoyl Taurine
Reactant of Route 2
Reactant of Route 2
N-Palmitoyl Taurine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.